Topotecan
Description
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA topoisomerases, type I.
This compound is a Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.
This compound is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. This compound inhibits topoisomerase I activity by stabilizing the topoisomerase I-DNA covalent complexes during S phase of cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 7 approved and 75 investigational indications. This drug has a black box warning from the FDA.
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I.
See also: Irinotecan (related); this compound Hydrochloride (has salt form); this compound Hydrochloride (1:1.25) (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042685 | |
| Record name | Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.61e-01 g/L | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123948-87-8, 119413-54-6 | |
| Record name | Topotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topotecan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | topotecan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Topotecan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-218 °C, 213 - 218 °C | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Topotecan in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan, a semi-synthetic analog of the natural product camptothecin, is a cornerstone in the treatment of recurrent and platinum-resistant ovarian cancer.[1][2] Its clinical efficacy is rooted in a precise molecular mechanism of action that targets the fundamental cellular process of DNA replication and repair. This technical guide provides an in-depth exploration of the core mechanism of this compound in ovarian cancer, detailing its interaction with its primary target, the subsequent cellular consequences, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacology.
Core Mechanism of Action: Topoisomerase I Inhibition
The primary cytotoxic effect of this compound is mediated through the inhibition of DNA topoisomerase I (Topo I), a nuclear enzyme essential for relieving torsional stress in DNA during replication, transcription, and repair.[3] Topo I achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break.[2]
This compound exerts its effect by binding to the covalent binary complex formed between Topo I and DNA.[2][4] This binding stabilizes the complex, preventing the religation of the single-strand break. The resulting ternary complex, consisting of this compound, Topo I, and DNA, is a key cytotoxic lesion.[5] When the advancing replication fork encounters this stabilized complex, it leads to the conversion of the single-strand break into a lethal double-strand DNA break.[4][6] These double-strand breaks are difficult for the cell to repair, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[5][7]
Modulation of Cellular Signaling Pathways
Beyond its direct interaction with the Topo I-DNA complex, this compound has been shown to modulate key cellular signaling pathways that are often dysregulated in ovarian cancer, particularly in the context of platinum resistance.
Inhibition of the PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. In some ovarian cancer cells, particularly those resistant to platinum-based chemotherapy, this compound has been shown to inhibit the activation of Akt. This inhibition of the Akt survival pathway can enhance the cytotoxic effects of this compound and may contribute to its efficacy in platinum-resistant disease. The downregulation of this pathway by this compound can lead to decreased cell survival and increased apoptosis.
Downregulation of VEGF Expression
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels. Studies have indicated that this compound can inhibit the expression of VEGF in ovarian cancer cells. This anti-angiogenic effect may be mediated, in part, through the inhibition of the Akt pathway, which is known to regulate VEGF expression. By reducing VEGF levels, this compound may not only directly kill cancer cells but also inhibit the tumor's ability to develop the blood supply necessary for its growth and dissemination.
Mechanisms of Resistance
The development of resistance to this compound is a significant clinical challenge. The primary mechanism of acquired resistance involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein, BCRP).[8][9] These transporters function as drug efflux pumps, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and limiting its ability to interact with its target.[8]
Data Presentation
In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A2780 | Not specified | |
| Caov-3 | Not specified | |
| IGROV-1 | Not specified | |
| IGROV(T100r) | 29-fold resistant to TPT |
Note: Specific IC50 values were not consistently available in the searched literature for all cell lines. The IGROV(T100r) cell line is a this compound-resistant derivative of IGROV-1.
Clinical Efficacy of this compound in Recurrent Ovarian Cancer
| Study | Patient Population | Treatment Regimen | Overall Response Rate | Reference |
| Phase II Study | Platinum-resistant/refractory | 1.5 mg/m² daily for 5 days every 3 weeks | 13.7% | [10] |
| Phase III Study | Recurrent ovarian cancer | 1.5 mg/m² daily for 5 days every 3 weeks | ~20% | [1] |
| GOG Study | Platinum-sensitive recurrent | 1.5 mg/m² daily for 5 days every 3 weeks | 33% | [6] |
| Phase II Study | Platinum- and paclitaxel-resistant | 1.25 mg/m²/day for 5 days | 14% | [11] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on ovarian cancer cells.
Methodology:
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation with MTS: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
DNA Fragmentation Assay
Objective: To detect apoptosis-induced DNA laddering in ovarian cancer cells following this compound treatment.
Methodology:
-
Cell Treatment: Ovarian cancer cells are treated with this compound at a concentration known to induce apoptosis for a specified time.
-
Cell Lysis: Cells are harvested and lysed using a lysis buffer containing a non-ionic detergent.
-
RNase and Proteinase K Treatment: The cell lysate is treated with RNase to degrade RNA and then with Proteinase K to digest proteins.
-
DNA Precipitation: DNA is precipitated from the lysate using ethanol.
-
DNA Resuspension: The DNA pellet is washed and resuspended in a suitable buffer.
-
Agarose Gel Electrophoresis: The DNA is loaded onto an agarose gel and subjected to electrophoresis to separate the DNA fragments by size.
-
Visualization: The DNA fragments are visualized by staining with an intercalating agent (e.g., ethidium bromide) and viewing under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 Expression
Objective: To quantify the mRNA expression level of the ABCG2 transporter in this compound-resistant and sensitive ovarian cancer cells.
Methodology:
-
RNA Extraction: Total RNA is extracted from both this compound-sensitive and resistant ovarian cancer cell lines.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for quantitative real-time PCR using primers specific for the ABCG2 gene and a reference gene (e.g., GAPDH or beta-actin) for normalization.
-
Data Analysis: The relative expression of ABCG2 mRNA is calculated using the delta-delta Ct method, comparing the expression in resistant cells to that in sensitive cells.
Conclusion
This compound's mechanism of action in ovarian cancer is a well-defined process centered on the inhibition of topoisomerase I, leading to catastrophic DNA damage and apoptosis. Its ability to also modulate key survival and angiogenic pathways further underscores its therapeutic utility, particularly in the challenging landscape of platinum-resistant disease. Understanding the nuances of its mechanism, including the pathways it influences and the mechanisms by which resistance emerges, is critical for the development of novel therapeutic strategies to enhance its efficacy and overcome resistance. This guide provides a foundational understanding for researchers and drug developers working to advance the treatment of ovarian cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. pnas.org [pnas.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. journals.plos.org [journals.plos.org]
- 11. VEGF Expression to Support Targeted Therapy in Ovarian Surface Epithelial Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Topotecan as a Topoisomerase I Inhibitor: A Technical Guide
Introduction
Topotecan is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin, which was first isolated from the Camptotheca acuminata tree. It is a potent anti-neoplastic agent that functions as a specific inhibitor of DNA topoisomerase I, a critical enzyme involved in managing DNA topology during essential cellular processes like replication, transcription, and recombination. The U.S. Food and Drug Administration (FDA) has approved this compound for the treatment of various malignancies, including ovarian cancer, small cell lung cancer (SCLC), and, in combination with cisplatin, cervical cancer. This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacokinetics, clinical efficacy, associated signaling pathways, and key experimental protocols relevant to its study.
Core Mechanism of Action
DNA Topoisomerase I (Topo I) alleviates torsional strain in DNA by inducing transient, single-strand breaks in the DNA backbone. The enzyme forms a covalent bond with the 3'-phosphate end of the broken DNA strand, allowing the intact strand to pass through the gap, after which it re-ligates the cleaved strand. This compound exerts its cytotoxic effects by interrupting this process. It binds to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break.
This stabilized ternary complex (this compound-Topo I-DNA) becomes a roadblock for the DNA replication machinery. During the S-phase of the cell cycle, when a replication fork collides with this complex, the transient single-strand break is converted into a permanent and more lethal double-strand break. Mammalian cells cannot efficiently repair these double-strand breaks, leading to cell cycle arrest and the initiation of apoptosis, or programmed cell death.
Data Presentation
Pharmacokinetics
This compound's pharmacokinetics are generally described by a two-compartment model and are linear within the dose range of 0.5 to 3.5 mg/m². The drug exists in two forms in equilibrium: a pharmacologically active lactone form and an inactive, open-ring hydroxy acid form, which predominates at physiological pH.
| Parameter | Value | Notes |
| Terminal Half-Life (t½) | 2 to 3 hours | Following intravenous administration. |
| Plasma Protein Binding | ~35% | Low protein binding contributes to a high volume of distribution. |
| Volume of Distribution (Vd,ss) | 72.7 ± 26.9 L/m² | Indicates high tissue uptake. |
| Total Clearance (Cltot) | 0.57 ± 0.16 L/min/m² | Primarily renal excretion. |
| Metabolism | Reversible, pH-dependent hydrolysis of the lactone ring. | Minor metabolism to an N-demethylated metabolite also occurs. |
| Excretion | ~51% excreted in urine as total this compound. | ~18% eliminated in feces. |
Table 1: Summary of this compound Pharmacokinetic Parameters.
Clinical Efficacy
This compound has demonstrated significant antitumor activity across a range of solid tumors, particularly as a second-line agent.
| Indication | Study Type | Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Recurrent Ovarian Cancer | Phase III (vs. Paclitaxel) | 1.5 mg/m²/day for 5 days, every 21 days | As effective as paclitaxel | Not specified |
| Relapsed SCLC (Sensitive) | Phase II | 1.5 mg/m²/day for 5 days, every 21 days | 37.8% | 8.6 months |
| Relapsed SCLC (Refractory) | Phase II | 1.5 mg/m²/day for 5 days, every 21 days | 6.4% | 4.7 months |
Table 2: Efficacy of Single-Agent this compound in Ovarian Cancer and SCLC.
The combination of this compound with other cytotoxic agents has been explored to enhance its therapeutic effect. A notable success is its use with cisplatin for cervical cancer.
| Indication | Study Type | Regimen | Key Outcome |
| Stage IV-B, Recurrent, or Persistent Cervical Cancer | Phase III | This compound (0.75 mg/m² on Days 1-3) + Cisplatin (50 mg/m² on Day 1), every 21 days | Demonstrated a survival advantage over cisplatin alone. |
Table 3: Efficacy of this compound in Combination Therapy for Cervical Cancer.
Signaling Pathways in this compound-Induced Cell Death
The DNA damage induced by this compound triggers a cascade of cellular signaling events that culminate in apoptosis. These pathways can be both p53-dependent and independent. In cells with wild-type p53, DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, initiate apoptosis. This is often achieved by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
In p53-deficient cells, this compound can still induce apoptosis. This may occur through the forced proteasomal degradation of apoptosis inhibitors like XIAP and survivin, which in turn allows for the activation of caspase-3 and the cleavage of Bid, amplifying the mitochondrial apoptotic pathway. Furthermore, this compound has been shown to induce oxidative stress by inhibiting glutamine uptake through the downregulation of the transporter ASCT2, which also contributes to apoptosis.
Mechanisms of Resistance
The development of resistance to this compound is a significant clinical challenge. Several mechanisms have been identified, which can broadly be categorized as reduced drug accumulation, target alteration, or downstream effects.
| Mechanism Category | Specific Mechanism | Description |
| Reduced Drug Accumulation | Increased Efflux | Overexpression of ATP-binding cassette (ABC) transporters, particularly the Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), actively pumps this compound out of the cancer cell. |
| Reduced Uptake | An impaired energy-dependent uptake mechanism has also been described as a novel cause of resistance. | |
| Target Alteration | Topoisomerase I Modification | Mutations in the Topo I enzyme can reduce its affinity for this compound. A change in the subcellular localization of Topo I or increased degradation of the enzyme via the proteasome pathway can also confer resistance. |
| Downstream Mechanisms | Enhanced DNA Repair | Overexpression of DNA repair proteins, such as XRCC1, may increase the cell's capacity to repair this compound-induced DNA damage. |
| Altered Apoptotic Pathways | Defects in apoptotic signaling pathways can make cells less susceptible to this compound-induced cell death. |
Table 4: Key Mechanisms of Resistance to this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound on a cancer cell line.
1. Materials:
-
Cancer cell line (e.g., H460, IGROV-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
This compound hydrochloride stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
2. Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO at ≤0.1% final concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the drug-containing medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Efficacy Assessment (Subcutaneous Xenograft Model)
This protocol describes a general procedure for evaluating this compound's antitumor efficacy in an animal model.
1. Materials:
-
Human cancer cell line (e.g., SKOV-3, HT-29)
-
Immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old)
-
Sterile PBS or appropriate vehicle
-
This compound hydrochloride for injection
-
Calipers for tumor measurement
2. Methodology:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of approximately 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor the mice regularly for tumor formation and overall health.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route and schedule (e.g., intraperitoneally or orally). Administer the vehicle to the control group. Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Evaluation: Measure tumor volumes with calipers two to three times per week.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice. Excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze survival data if applicable.
Protocol 3: Quantification of this compound by HPLC
This protocol provides an overview of a method for quantifying this compound in biological samples.
1. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., Acetonitrile:Di Methyl Formamide:Water mixture, pH adjusted)
-
This compound reference standard
-
Sample preparation reagents (e.g., for protein precipitation or liquid-liquid extraction)
2. Methodology:
-
Sample Preparation:
-
For total this compound measurement, adjust the pH of the sample to convert both lactone and carboxylate forms into a single form (lactone form predominates at pH < 4).
-
Precipitate proteins from plasma or cerebrospinal fluid (CSF) samples using an organic solvent like methanol.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 x 4.6mm, 5µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.4-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm or 297 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).
-
-
Standard Curve Generation: Prepare a series of standard solutions of this compound with known concentrations. Inject these standards into the HPLC system to generate a standard curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared biological samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. The retention time for this compound is typically short, often under 5 minutes.
Topotecan's Impact on S-Phase Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanisms by which the topoisomerase I inhibitor, topotecan, induces S-phase cell cycle arrest. It provides a comprehensive overview of the molecular pathways, quantitative data from various cancer cell lines, and detailed experimental protocols for key assays used to investigate this process.
Core Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
This compound is a semi-synthetic analog of camptothecin that specifically targets DNA topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. This compound intercalates into the enzyme-DNA complex, stabilizing the "cleavable complex" where a single-strand break has been introduced by Top1. This prevents the re-ligation of the DNA strand, leading to the accumulation of these stabilized complexes.
The primary cytotoxic event occurs during the S-phase of the cell cycle when the advancing replication fork collides with the this compound-stabilized Top1-DNA covalent complex. This collision converts the transient single-strand break into a highly cytotoxic DNA double-strand break (DSB). The formation of DSBs is a critical initiating event that triggers a robust DNA damage response (DDR), ultimately leading to cell cycle arrest, and in many cases, apoptosis. While this compound is considered S-phase specific, it can also induce DNA damage outside of the S-phase, for instance, during transcription, although to a lesser extent.
Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on cell cycle arrest in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in S-Phase (Approx.) | % of Cells in G1-Phase (Approx.) | % of Cells in G2/M-Phase (Approx.) | Reference |
| MCF-7 | Breast Cancer | 1 | 1 | 32.5 | 28.6 | 38.8 | [1] |
| MCF-7 | Breast Cancer | 10 | 1 | 32.3 | 32.8 | 34.8 | [1] |
| H460 | Lung Cancer | IC80 | 4-72 | Accumulation in S and G2/M | Not specified | Accumulation in S and G2/M | [2] |
| U118 | Glioblastoma | 0.05 | Not specified | S/G2/M arrest | Not specified | S/G2/M arrest | [3] |
| U118 | Glioblastoma | 1 | Not specified | G1 arrest | G1 arrest | Not specified | [3] |
| U87 | Glioblastoma | 0.05 | Not specified | S/G2/M arrest | Not specified | S/G2/M arrest | [3] |
Table 1: Effect of this compound on Cell Cycle Phase Distribution.
| Cell Line | Cancer Type | Parameter | This compound Concentration (µM) for Half-Maximal Response (D1/2) | Reference |
| MCF-7 | Breast Cancer | Mitosis Inhibition in S-Phase Cells | 0.14 | [4] |
| MCF-7 | Breast Cancer | Mitosis Inhibition in G1-Phase Cells | 0.96 | [4] |
| MCF-7 | Breast Cancer | Mitosis Inhibition in G2-Phase Cells | 0.31 | [4] |
Table 2: Half-Maximal Response of Mitosis Inhibition to this compound in MCF-7 Cells.
Signaling Pathways in this compound-Induced S-Phase Arrest
The collision of replication forks with this compound-stabilized Top1-DNA complexes activates the DNA damage response (DDR) network. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by single-stranded DNA (ssDNA) regions exposed at stalled replication forks.
Activated ATR then phosphorylates and activates its downstream effector, the checkpoint kinase 1 (Chk1). Activated Chk1 orchestrates the S-phase arrest through multiple mechanisms, including:
-
Inhibition of new origin firing: Chk1 phosphorylates and promotes the degradation of the phosphatase Cdc25A, which is required to activate the cyclin-dependent kinases (CDKs) that trigger origin firing.
-
Stabilization of stalled replication forks: Chk1 helps to prevent the collapse of stalled replication forks, providing time for DNA repair.
-
Induction of DNA repair pathways: Chk1 activation contributes to the recruitment of DNA repair factors to the sites of damage.
Another important marker of this compound-induced DNA damage is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. γH2AX serves as a scaffold for the accumulation of DNA repair and signaling proteins at the DSBs.
The tumor suppressor protein p53 can also be activated in response to this compound-induced DNA damage, contributing to cell cycle arrest and apoptosis.
Caption: this compound-induced DNA damage and S-phase arrest signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments used to study this compound's effect on S-phase arrest are provided below.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the single-cell population using forward and side scatter.
-
Use a histogram of PI fluorescence to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Phosphorylated Chk1 (p-Chk1) and γH2AX
This protocol details the detection of key DDR proteins by Western blotting.
Caption: Experimental workflow for Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., Ser345) or γH2AX (Ser139) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H2AX).
DNA Fiber Analysis for Replication Fork Dynamics
This protocol describes a method to visualize and measure individual DNA replication forks.[5][6]
Caption: Experimental workflow for DNA fiber analysis.
Detailed Protocol:
-
Cell Labeling:
-
Incubate exponentially growing cells with the first thymidine analog, 5-chloro-2'-deoxyuridine (CldU; e.g., 25 µM), for a defined period (e.g., 20-30 minutes).
-
Remove the CldU-containing medium and wash the cells with warm medium.
-
Add medium containing this compound at the desired concentration and incubate for the desired time.
-
Remove the this compound-containing medium and wash the cells.
-
Incubate the cells with the second thymidine analog, 5-iodo-2'-deoxyuridine (IdU; e.g., 250 µM), for a defined period (e.g., 20-30 minutes).
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and resuspend them in PBS.
-
Lyse the cells in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).
-
Spot the cell lysate onto a glass slide and tilt the slide to allow the DNA to spread down the slide.
-
-
DNA Fixation and Denaturation:
-
Air-dry the slides and fix the DNA in a 3:1 methanol:acetic acid solution.
-
Denature the DNA by incubating the slides in 2.5 M HCl.
-
-
Immunostaining:
-
Block the slides with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
-
Wash the slides with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Analysis:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images and measure the lengths of the CldU (red) and IdU (green) tracks using image analysis software.
-
Replication fork stalling will be indicated by the presence of red-only tracks or a significant shortening of the green tracks.
-
Conclusion
This compound effectively induces S-phase cell cycle arrest in cancer cells by targeting topoisomerase I and generating DNA double-strand breaks during replication. This triggers a robust DNA damage response, primarily mediated by the ATR-Chk1 signaling pathway, which halts DNA synthesis to allow for repair. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate molecular mechanisms of this compound's action and to evaluate its efficacy in various cancer models. A thorough understanding of these processes is crucial for the rational design of combination therapies and the development of novel strategies to overcome drug resistance.
References
- 1. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 2. Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle effects of this compound alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking the cell cycle origins for escape from this compound action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action of Topotecan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan hydrochloride, a semi-synthetic, water-soluble analog of the natural product camptothecin, is a potent anti-neoplastic agent.[1][2] Its clinical efficacy is primarily attributed to its specific inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the development of resistance. The information is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemotherapeutic agent.
Core Mechanism: Inhibition of Topoisomerase I
This compound exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I (Topo I).[1][4] Topo I plays a crucial role in relieving torsional strain in DNA that arises during replication and transcription by inducing transient single-strand breaks.[4][5] The enzyme cleaves one strand of the DNA, allows the DNA to rotate, and then re-ligates the broken strand.[4]
This compound's mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1][4] By binding to this complex, this compound prevents the re-ligation of the single-strand break.[4][6] This results in the accumulation of these stabilized complexes, which are the primary cytotoxic lesion.
The collision of an advancing DNA replication fork with this stabilized ternary complex (Topo I-DNA-topotecan) leads to the conversion of the single-strand break into a persistent and lethal double-strand DNA break.[7][8][9] These double-strand breaks are difficult for mammalian cells to repair efficiently and can trigger cell cycle arrest and apoptosis.[6][10]
Caption: Molecular mechanism of this compound action.
Cellular Consequences of this compound Action
The formation of this compound-induced DNA double-strand breaks triggers a cascade of cellular responses, primarily centered around cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound induces cell cycle arrest, although the specific phase of arrest can be concentration-dependent.[11] Studies have shown that this compound can cause an accumulation of cells in the S and G2/M phases of the cell cycle.[12] This arrest is a cellular attempt to repair the DNA damage before proceeding with cell division. The activation of DNA damage response pathways, involving proteins like ATM and ATR, is crucial in initiating this cell cycle checkpoint.[4] In some cell lines, this compound has been observed to induce a G1 arrest at higher concentrations.[11]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, cells undergo programmed cell death, or apoptosis.[12][13] this compound has been shown to induce apoptosis in a variety of cancer cell lines.[7][12] The apoptotic process is often mediated by the p53 tumor suppressor protein, which can be activated in response to DNA damage.[12][14] However, p53-independent pathways of apoptosis in response to this compound have also been documented.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound hydrochloride.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Non-small cell lung cancer | 12.67 | [7] |
| H1975 | Non-small cell lung cancer | 0.44 | [7] |
| HCC827 | Non-small cell lung cancer | 2.89 | [7] |
| U251 | Human glioma | 2.73 | [7] |
| U87 | Human glioma | 2.95 | [7] |
| GSCs-U251 | Glioma stem cells | 5.46 | [7] |
| GSCs-U87 | Glioma stem cells | 5.95 | [7] |
| MCF-7 | Breast cancer | 0.14 (half-maximal effect on mitosis from S-phase) | [15] |
| MCF-7 | Breast cancer | 0.96 (half-maximal effect on mitosis from G1-phase) | [15] |
| MCF-7 | Breast cancer | 0.31 (half-maximal effect on mitosis from G2-phase) | [15] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Half-life (intravenous) | 2 to 3 hours | [6] |
| Plasma Protein Binding | ~35% | [6] |
| Oral Bioavailability | 30 - 40% | [16] |
| Renal Excretion (as total this compound) | ~20% of oral dose | [16] |
| Fecal Excretion (as total this compound) | ~33% of oral dose | [16] |
Experimental Protocols
Topoisomerase I DNA Relaxation Inhibition Assay
This assay is a fundamental method to assess the inhibitory activity of compounds like this compound on topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)
-
This compound hydrochloride (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare the reaction mixture in a microcentrifuge tube. For a 20 µL reaction:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or solvent for control)
-
Nuclease-free water to a final volume of 19 µL.[17]
-
-
Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.[17]
-
Incubate the reactions at 37°C for 30 minutes.[17]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[17]
-
Load the entire reaction mixture into the wells of a 1% agarose gel.[17]
-
Perform electrophoresis until the dye front has migrated an adequate distance.[17]
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.[17]
Analysis of Results:
-
No Enzyme Control: A single, fast-migrating band of supercoiled DNA.[17]
-
Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.[17]
-
Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.[17]
Caption: Workflow for a topoisomerase I inhibition assay.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
Principle: This method detects DNA single- and double-strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.
General Procedure:
-
Cells are treated with this compound for the desired time and concentration.
-
Cells are harvested and embedded in low-melting-point agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
The slides are subjected to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.
-
The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.
-
Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, providing a measure of DNA damage.
Mechanisms of Resistance to this compound
The development of resistance to this compound is a significant clinical challenge. Several mechanisms have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and to a lesser extent ABCB1 (P-glycoprotein), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[18][19][20]
-
Alterations in Topoisomerase I:
-
Reduced Expression: Decreased levels of topoisomerase I can lead to fewer available targets for this compound.
-
Mutations: Mutations in the TOP1 gene can alter the enzyme's structure, preventing this compound from effectively binding and stabilizing the cleavable complex.[21]
-
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can more efficiently repair the this compound-induced DNA breaks, thereby mitigating the drug's cytotoxic effects.[10][21]
-
Alterations in Cell Cycle Checkpoints and Apoptotic Pathways: Defects in the signaling pathways that lead to cell cycle arrest and apoptosis can allow cells with DNA damage to continue to proliferate.
Caption: Key mechanisms of resistance to this compound.
Conclusion
This compound hydrochloride remains an important therapeutic agent with a well-defined mechanism of action centered on the inhibition of topoisomerase I and the subsequent induction of lethal DNA double-strand breaks. A thorough understanding of its molecular interactions, the cellular responses it elicits, and the mechanisms by which cancer cells develop resistance is critical for its optimal clinical use and for the development of novel therapeutic strategies to overcome resistance. This guide provides a foundational technical overview to aid researchers and clinicians in their efforts to advance cancer therapy.
References
- 1. This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Topoisomerase I inhibition with this compound: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Elucidation of Mechanisms of this compound-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis [frontiersin.org]
- 11. Cell cycle effects of this compound alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tracking the cell cycle origins for escape from this compound action by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tracking the cell cycle origins for escape from this compound action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics and pharmacokinetics of oral this compound in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. New and Old Genes Associated with this compound Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 19. [The mechanism of this compound resistance in ovarian cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Research on Topotecan for Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Topotecan for the treatment of small cell lung cancer (SCLC). It is designed to be a comprehensive resource, detailing the mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols. The information is presented to facilitate further research and drug development efforts in this critical area of oncology.
Introduction to this compound and its Role in SCLC
Small cell lung cancer (SCLC) is an aggressive form of lung cancer characterized by rapid growth and early metastasis.[1] While initially sensitive to chemotherapy, tumors almost invariably relapse and develop resistance.[1] this compound, a semi-synthetic analog of camptothecin, is a topoisomerase I inhibitor that has been a cornerstone of second-line therapy for relapsed SCLC for many years.[2][3][4] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][4][5] Preclinical research has been instrumental in elucidating its efficacy, mechanisms of resistance, and potential for combination therapies.
Mechanism of Action: Targeting Topoisomerase I and Inducing DNA Damage
This compound exerts its cytotoxic effects by targeting topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and transcription.[2][4][5] TOP1 relieves torsional strain in DNA by creating transient single-strand breaks. This compound stabilizes the covalent complex formed between TOP1 and DNA, preventing the re-ligation of these breaks.[5] During the S-phase of the cell cycle, the collision of the replication fork with this stabilized "cleavable complex" leads to the formation of irreversible double-strand DNA breaks.[5] This accumulation of DNA damage triggers the DNA Damage Response (DDR) signaling network, ultimately leading to cell cycle arrest and apoptosis.[2][5][6]
This compound's mechanism of action targeting Topoisomerase I.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of this compound in SCLC models.
Table 1: In Vitro Cytotoxicity of this compound in SCLC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| DMS-53 | 1.9 | [5] |
| NCI-H510A | ~1.1 (nM) | [5] |
| NCI-H82 | ~1.6 (nM) | [5] |
| NCI-H417 | > 10 | [7] |
| DMS153 | - | [7] |
| GLC19 | - | [7] |
Note: IC50 values can vary between studies depending on the assay conditions.
Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| SCLC-1 | 1-2 mg/kg/day | >84% | [1] |
| SCLC-2 | 1-2 mg/kg/day | >84% | [1] |
| SCLC-3 | 1-2 mg/kg/day | >84% | [1] |
| SCLC-4 | 1-2 mg/kg/day | >84% | [1] |
| SCLC-5 | 1-2 mg/kg/day | >84% | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound for SCLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
Materials:
-
SCLC cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for the MTT cytotoxicity assay.
In Vivo SCLC Xenograft Model
This protocol describes the establishment of a subcutaneous SCLC xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[5]
Materials:
-
Human SCLC cell line (e.g., NCI-H69, DMS-114)
-
Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional)
-
This compound hydrochloride
-
Vehicle control (e.g., sterile saline)
-
Calipers
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of SCLC cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 1-2 mg/kg/day) and the vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) according to the desired schedule (e.g., daily for 5 days, repeated every 21 days).
-
Efficacy Evaluation: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Workflow for in vivo SCLC xenograft studies.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol details the quantification of apoptosis in this compound-treated SCLC cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][7][9][10]
Materials:
-
SCLC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat SCLC cells with the desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate laser and filter settings for FITC and PI.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Combination Therapies and Future Directions
A significant area of preclinical research focuses on combination therapies to enhance the efficacy of this compound and overcome resistance. Given its mechanism of inducing DNA damage, combining this compound with inhibitors of the DNA damage response (DDR) pathway is a rational approach.
-
ATR Inhibitors: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key player in the DDR. Preclinical studies have shown that ATR inhibitors can sensitize SCLC cells to this compound by preventing the repair of this compound-induced DNA damage.[3][11][12] This combination has shown promise in platinum-refractory SCLC models.[3]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of DDR-targeting agents. The combination of this compound with PARP inhibitors has demonstrated synergistic effects in preclinical SCLC models, leading to increased DNA damage and apoptosis.[13][14]
Future preclinical research will likely continue to explore novel combination strategies, identify biomarkers of response and resistance to this compound, and investigate its efficacy in more advanced models such as patient-derived xenografts (PDXs) and organoids. These efforts are crucial for improving therapeutic outcomes for patients with SCLC.
References
- 1. Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK228 potentiates this compound activity against small cell lung cancer cells via induction of SLFN11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of ATR Inhibitor M6620 in Combination With this compound in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA damage repair in small cell lung cancer and the biomarker landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemosensitivity testing of small cell lung cancer using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound–Berzosertib Combination for Small Cell Lung Cancer - NCI [cancer.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I Study of PARP Inhibitor ABT-888 in Combination with this compound in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of PARP inhibitor ABT-888 in combination with this compound in adults with refractory solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Topotecan's Role in DNA Damage and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topotecan, a semisynthetic analog of camptothecin, is a potent antineoplastic agent employed in the treatment of various cancers.[1][2] Its primary mechanism of action centers on the inhibition of topoisomerase I (Top1), a critical enzyme responsible for relaxing DNA torsional strain during replication and transcription.[1] By stabilizing the Top1-DNA cleavage complex, this compound prevents the re-ligation of single-strand breaks, leading to lethal DNA double-strand breaks upon collision with the replication machinery.[1][3][4] This accumulation of catastrophic DNA damage overwhelms cellular repair mechanisms, initiating cell cycle arrest and triggering the intrinsic apoptotic pathway, which culminates in programmed cell death.[1][3] This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and key experimental protocols associated with this compound-induced DNA damage and apoptosis.
Core Mechanism of Action: From Topoisomerase I Inhibition to DNA Damage
This compound exerts its cytotoxic effects by targeting the catalytic cycle of human topoisomerase I. It does not bind to DNA or the enzyme alone but specifically intercalates into the transient Top1-DNA complex.[3][5] This action forms a stable ternary complex, effectively trapping the enzyme on the DNA after it has introduced a single-strand break.[1][3][4]
The key events are as follows:
-
Stabilization of the Cleavage Complex: this compound "poisons" Top1 by preventing the enzyme from re-ligating the DNA strand it has nicked.[1][3] This results in an accumulation of Top1 cleavage complexes (Top1cc).
-
Collision with Replication Forks: During the S-phase of the cell cycle, the progression of DNA replication forks collides with these stabilized Top1cc.[3][6]
-
Conversion to Double-Strand Breaks (DSBs): This collision converts the transient single-strand breaks into highly cytotoxic and irreversible DNA double-strand breaks (DSBs).[1][3][7] DSBs are among the most lethal forms of DNA damage.[3]
-
Activation of DNA Damage Response (DDR): The presence of DSBs activates a complex signaling network known as the DNA Damage Response (DDR). Key protein kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites, initiating a cascade of phosphorylation events that orchestrate the cellular response to this damage.[3]
// Edges "this compound" -> "Top1_DNA" [label="Intercalates & Stabilizes", color="#5F6368"]; "Top1_DNA" -> "Top1cc" [color="#5F6368"]; "Top1cc" -> "DSB" [color="#EA4335", style=dashed, arrowhead=normal, label="Collision"]; "Replication_Fork" -> "DSB" [color="#EA4335"]; "DSB" -> "DDR" [label="Triggers", color="#34A853"]; }
Caption: this compound's mechanism of inducing DNA double-strand breaks.
Induction of Apoptosis: The Cellular Response to Irreparable Damage
When DNA damage is too severe to be repaired, the DDR signaling network shifts from promoting cell cycle arrest and repair to inducing apoptosis.[3] this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, often in a p53-dependent or independent manner, depending on the cellular context.
The Role of p53
The tumor suppressor protein p53 is a critical mediator of the response to DNA damage.
-
p53-Dependent Apoptosis: In cells with wild-type p53, the DDR pathway (via ATM/ATR) phosphorylates and activates p53.[8] Activated p53 then transcriptionally upregulates pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. These proteins translocate to the mitochondria, inducing Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.[9]
-
p53-Independent Apoptosis: Interestingly, several studies show that p53-deficient cells can be more sensitive to this compound.[6][10][11] This hypersensitivity is attributed to the fact that p53 can also mediate the proteasomal degradation of Top1, effectively removing the drug's target and thus conferring a form of resistance.[6][10] In p53-deficient cells, the sustained presence of Top1cc leads to overwhelming DNA damage and apoptosis, which is amplified by the degradation of apoptosis inhibitors like XIAP and survivin.[11]
The Caspase Cascade
The activation of caspases is the execution phase of apoptosis.
-
Initiation: Cytochrome c released from the mitochondria binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.
-
Execution: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[12]
-
Cellular Dismantling: Caspase-3 is a key executioner that cleaves a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[12]
// Edges "DDR" -> "p53_act" [label="Activates", color="#5F6368"]; "p53_act" -> "Bax_Puma" [label="Transcriptionally\nUpregulates", color="#5F6368"]; "Bax_Puma" -> "MOMP" [label="Induces", color="#5F6368"]; "MOMP" -> "CytoC" [color="#5F6368"]; "CytoC" -> "Apoptosome" [label="Forms", color="#5F6368"]; "Apoptosome" -> "Casp9" [label="Activates", color="#5F6368"]; "Casp9" -> "Casp3" [label="Activates", color="#5F6368"]; "Casp3" -> "Apoptosis" [label="Executes", color="#5F6368"]; }
Caption: Signaling cascade from DNA damage to apoptosis execution.
Quantitative Analysis of this compound's Cytotoxic Effects
The sensitivity of cancer cells to this compound varies significantly across different cell lines and tumor types. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H1299 | Non-Small Cell Lung Cancer | 12.67 | [9] |
| H1975 | Non-Small Cell Lung Cancer | 0.44 | [9] |
| HCC827 | Non-Small Cell Lung Cancer | 2.89 | [9] |
| U251 | Glioblastoma | 2.73 | [9] |
| U87 | Glioblastoma (p53 wild-type) | 2.95 | [9] |
| M21 | Melanoma | 1.4 | [13] |
| NCI-H460 | Lung Cancer | 7.29 | [13] |
| DMS-53 | Small Cell Lung Cancer | 1.9 | [14] |
| L02 | Normal Hepatocyte | ~0.1 | (Significant toxicity)[12] |
| HepG2 | Hepatocellular Carcinoma | ~0.1 | (Significant toxicity)[12] |
Data compiled from multiple sources and experimental conditions may vary.[9][12][13][14][15][16]
Key Experimental Methodologies
Assessing the pharmacodynamic effects of this compound requires specific and validated assays to quantify DNA damage and apoptosis.
Protocol for γH2AX Immunofluorescence Assay (for DSB Detection)
The phosphorylation of histone H2AX to form γH2AX is a rapid and sensitive marker for DNA double-strand breaks.[17][18]
-
Sample Collection: Collect tumor needle biopsies or other relevant tissues (e.g., hair follicles) at specified time points following this compound administration (peak response is often seen around 4 hours post-treatment).[17][19]
-
Tissue Processing: Immediately fix samples in 10% neutral buffered formalin, followed by embedding in paraffin.
-
Antigen Retrieval: Deparaffinize tissue sections and perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).
-
Immunostaining:
-
Block non-specific binding with an appropriate serum (e.g., goat serum).
-
Incubate with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
Caption: Standard experimental workflow for detecting DNA DSBs via γH2AX.
Protocol for Colorimetric Caspase-3 Activity Assay
This assay measures the activity of the key executioner caspase-3, providing a quantitative measure of apoptosis.
-
Cell Lysis:
-
Treat cells in a 96-well plate with this compound for the desired duration.
-
Pellet the cells and re-suspend in a chilled cell lysis buffer (e.g., containing HEPES, CHAPS, DTT).[21]
-
Incubate on ice for 10-15 minutes to ensure complete lysis.[21][22]
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet cellular debris and collect the supernatant (cytosolic extract).[22]
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate to ensure equal loading.
-
In a new 96-well plate, add 50-200 µg of protein lysate to each well.[22]
-
Prepare a reaction mix containing 2x Reaction Buffer and 10 mM DTT.[22]
-
Add 50 µL of the reaction mix to each lysate sample.
-
Initiate the reaction by adding 5 µL of a colorimetric caspase-3 substrate, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide).[22] The final substrate concentration is typically 200 µM.[22]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[22]
-
Active caspase-3 in the lysate will cleave the substrate, releasing the p-nitroanilide (pNA) chromophore.
-
Measure the absorbance at 400-405 nm using a microplate reader.[21][22] The absorbance is directly proportional to the level of caspase-3 activity.
-
Conclusion and Future Directions
This compound's efficacy is fundamentally linked to its ability to induce catastrophic DNA damage by poisoning topoisomerase I, which forces rapidly dividing cancer cells into apoptosis.[1][3] The cellular response is complex, involving the DDR network and key apoptotic regulators like p53 and the caspase family. Understanding the intricacies of these pathways, particularly the factors that determine sensitivity versus resistance (such as p53 status or DNA repair capacity), is crucial for optimizing its clinical use.[6][10] Future research and drug development efforts may focus on rational combination therapies, such as pairing this compound with PARP inhibitors or other DDR-targeting agents, to exploit synthetic lethal interactions and overcome resistance mechanisms.[5] The quantitative pharmacodynamic assays detailed herein are essential tools for evaluating these next-generation therapeutic strategies in both preclinical and clinical settings.
References
- 1. heparin-cofactor-ii-precursor.com [heparin-cofactor-ii-precursor.com]
- 2. This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound-triggered degradation of topoisomerase I is p53-dependent and impacts cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces hepatocellular injury via ASCT2 mediated oxidative stress | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abcam.com [abcam.com]
Investigating Topotecan Resistance in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan, a semisynthetic analog of camptothecin, is a crucial chemotherapeutic agent employed in the treatment of various malignancies, including ovarian, lung, and cervical cancers. Its mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavable complex, this compound induces DNA strand breaks, ultimately leading to apoptosis in rapidly proliferating cancer cells. However, the development of resistance to this compound poses a significant clinical challenge, limiting its therapeutic efficacy. This technical guide provides a comprehensive overview of the key mechanisms underlying this compound resistance in cancer cell lines, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.
Core Mechanisms of this compound Resistance
The emergence of this compound resistance is a multifactorial process involving several cellular and molecular alterations. The primary mechanisms can be broadly categorized as follows:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major contributor to this compound resistance. These membrane proteins function as efflux pumps, actively extruding this compound from the cancer cell, thereby reducing its intracellular concentration and limiting its access to topoisomerase I. The most prominent ABC transporters implicated in this compound resistance are P-glycoprotein (P-gp), encoded by the ABCB1 gene, and breast cancer resistance protein (BCRP), encoded by the ABCG2 gene.[1]
-
Alterations in the Drug Target: Mutations in the TOP1 gene, which encodes topoisomerase I, can lead to structural changes in the enzyme that prevent or reduce the binding of this compound. This renders the enzyme insensitive to the drug's inhibitory effects, allowing DNA replication and repair to proceed despite the presence of this compound.
-
Enhanced DNA Repair: Cancer cells can develop increased efficiency in repairing the DNA damage induced by this compound. Upregulation of various DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), can counteract the cytotoxic effects of the drug, promoting cell survival.
-
Evasion of Apoptosis: Resistance can also arise from alterations in apoptotic signaling pathways. Overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can inhibit the induction of programmed cell death following this compound-induced DNA damage.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize quantitative data from various studies on this compound resistance in different cancer cell lines.
Table 1: IC50 Values and Fold Resistance in this compound-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Primary Resistance Mechanism |
| A2780/T8 | Ovarian | 7.4 | 1400 | 189 | ABCG2 Overexpression[2] |
| NCI-H460/TPT10 | Non-small cell lung | ~25 | ~9935 | ~397 | ABCG2 Overexpression[3] |
| IGROV1/T8 | Ovarian | 7.4 | 1400 | 189 | ABCG2 Overexpression[2] |
| SKOV-3TR1 | Ovarian | ~50 | >1000 | >20 | ABCG2 Overexpression[4] |
| SKOV-3TR2 | Ovarian | ~50 | ~350 | 7 | ABCG2 & ABCB1 Overexpression[4] |
| MCF-7/MR | Breast | Not specified | Not specified | Not specified | ABCG2 Overexpression |
Table 2: Gene Expression Changes in this compound-Resistant Ovarian Cancer Cell Lines
| Cell Line | Gene | Fold Change in mRNA Expression |
| SKOV-3TR1 | ABCG2 | ~200-fold increase[4] |
| SKOV-3TR2 | ABCG2 | 7-fold increase[4] |
| SKOV-3TR2 | ABCB1 | Statistically significant increase[4] |
| Igrov1/T8 | ABCG2 | 87-fold increase[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to this compound for in vitro studies.
Protocol:
-
Determine the initial IC50 of this compound: Culture the parental cancer cell line of interest and perform a dose-response assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Initial drug exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC10 or IC20 value.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.
-
Monitoring and maintenance: Monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Monoclonal selection (optional): Once a resistant population is established, single-cell cloning can be performed to isolate and expand monoclonal resistant cell lines.
-
Characterization of resistance: Confirm the resistant phenotype by performing an IC50 determination and comparing it to the parental cell line. The fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages for future experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software program.
Quantitative Real-Time PCR (qPCR) for ABCG2 Gene Expression
Objective: To quantify the mRNA expression level of the ABCG2 gene in parental and this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for ABCG2 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for ABCG2 or the reference gene, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for ABCG2 and the reference gene in both parental and resistant cells. Calculate the relative expression of ABCG2 in the resistant cells compared to the parental cells using the ΔΔCt method. The fold change is calculated as 2-ΔΔCt.
Western Blotting for Topoisomerase I Protein Expression
Objective: To assess the protein expression level of topoisomerase I in parental and this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against topoisomerase I
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature a fixed amount of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against topoisomerase I (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the topoisomerase I signal to a loading control (e.g., β-actin or GAPDH) to compare expression levels between parental and resistant cells.
Mandatory Visualizations
Signaling Pathways in this compound Resistance
Experimental Workflow for Investigating this compound Resistance
Logical Relationship of Resistance Mechanisms
Conclusion
Investigating the mechanisms of this compound resistance is paramount for the development of strategies to overcome this clinical obstacle. This guide provides a framework for researchers to explore the multifaceted nature of this compound resistance in cancer cell lines. By employing the detailed experimental protocols and understanding the key signaling pathways and molecular players involved, scientists can contribute to the development of novel therapeutic approaches, such as the use of ABC transporter inhibitors or agents that target resistance-associated signaling pathways, to improve the efficacy of this compound and ultimately enhance patient outcomes.
References
- 1. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. PTEN/PI3K/Akt pathway regulates the side population phenotype and ABCG2 activity in glioma tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ABCG2 antagonists reverse this compound-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Topotecan in Preclinical Cervical Cancer Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of topotecan for the treatment of cervical cancer. This compound, a semisynthetic derivative of camptothecin, is a potent topoisomerase I inhibitor that has demonstrated significant antitumor activity in various cancer types, including cervical cancer. This document summarizes key quantitative data from in vitro and in vivo preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
In Vitro Efficacy of this compound in Cervical Cancer Cell Lines
This compound has been shown to inhibit the proliferation of various cervical cancer cell lines in a time- and dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological or biochemical functions.
| Cell Line | This compound IC50 (µM) | Exposure Time | Assay Method | Reference |
| HeLa | 1.25 | Not Specified | Not Specified | [1] |
| HeLa | 8.0 µg/mL (~18.0 µM) | 24 h | MTT Assay | [2] |
| HeLa | 2.6 µg/mL (~5.8 µM) | 48 h | MTT Assay | [2] |
| HeLa | 0.8 µg/mL (~1.8 µM) | 72 h | MTT Assay | [2] |
Note: The conversion from µg/mL to µM for this compound is approximated using a molecular weight of 443.5 g/mol .
In Vivo Efficacy of this compound in Cervical Cancer Xenograft Models
Preclinical in vivo studies using animal models, typically immunodeficient mice bearing cervical cancer cell line xenografts, have demonstrated the antitumor efficacy of this compound. These studies are crucial for evaluating a drug's therapeutic potential in a living organism.
| Animal Model | Tumor Xenograft | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | Not Specified | 1 mg/kg/day (oral) or 0.625 mg/kg/day (intraperitoneal) | Efficacy observed | [3] |
| Nude Mice | OVCAR-3 (Ovarian) | 0.625 mg/kg/day for 20 days (intraperitoneal) | High efficacy (all mice cured) | [4] |
| SCID Mice | BT474 (Breast) | 10 mg/kg (intraperitoneal, q4d x 3) | 66% | [5] |
| Nude Athymic Mice | NCI-H460 (Lung) | 3 mg/kg | 67% (Inhibition Ratio of Tumor Weight and Volume) |
Note: Data from non-cervical cancer xenografts are included to provide a broader context of this compound's in vivo activity and common dosing schedules.
Core Mechanisms of Action
This compound's primary mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[5][6] By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6]
A secondary mechanism of action involves the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α).[6] this compound has been shown to block the accumulation of HIF-1α protein, which is a key transcription factor in cellular adaptation to hypoxia and plays a significant role in tumor progression and angiogenesis.[6]
Signaling Pathways
Topoisomerase I Inhibition and DNA Damage Response
This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand. This leads to single-strand breaks that can be converted into double-strand breaks during DNA replication. The resulting DNA damage activates a cascade of signaling pathways, including the DNA Damage Response (DDR), which can lead to cell cycle arrest and apoptosis.
HIF-1α Inhibition Pathway
Under hypoxic conditions, HIF-1α protein is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound can inhibit the accumulation of HIF-1α, thereby suppressing these pro-tumorigenic processes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of this compound in cervical cancer.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cervical cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Drug Treatment : Treat the cells with various concentrations of this compound and incubate for different time points (e.g., 24, 48, 72 hours).[2][8]
-
MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization : Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Seed cervical cancer cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting : Collect both adherent and floating cells and wash them twice with cold PBS.[9]
-
Cell Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting : Harvest single-cell suspensions from the culture.
-
Fixation : Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[3]
-
Washing : Pellet the fixed cells by centrifugation and wash twice with PBS.[3]
-
RNase Treatment : To eliminate RNA staining, resuspend the cell pellet in a solution containing RNase A.[2]
-
PI Staining : Add propidium iodide solution to the cell suspension and incubate for 5-10 minutes at room temperature.[3]
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer, collecting the PI signal on a linear scale.
Conclusion
The preclinical data for this compound in cervical cancer models demonstrate its potent cytotoxic and antitumor activities. Its mechanisms of action, primarily through topoisomerase I inhibition and secondarily through HIF-1α suppression, provide a strong rationale for its clinical use. The combination of this compound with other chemotherapeutic agents, such as cisplatin, has shown synergistic effects in preclinical models and has been translated into clinical practice.[12] Further preclinical research focusing on mechanisms of resistance and the development of novel combination therapies will continue to refine the therapeutic application of this compound in cervical cancer.
References
- 1. Co-administration of Chrysin and Luteolin with Cisplatin and this compound Exhibits a Variable Therapeutic Value in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. MTT Assay [protocols.io]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Physiologically based pharmacokinetic model for this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. A Phase I Study of Concurrent Weekly this compound and Cisplatin Chemotherapy with Whole Pelvic Radiation Therapy in Locally Advanced Cervical Cancer: a Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics of Topotecan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational pharmacokinetic properties of Topotecan, a key chemotherapeutic agent. It is designed to serve as a core resource for professionals in the fields of pharmacology, oncology, and drug development, offering detailed data, experimental methodologies, and visual representations of key pathways to support further research and development efforts.
Introduction to this compound
This compound is a semi-synthetic, water-soluble analog of the natural product camptothecin.[1] It exerts its cytotoxic effects by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2][3] By stabilizing the complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] The drug is primarily used in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer.[4]
A crucial aspect of this compound's pharmacology is the pH-dependent equilibrium between its active lactone form and an inactive open-ring carboxylate form.[1][5] At acidic pH (≤ 4), the lactone form predominates, while at physiological pH (7.4), the equilibrium shifts towards the inactive carboxylate form.[5][6] This dynamic has significant implications for its formulation, administration, and pharmacokinetic behavior.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been characterized in numerous preclinical and clinical studies. The data presented below is a summary of key parameters from foundational studies, primarily focusing on intravenous and oral administration in adult patients.
Table 1: Pharmacokinetic Parameters of Intravenously Administered this compound (Lactone Form)
| Parameter | Mean Value | Range | Key Considerations |
| Elimination Half-Life (t½β) | ~3 hours | 2 - 4 hours | Can be influenced by renal function.[1][4][5] |
| Total Body Clearance (CL) | 30 L/h/m² | 0.57 L/min/m² - 1220 ml/min/m² | Renal clearance accounts for a significant portion.[5][7][8] |
| Volume of Distribution (Vd) | 75 L/m² | 72.7 - 130 L | Indicates wide distribution into peripheral tissues.[5][8][9] |
| Protein Binding | ~35% | 30% - 35% | Relatively low plasma protein binding.[4][6] |
| Renal Clearance | ~40% of total clearance | 30% - 49% of administered dose | Dose adjustments are necessary for patients with renal impairment.[5][9][10] |
Table 2: Pharmacokinetic Parameters of Orally Administered this compound
| Parameter | Mean Value | Key Considerations |
| Oral Bioavailability | ~35% | 30% - 40% |
| Time to Maximum Concentration (Tmax) | Not consistently reported | - |
| Metabolism | Limited (<10%) | Primarily undergoes reversible hydrolysis. N-demethylation is a minor pathway.[6] |
| Excretion | Urine and Feces | Approximately 20% recovered as parent drug in urine and 33% in feces.[6][11] |
Key Signaling and Metabolic Pathways
The mechanism of action and metabolic fate of this compound can be visualized through the following diagrams.
Experimental Protocols
Accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic studies. The following outlines a typical experimental workflow.
Sample Collection and Handling
-
Blood Sampling : Venous blood samples are typically collected at baseline and at various time points post-administration (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[6]
-
Sample Processing : To preserve the active lactone form, which is unstable in plasma, immediate deproteinization with cold methanol is required after blood sampling.[5] The resulting extract should be stored at -30°C.[5] For total this compound quantification, samples may be acidified to convert the carboxylate form back to the lactone form.[12][13]
-
Urine and Feces Collection : For excretion studies, urine and feces are collected pre-dose and for up to 9 days post-administration.[11]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for quantifying this compound.[6][14]
-
HPLC with Fluorescence Detection :
-
Principle : This method separates this compound from other components in the biological matrix, and its natural fluorescence is used for detection.
-
Sample Preparation : Protein precipitation is a common sample preparation technique.[6]
-
Detection : Excitation and emission wavelengths are set to detect this compound.
-
Lower Limit of Quantitation (LOQ) : Typically around 0.1 ng/mL in plasma.[6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
-
Principle : Provides high sensitivity and specificity by separating the drug chromatographically and then detecting it based on its mass-to-charge ratio.
-
Sample Preparation : Liquid-liquid extraction is an effective method to isolate this compound from biological media.[14]
-
Validation : The method should be validated for specificity, recovery, linearity, accuracy, and precision.[15]
-
Pharmacokinetic Analysis
-
Modeling : The plasma concentration decay of this compound is often described by a two-compartment model.[5][16]
-
Parameters Calculated : Standard pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and clearance (CL) are determined from the plasma concentration-time data.[6]
Conclusion
The foundational pharmacokinetic studies of this compound have established a clear understanding of its absorption, distribution, metabolism, and excretion. Key characteristics include its pH-dependent lactone-carboxylate equilibrium, moderate oral bioavailability, wide tissue distribution, and significant renal excretion. The dose-limiting toxicity is primarily myelosuppression, which has been correlated with drug exposure.[9] A thorough grasp of these principles is essential for the optimization of dosing regimens, the management of toxicities, and the development of novel formulations and combination therapies involving this compound. This guide serves as a foundational resource to support these ongoing efforts in cancer therapy.
References
- 1. This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. karger.com [karger.com]
- 4. youtube.com [youtube.com]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of oral this compound in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Phase I and pharmacokinetics study of this compound, a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oncology [pharmacology2000.com]
- 11. Urinary and fecal excretion of this compound in patients with malignant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an HPLC Method for Analysis of this compound in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of this compound after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of this compound by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of this compound administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
Topotecan's Interaction with DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular interactions between the chemotherapeutic agent topotecan and cellular DNA repair mechanisms. This compound, a topoisomerase I inhibitor, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and cervical cancers.[1][2] Its efficacy is intrinsically linked to the generation of DNA damage, and consequently, the cell's ability to repair these lesions. Understanding the intricate balance between this compound-induced damage and the subsequent activation or subversion of DNA repair pathways is critical for optimizing its therapeutic use, overcoming drug resistance, and developing novel combination strategies.
Core Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
This compound is a semi-synthetic, water-soluble analog of camptothecin.[1][3] Its cytotoxic effects stem from its ability to inhibit DNA topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional strain in DNA during replication and transcription.[1][2]
The mechanism unfolds in a series of steps:
-
Top1-DNA Cleavage Complex: Top1 initiates its function by creating a transient single-strand break (SSB) in the DNA backbone. This process involves the formation of a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the broken DNA strand, creating a "cleavage complex" (Top1cc).[4]
-
Stabilization by this compound: this compound intercalates into the DNA at the site of this break, physically trapping the Top1 enzyme in its covalently bound state.[4] This forms a stable ternary complex (Top1-DNA-topotecan) and prevents the enzyme from religating the DNA strand, which would normally complete its catalytic cycle.[4][5]
-
Collision with Replication Machinery: The persistence of these stabilized Top1cc lesions becomes lethal during the S-phase of the cell cycle. When the advancing DNA replication fork encounters a Top1cc, the SSB is converted into a highly cytotoxic DNA double-strand break (DSB).[1][4][6] These DSBs are among the most severe forms of DNA damage and, if left unrepaired, trigger cell cycle arrest and apoptosis.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Topotecan in Ovarian Cancer In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of topotecan in ovarian cancer using in vivo xenograft models. Detailed protocols for model establishment, drug administration, and efficacy assessment are outlined to facilitate robust and reproducible studies.
This compound, a semisynthetic analog of camptothecin, is a topoisomerase I inhibitor.[1] By stabilizing the topoisomerase I-DNA complex, it induces single-strand breaks that convert to double-strand breaks during DNA replication, ultimately leading to apoptosis.[1] This mechanism makes it an effective agent against rapidly proliferating cancer cells and it is used in the treatment of various cancers, including ovarian cancer.[2][3][4] Preclinical in vivo studies are crucial for evaluating its efficacy, determining optimal dosing schedules, and exploring combination therapies.
Experimental Protocols
Ovarian Cancer Xenograft Model Establishment
The choice of xenograft model is critical and can be either cell line-derived (CDX) or patient-derived (PDX).[1] Patient-derived models, while more complex to establish, may better recapitulate the heterogeneity of human tumors.[5][6][7][8] Immunodeficient mouse strains such as nude (nu/nu), SCID, or NOD/SCID are commonly used.[5][7][9]
a. Cell Line-Derived Xenograft (CDX) Protocol:
-
Cell Line Selection: Human ovarian cancer cell lines such as OVCAR-3 and SKOV-3 are frequently used.[2][9] For bioluminescent imaging, luciferase-expressing cell lines (e.g., SKOV-3luc+) can be utilized.[10]
-
Cell Culture: Culture selected ovarian cancer cells in appropriate media under standard conditions (37°C, 5% CO2).
-
Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend at a concentration of 1 x 10^7 cells/mL in sterile PBS or Matrigel.[1]
-
Tumor Implantation:
-
Subcutaneous Model: Anesthetize the mouse and inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank.[1]
-
Intraperitoneal Model: Anesthetize the mouse and inject 0.1 mL of the cell suspension intraperitoneally.[1][9] This model often better mimics the dissemination pattern of ovarian cancer.
-
Orthotopic Model: For a more clinically relevant model, surgically implant the cells into the ovary.[10] This involves a laparotomy and injection of approximately 1 x 10^4 cells into the ovarian bursa.[10]
-
b. Patient-Derived Xenograft (PDX) Protocol:
-
Tissue Acquisition: Collect fresh tumor tissue or ascites fluid from ovarian cancer patients under Institutional Review Board (IRB)-approved protocols.[5][6]
-
Sample Processing:
-
Implantation: Implant the processed tumor cells (typically 5 x 10^6 cells) intraperitoneally or subcutaneously into immunodeficient mice.[6] To enhance engraftment, mice may be irradiated prior to implantation.[5][6]
This compound Administration Protocol
-
Drug Preparation: Reconstitute lyophilized this compound hydrochloride in sterile water for injection or saline according to the manufacturer's instructions. Further dilute with saline to the desired final concentration for injection.
-
Animal Grouping: Once tumors are established (e.g., palpable subcutaneous tumors of 100-150 mm³ or detectable signal in bioluminescent models), randomize mice into treatment and control groups (typically 8-10 mice per group).[8][9]
-
Administration:
-
Route of Administration: this compound can be administered intravenously (IV) or intraperitoneally (IP).[9] The IP route may be particularly relevant for ovarian cancer models with peritoneal dissemination.[9] Oral administration is also a possibility.[4]
-
Dosage and Schedule: The optimal dose and schedule are critical for maximizing efficacy and minimizing toxicity.[2][11] Refer to the data tables below for examples from published studies. A common starting point is a dose of 0.625 mg/kg/day administered intraperitoneally for a 20-day schedule.[2]
-
Efficacy Evaluation and Endpoint Analysis
-
Tumor Burden Monitoring:
-
Subcutaneous Tumors: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²)/2.[8]
-
Intraperitoneal/Orthotopic Tumors: Monitor tumor growth using bioluminescence imaging (BLI) for luciferase-tagged cells or by observing abdominal distention and body weight.[6][10]
-
-
Toxicity Assessment: Monitor animal health daily. Measure body weight twice weekly as an indicator of systemic toxicity.[1][9] The dose-limiting toxicity of this compound is typically myelosuppression.[12][13]
-
Endpoints:
-
Primary Endpoint: Tumor growth inhibition (%TGI) or tumor regression. The study may be terminated when tumors in the control group reach a predetermined size.
-
Secondary Endpoints: Survival analysis, where the endpoint is typically tumor-related morbidity or a defined tumor burden.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested for analysis of biomarkers, such as topoisomerase I activity, apoptosis markers (e.g., cleaved PARP), and effects on signaling pathways.[2][14]
-
Data Presentation
Quantitative Data from Preclinical this compound Studies in Ovarian Cancer Xenografts
| Parameter | Cell Line | Mouse Strain | This compound Dose and Schedule | Route | Efficacy Outcome | Reference |
| Optimal Efficacy | OVCAR-3 | Nude | 0.625 mg/kg/day for 20 days | IP | All mice cured | [2] |
| Dose-Ranging | SKOV3 | Balb-c/nu-nu | 1.5 mg/kg x 2, 3.0 mg/kg x 2, 6.0 mg/kg x 2, 10.0 mg/kg x 1 | IP | 10.0 mg/kg x 1 was an optimal treatment | [9] |
| Route Comparison | SKOV3 | Balb-c/nu-nu | 6.0 mg/kg x 2 or 10.0 mg/kg x 1 | IP vs. IV | IP administration was significantly more effective | [9] |
| Combination Therapy | Caov-3 | Not specified | This compound enhances the efficacy of Cisplatin | [14] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy in an ovarian cancer xenograft model.
This compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Schedule-dependent activity of this compound in OVCAR-3 ovarian carcinoma xenograft: pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Establishment of patient-derived tumor xenograft models of mucinous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of efficacy and toxicity profile between intraperitoneal and intravenous this compound in human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First In-Mouse Development and Application of a Surgically Relevant Xenograft Model of Ovarian Carcinoma | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound. A review of its potential in advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical experience with this compound in relapsed ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Topotecan Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan is a semi-synthetic, water-soluble analog of the natural compound camptothecin, which is a potent inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand breaks in the DNA.[2] When the replication fork collides with these stabilized complexes, the single-strand breaks are converted into double-strand breaks, which triggers cell cycle arrest and ultimately induces programmed cell death, or apoptosis.[2] this compound is an established chemotherapeutic agent used in the treatment of various cancers, including ovarian, small cell lung, and cervical cancer.[3]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell-based assays. The described methods will enable researchers to determine the cytotoxic and apoptotic effects of this compound, which are crucial for preclinical drug evaluation.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[4] this compound intercalates into the DNA at the site of the topoisomerase I-induced break, forming a stable ternary complex with the DNA and the enzyme.[4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks.[4]
The persistence of these DNA breaks activates the DNA damage response (DDR) signaling network, which involves proteins such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[4] This signaling cascade can lead to cell cycle arrest, providing the cell with time to repair the DNA damage.[4] However, in the presence of extensive damage, these pathways ultimately trigger apoptosis.[4] The p53 signaling pathway is also often activated in response to this compound-induced DNA damage.[5][6]
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function. The following table summarizes reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.
| Cancer Cell Line | Histologic Origin | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.14 (prevents mitosis from S-phase) | [5] |
| MCF-7 | Breast Adenocarcinoma | 0.96 (prevents mitosis from G1-phase) | [5] |
| PSN-1 | Pancreatic Adenocarcinoma | ~0.01 - 0.1 (at 72h) | [7] |
| DU-145 Luc | Prostate Carcinoma | 0.002 (cell-free) | [8] |
| MCF-7 Luc | Breast Adenocarcinoma | 0.013 (cell-free) | [8] |
| DMS273 | Small Cell Lung Cancer | Sensitive (IC50 < 1 µM) | [9] |
| DMS79 | Small Cell Lung Cancer | Sensitive (IC50 < 1 µM) | [9] |
| H526 | Small Cell Lung Cancer | Sensitive (IC50 < 1 µM) | [9] |
| H446 | Small Cell Lung Cancer | Sensitive (IC50 < 1 µM) | [9] |
| H82 | Small Cell Lung Cancer | Insensitive (IC50 > 1 µM) | [9] |
| H69 | Small Cell Lung Cancer | Insensitive (IC50 > 1 µM) | [9] |
| H196 | Small Cell Lung Cancer | Insensitive (IC50 > 1 µM) | [9] |
| SW620 | Colorectal Adenocarcinoma | 0.02 | [10] |
| SKOV3 | Ovarian Adenocarcinoma | 0.07 | [10] |
Experimental Protocols
The following are generalized protocols for assessing the in vitro efficacy of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of the drug or vehicle control.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Allow the plate to stand overnight in the incubator.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).[2]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2] Transfer 100 µL of the cell suspension to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour of staining.[2]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Tracking the cell cycle origins for escape from this compound action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of Mechanisms of this compound-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. FK228 potentiates this compound activity against small cell lung cancer cells via induction of SLFN11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Topotecan Liposomal Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and preclinical evaluation of topotecan-loaded liposomes. The information is intended to guide researchers in the development and assessment of liposomal this compound formulations for cancer therapy.
Introduction
This compound, a potent topoisomerase I inhibitor, is an established chemotherapeutic agent used in the treatment of various cancers. However, its clinical utility is often limited by factors such as rapid hydrolysis of its active lactone form to an inactive carboxylate form at physiological pH, and significant dose-limiting toxicities. Liposomal encapsulation of this compound presents a promising strategy to overcome these limitations. By encapsulating this compound within a lipid bilayer, its stability can be enhanced, circulation half-life prolonged, and tumor accumulation increased through the enhanced permeability and retention (EPR) effect. This can lead to improved therapeutic efficacy and a better safety profile compared to the free drug.[1][2][3]
This document outlines the methodologies for preparing and characterizing this compound liposomes and provides protocols for their in vitro and in vivo preclinical evaluation.
Data Presentation
Table 1: Physicochemical Characteristics of this compound Liposomal Formulations
| Formulation Composition | Method of Preparation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Sphingomyelin/Cholesterol | Ionophore-generated proton gradient | ~100 | Not Reported | Not Reported | 90-100 | [3] |
| DSPC/Cholesterol | Extrusion and pH gradient | Not Reported | Not Reported | Not Reported | >90 | |
| Dihydrosphingomyelin (DHSM)/Cholesterol/PEG | Optimized composition | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| EPC/Cholesterol | Thin-film hydration, ammonium sulfate gradient | 113.9 | 0.056 | Not Reported | High | [4] |
| PEGylated (DSPC/Cholesterol/DSPG/DSPE-PEG2000) | Hydration and extrusion | 103.0 ± 13.1 | 0.15 | -10 ± 2.3 | 11.44 | |
| HA-targeted | Ammonium sulfate gradient | 98.26 | Not Reported | -25.29 ± 0.50 | 95 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; EPC: Egg phosphatidylcholine; PEG: Polyethylene glycol; HA: Hyaluronic acid.
Table 2: In Vivo Pharmacokinetic Parameters of Liposomal this compound vs. Free this compound in Mice
| Formulation | Dose (mg/kg) | Plasma Half-life (t½) | Area Under the Curve (AUC) | Key Findings | Reference |
| Free this compound | 10 | - | - | Rapid clearance | [3] |
| Liposomal this compound (SM/Chol) | 10 | 10-fold increase vs. free drug | 400-fold increase vs. free drug | Significantly prolonged circulation and drug exposure. >80% of drug remains in active lactone form up to 24h. | [1][3] |
| FF-10850 (DHSM-based) | - | Prolonged | - | Favorable pharmacokinetic profile. | [2][3] |
| Nanoliposomal TPT | 5 | - | - | Enhanced tumor accumulation. | [5] |
Table 3: Preclinical Efficacy of Liposomal this compound in Tumor Models
| Cancer Model | Formulation | Dosing Schedule | Key Efficacy Outcomes | Reference |
| L1210 Ascitic Tumor | Liposomal this compound (SM/Chol) | Optimal doses | 60-80% 60-day survival rate | [1] |
| L1210 Liver Metastasis | Liposomal this compound (SM/Chol) | Optimal doses | 100% long-term survival (>60 days) | [1] |
| MDA 435/LCC6 Human Breast Carcinoma | Liposomal this compound (SM/Chol) | - | Greatly improved increase in life span vs. free drug | [1] |
| ES-2 Ovarian Cancer Xenograft | FF-10850 | 1.3 mg/kg, once weekly for 2 weeks | Almost complete tumor regression without significant body weight loss. | [2] |
| C-26 and HTB-9 Xenografts | Liposomal this compound (Ammonium sulfate gradient) | 5 mg/kg | Significant delay in tumor growth vs. free drug. | [6] |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration and Remote Loading
This protocol describes the preparation of unilamellar liposomes encapsulating this compound using the thin-film hydration method followed by an ammonium sulfate gradient for active drug loading.[4][6]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
Chloroform
-
Ammonium sulfate solution (250 mM)
-
This compound hydrochloride
-
HEPES-buffered saline (HBS, pH 7.4)
-
Polycarbonate membranes (100 nm pore size)
-
Extruder device
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing or gentle shaking at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to multiple extrusion cycles (e.g., 10-15 passes) through a 100 nm polycarbonate membrane using a heated extruder. This process generates unilamellar vesicles (LUVs) with a defined size distribution.
-
-
Creation of Ammonium Sulfate Gradient:
-
Remove the external ammonium sulfate by dialysis against HBS (pH 7.4) at 4°C. This creates a transmembrane ammonium sulfate gradient, with a higher concentration inside the liposomes.
-
-
Remote Loading of this compound:
-
Prepare a stock solution of this compound hydrochloride in an appropriate buffer.
-
Add the this compound solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to allow for active loading of this compound into the liposomes.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against HBS.
-
Store the final liposomal this compound formulation at 4°C.
-
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound liposomes.
Characterization of Liposomal this compound
a) Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes, while electrophoretic light scattering is used to determine their surface charge (zeta potential).
-
Protocol:
-
Dilute the liposomal formulation in HBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and zeta potential using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
b) Encapsulation Efficiency Determination
-
Principle: The amount of encapsulated this compound is determined by separating the liposomes from the unencapsulated drug and quantifying the drug concentration using High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separate the unencapsulated this compound from the liposomal formulation using a mini-spin column packed with Sephadex G-50.
-
Disrupt the liposomes in the eluate using a suitable solvent (e.g., methanol).
-
Quantify the this compound concentration in the disrupted liposome sample and the initial formulation using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Drug Release Study
-
Principle: The release of this compound from the liposomes is assessed over time in a simulated physiological environment using a dialysis method.
-
Protocol:
-
Place a known concentration of the liposomal this compound formulation into a dialysis bag (10-14 kDa MWCO).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with or without serum) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the concentration of released this compound in the aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic effect of the formulation.[7]
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, liposomal this compound, and empty liposomes for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity assay.
In Vivo Pharmacokinetic Study
-
Principle: To determine the circulation time and biodistribution of liposomal this compound compared to the free drug in an animal model.
-
Protocol:
-
Administer a single intravenous (i.v.) dose of free this compound or liposomal this compound to healthy or tumor-bearing mice.
-
At various time points post-injection, collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance using appropriate software.
-
In Vivo Efficacy Study
-
Principle: To evaluate the anti-tumor activity of liposomal this compound in a relevant tumor xenograft model.
-
Protocol:
-
Implant cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free this compound, liposomal this compound).
-
Administer the treatments according to a predefined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition and survival rates between the different treatment groups.
-
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavable complex, this compound leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptosis. Recent studies suggest that the DNA damage induced by this compound, especially when delivered via liposomes, can also activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][8] This innate immune signaling pathway can promote the release of pro-inflammatory cytokines and enhance anti-tumor immune responses.
This compound Signaling Pathway
Caption: this compound's mechanism of action and signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FF-10850, a Novel Liposomal this compound Achieves Superior Antitumor Activity via Macrophage- and Ammonia-Mediated Payload Release in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic antitumor effect of liposomal-based formulations of olaparib and this compound in primary epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simple and efficient liposomal encapsulation of this compound by ammonium sulfate gradient: stability, pharmacokinetic and therapeutic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of STING by the novel liposomal TLC388 enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Topotecan in Combination with PARP Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, experimental data, and detailed protocols for investigating the combination of Topotecan, a Topoisomerase I inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. The synergistic interaction between these two classes of drugs offers a promising avenue for cancer therapy, particularly in tumors with deficiencies in DNA damage repair pathways.
Scientific Rationale and Mechanism of Action
This compound functions by stabilizing the covalent complex between Topoisomerase I (TOP1) and DNA, which leads to single-strand breaks (SSBs). These SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1] PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the DNA damage response (DDR), primarily in the repair of SSBs through the base excision repair (BER) pathway.[2]
The combination of this compound and a PARP inhibitor creates a "synthetic lethality" scenario.[1][3] By inhibiting PARP, the repair of this compound-induced SSBs is prevented. This leads to an accumulation of SSBs, which are subsequently converted to DSBs. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and apoptosis.[4] Furthermore, some PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair.[1][3] The synergistic effect is not solely dependent on PARP trapping and can result from the inhibition of TOP1-DNA covalent complex repair.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the combination of this compound and PARP inhibitors.
Table 1: Preclinical In Vitro Synergy
| Cell Line | PARP Inhibitor | This compound Concentration | Combination Effect | Reference |
| HCT-116 (p53-wt) | ABT-888 (Veliparib) | 10 nM | Increased γH2AX foci | [5] |
| HT-29 (p53-mt) | ABT-888 (Veliparib) | 10 nM | Increased γH2AX foci | [5] |
| MCF-7 (p53-wt) | ABT-888 (Veliparib) | 10 nM | Increased γH2AX foci | [5] |
| MDA-MB-231 (p53-mt) | ABT-888 (Veliparib) | 10 nM | Increased γH2AX foci | [5] |
| Pediatric Cancer Cell Lines | Talazoparib, Olaparib, Pamiparib | Varies | Maximum effective bliss synergy | [6] |
Table 2: Clinical Trial Data
| Clinical Trial ID | Phase | PARP Inhibitor | This compound Dose | Maximum Tolerated Dose (MTD) | Key Findings | Reference |
| NCT00553189 | I | ABT-888 (Veliparib) | 0.6 mg/m²/day | Veliparib 10 mg BID, this compound 0.6 mg/m²/day on days 1-5 of 21-day cycles | Significant myelosuppression at higher doses; >75% reduction in PAR levels in tumor biopsies. | [7][8][9] |
| - | I | Veliparib | 1.2 mg/m²/d | Veliparib 80 mg twice daily with this compound 1.2 mg/m²/d + Carboplatin 150 mg/m²/d | 33% overall response rate; 64% in patients with antecedent MPNs or CMML. | [10] |
| NCT01012817 | I/II | ABT-888 (Veliparib) | Weekly | MTD determined in Phase I | To assess response rate in recurrent ovarian or primary peritoneal cancer. | [11] |
| NCT01690598 | I/II | Veliparib | - | - | In recurrent ovarian cancer, 37% of patients achieved disease stability or response. | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol describes how to assess the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to determine if the interaction is synergistic.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
PARP inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,500-5,000 cells per well in 100 µL of complete medium and incubate overnight.[4]
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treatment: Treat cells with the single agents or the combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the results to the vehicle-treated control.
-
Plot dose-response curves and calculate the IC50 values for each drug alone and in combination.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
-
Protocol 2: DNA Damage Assessment (γH2AX Foci Formation)
This protocol outlines the immunocytochemical detection of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and PARP inhibitor
-
4% paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound, the PARP inhibitor, or the combination for a specified time (e.g., 24 hours).[5]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci in the combination treatment compared to single agents indicates enhanced DNA damage.[5]
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and PARP inhibitor combination.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound and PARP inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Dosing schedules may need to be optimized to manage toxicity, for example, by introducing a gap between this compound and PARP inhibitor administration.[13]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).[12]
-
Toxicity Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like PAR levels or γH2AX).[7]
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition in the combination group compared to the single-agent and vehicle groups.
Visualizations
Signaling Pathway of Synergy
Caption: Mechanism of synergy between this compound and PARP inhibitors in the DNA damage response pathway.
Experimental Workflow: In Vitro Synergy Screen
Caption: A typical workflow for an in vitro experiment to screen for synergy between two compounds.
Logical Relationship: From Preclinical to Clinical Investigation
Caption: The logical progression of research from preclinical laboratory studies to clinical trials.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Analysis of CRISPR/Cas9-Mediated PARP1-Knockout Cells under the Influence of this compound and TDP1 Inhibitor [mdpi.com]
- 3. Combined Strategies with Poly (ADP-Ribose) Polymerase (PARP) Inhibitors for the Treatment of Ovarian Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Study of PARP Inhibitor ABT-888 in Combination with this compound in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of PARP inhibitor ABT-888 in combination with this compound in adults with refractory solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I study of this compound, carboplatin and the PARP inhibitor veliparib in acute leukemias, aggressive myeloproliferative neoplasms and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLINICAL TRIAL / NCT01012817 - UChicago Medicine [uchicagomedicine.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
Topotecan Dosage for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topotecan, a semisynthetic, water-soluble derivative of camptothecin, is a potent topoisomerase I inhibitor widely used in cancer chemotherapy.[1] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which obstructs the relegation of single-strand DNA breaks generated during DNA replication.[2][3] This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, including recommended dosage ranges, experimental workflows, and methodologies for assessing its cytotoxic and apoptotic effects.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line, incubation time, and the assay used to measure cell viability. The following table summarizes reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | Assay | IC50 Concentration | Citation(s) |
| MCF-7 | Breast Cancer | Not Specified | Cell-free | 13 nM | [5] |
| DU-145 | Prostate Cancer | Not Specified | Cell-free | 2 nM | [5] |
| MDA-MB-435 | Melanoma | 72 | MTT | 1 nM | [5] |
| Bel7402 | Liver Cancer | 96 | MTT | 1.2 nM | [5] |
| HCT8 | Colon Cancer | 96 | MTT | 1.5 nM | [5] |
| HT-29 | Colon Cancer | 72 | MTT | 3.28 µM | [6] |
| LoVo | Colon Cancer | Not Specified | Not Specified | 1.4 µM | [7] |
| M21 | Melanoma | 48 | Sulforhodamine B | 1.4 µM | [7] |
| THP-1 | Leukemia | 48 | SRB | 1.5 µM | [7] |
| SH-SY-5Y | Neuroblastoma | Not Specified | MTT | >50 µM | [4] |
| SK-N-SH | Neuroblastoma | Not Specified | MTT | >50 µM | [4] |
| SK-N-AS | Neuroblastoma | Not Specified | MTT | >50 µM | [4] |
| IMR-32 | Neuroblastoma | Not Specified | MTT | >50 µM | [4] |
| SK-N-BE(2) | Neuroblastoma | Not Specified | MTT | >50 µM | [4] |
| SK-N-DZ | Neuroblastoma | Not Specified | MTT | >50 µM | [4] |
| DMS273 | Small Cell Lung Cancer | 72 | CellTiter Glo | Sensitive | [8] |
| DMS79 | Small Cell Lung Cancer | 72 | CellTiter Glo | Sensitive | [8] |
| H526 | Small Cell Lung Cancer | 72 | CellTiter Glo | Sensitive | [8] |
| H446 | Small Cell Lung Cancer | 72 | CellTiter Glo | Sensitive | [8] |
| H82 | Small Cell Lung Cancer | 72 | CellTiter Glo | Insensitive | [8] |
| H69 | Small Cell Lung Cancer | 72 | CellTiter Glo | Insensitive | [8] |
| H196 | Small Cell Lung Cancer | 72 | CellTiter Glo | Insensitive | [8] |
Mechanism of Action: Signaling Pathway
This compound's cytotoxic effects are initiated by its interaction with the topoisomerase I-DNA complex. This leads to DNA damage, which in turn activates a cascade of signaling events culminating in apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for Topotecan Administration in Mouse Models of Small Cell Lung Cancer (SCLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of topotecan in mouse models of Small Cell Lung Cancer (SCLC). This document is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and mechanism of action of this compound in SCLC.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. This compound, a topoisomerase I inhibitor, is an FDA-approved second-line treatment for SCLC.[1] It exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately inducing cell death.[2] Preclinical evaluation of this compound in mouse models is crucial for understanding its therapeutic potential, optimizing dosing regimens, and exploring combination therapies.
Data Presentation
Table 1: this compound Monotherapy Efficacy in SCLC Xenograft Models
| SCLC Model | Mouse Strain | This compound Dose & Schedule | Administration Route | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| LX22 PDX | NSG | 1 mg/kg, daily for 5 days | Intravenous | Not Reported | Not Reported | [3] |
| Human SCLC Xenografts | Nude | 1-2 mg/kg/day | Not Specified | >84% in 5/6 xenografts | Not Reported | [4] |
| A549, H358, H1975 (NSCLC) | Nude | 1 mg/kg, twice a week for 6 weeks | Inhalation | Significant reduction in tumor weight | Not Reported | [2] |
| A549, H358, H1975 (NSCLC) | Nude | 5 mg/kg, twice a week for 6 weeks | Intravenous | Moderate to no reduction in tumor weight | Not Reported | [2] |
| L1210 (Leukemia) | BALB/c | 5 mg/kg, single dose | Intravenous | Not Applicable | Increased lifespan | [4] |
| L1210 (Leukemia) | BALB/c | 10 mg/kg, single dose | Intravenous | Not Applicable | Increased lifespan | [4] |
Table 2: Combination Therapy with this compound in SCLC Xenograft Models
| SCLC Xenograft Model | Combination Agent | This compound Dose & Schedule | Administration Route | Outcome | Reference |
| Human SCLC Xenografts | Ifosfamide | 1-2 mg/kg/day | Not Specified | Improved efficacy in 3/5 xenografts, complete responses observed | [4] |
| Human SCLC Xenografts | Etoposide (VP16) | 1-2 mg/kg/day | Not Specified | Increased efficacy in 2/4 xenografts, complete responses observed | [4] |
| Human SCLC Xenografts | Cisplatin (CDDP) | 1-2 mg/kg/day | Not Specified | No improvement over this compound alone | [4] |
| DMS114 (SCLC cell line) | M6620 (ATR inhibitor) | Not Specified | Not Specified | Enhanced TOP1-mediated DNA damage | [5] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous SCLC Xenograft Model
Materials:
-
SCLC cell lines (e.g., NCI-H69, NCI-H82, DMS273, or patient-derived xenograft cells)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile Phosphate-Buffered Saline (PBS)
-
1 mL syringes with 25-27 gauge needles
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hemocytometer or automated cell counter
-
Calipers
Procedure:
-
Cell Culture: Culture SCLC cells in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cell Harvest and Preparation:
-
Harvest the cells and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension (typically 1 x 106 to 1 x 107 cells per mouse).[3]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm3).
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound hydrochloride powder
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
Sterile syringes and needles (e.g., 27-30 gauge for intravenous injection)
-
Animal restrainer for intravenous injections
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the this compound hydrochloride powder with Sterile Water for Injection to a stock concentration (e.g., 1 mg/mL). The exact volume for reconstitution will depend on the vial size.[6]
-
-
Dilution for Injection:
-
Calculate the required dose for each mouse based on its body weight (e.g., in mg/kg).
-
Aseptically withdraw the appropriate volume of the reconstituted this compound stock solution.
-
Dilute the stock solution with either 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration that allows for an injection volume of approximately 100-200 µL per mouse.[7] Prepare fresh dilutions daily.
-
-
Intravenous (Tail Vein) Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
Monitor the mouse for any signs of distress during and after the injection.
-
-
Intraperitoneal Administration:
-
Securely hold the mouse and tilt it slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Inject the this compound solution.
-
-
Oral Administration:
-
Use a gavage needle to administer the this compound solution directly into the stomach. Ensure proper technique to avoid aspiration.
-
Protocol 3: Evaluation of this compound Efficacy
Materials:
-
Calipers
-
Balance for weighing mice
Procedure:
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week throughout the study.
-
Calculate tumor volume as described in Protocol 1.
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
-
Body Weight Measurement:
-
Weigh the mice 2-3 times per week to monitor for signs of toxicity. Significant body weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
-
Survival Analysis:
-
Monitor mice daily for signs of morbidity (e.g., excessive weight loss, lethargy, ulceration of the tumor).
-
Euthanize mice when they reach a predetermined endpoint, such as a tumor volume exceeding a certain limit (e.g., 2000 mm3) or the presentation of severe clinical signs.
-
Record the date of euthanasia or death for each mouse.
-
Generate a Kaplan-Meier survival curve to compare the survival of different treatment groups.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be collected for further analysis, such as Western blotting, immunohistochemistry, or gene expression analysis.
-
Mandatory Visualization
Caption: Mechanism of action of this compound and its interaction with the DNA damage response pathway.
Caption: Experimental workflow for evaluating this compound efficacy in SCLC mouse models.
References
- 1. The Role of this compound in the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalation delivery dramatically improves the efficacy of this compound for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic targeting of ATR yields durable regressions in small cell lung cancers with high replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Topotecan-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan is a potent anti-cancer agent and a semi-synthetic analog of camptothecin. It functions as a topoisomerase I inhibitor, a class of drugs that disrupt the process of DNA replication and repair in cancer cells. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreparable double-strand breaks occur, triggering cell cycle arrest and ultimately leading to programmed cell death, or apoptosis.[1][2][3] Understanding the extent and kinetics of apoptosis induction is crucial for evaluating the efficacy of this compound and other topoisomerase I inhibitors.
Flow cytometry is a powerful and high-throughput technique for the quantitative analysis of apoptosis at the single-cell level. By using specific fluorescent probes, it allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. The most common method involves the dual staining of cells with Annexin V and Propidium Iodide (PI). Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
These application notes provide a detailed protocol for the induction of apoptosis in cancer cells using this compound and its subsequent analysis by flow cytometry using Annexin V and PI staining.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. The process is initiated by the accumulation of DNA double-strand breaks, which activates DNA Damage Response (DDR) pathways, often involving the activation of kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[1] This signaling cascade can lead to the activation of the p53 tumor suppressor protein.[2][3] Activated p53 can then upregulate the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.
These pro-apoptotic proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[1] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Active caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3.[4] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.
Data Presentation
The following table summarizes the quantitative data from a representative dose-response experiment where a cancer cell line was treated with varying concentrations of a topoisomerase I inhibitor, Tenifatecan (representative of this compound), for 48 hours. The cell populations were then analyzed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (Rep.) | 0.1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| This compound (Rep.) | 1 | 62.3 ± 4.5 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound (Rep.) | 10 | 25.1 ± 5.2 | 48.7 ± 3.9 | 26.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.[1] The data is representative of the effects of this compound.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride
-
Vehicle control (e.g., DMSO or sterile water)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment
-
Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response (e.g., 0.1, 1, 10 µM) and a time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for apoptosis induction in your specific cell line.[1]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the predetermined time periods.
2. Cell Harvesting and Preparation
-
For adherent cells: Carefully collect the culture medium from each well, as it contains floating cells that may be apoptotic or necrotic. Wash the adherent cells once with PBS, and then add Trypsin-EDTA to detach them. Combine the detached cells with the previously collected medium.
-
For suspension cells: Collect the cells directly from the culture flask or plate.
-
Transfer the cell suspensions to centrifuge tubes and centrifuge at 300 x g for 5 minutes.[1]
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
3. Annexin V and Propidium Iodide Staining
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1] The optimal amounts may vary depending on the kit and cell type, so it is advisable to follow the manufacturer's instructions.
-
Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.[1]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[1]
-
Analyze the samples by flow cytometry immediately, preferably within one hour of staining.
4. Flow Cytometry Analysis and Data Interpretation
-
Set up the flow cytometer using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to establish the correct compensation and quadrant settings.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical significance.
-
Analyze the data using appropriate software. The cell populations will be distributed into four quadrants on a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis):
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris or an artifact of cell preparation).
-
-
The percentage of cells in each quadrant should be recorded and can be presented in a table or bar graph for clear comparison between different treatment conditions.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the analysis of this compound-induced apoptosis using flow cytometry. By employing Annexin V and PI staining, researchers can accurately quantify the apoptotic response in a dose- and time-dependent manner. This information is critical for elucidating the mechanism of action of this compound and other anti-cancer agents, as well as for the preclinical evaluation of novel therapeutic strategies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Elucidation of Mechanisms of this compound-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis [frontiersin.org]
- 3. Elucidation of Mechanisms of this compound-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Preclinical Oncology Research: Patient-Derived Xenograft (PDX) Models for Robust Topotecan Efficacy Studies
Introduction: Patient-Derived Xenograft (PDX) models, developed by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a high-fidelity platform for preclinical cancer research.[1][2][3][4] These models are instrumental in evaluating the efficacy of novel anti-cancer agents by preserving the histological and genetic characteristics of the original human tumor.[3][5] This document provides detailed application notes and protocols for utilizing PDX models in studies investigating the efficacy of Topotecan, a topoisomerase I inhibitor used in the treatment of various cancers.[6][7]
Application Notes
Patient-derived xenograft (PDX) models offer a more predictive and clinically relevant system for evaluating the therapeutic potential of this compound compared to traditional cell line-derived xenografts. By maintaining the heterogeneity of the original tumor, PDX models can provide valuable insights into drug sensitivity, resistance mechanisms, and biomarker discovery.[8][9][10]
This compound, a semi-synthetic analog of camptothecin, exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[7][11] This inhibition leads to DNA damage and ultimately, cell death.[6] Studies utilizing xenograft models have demonstrated that the antitumor activity of this compound can be schedule-dependent, with protracted low-dose administration showing significant efficacy.[12][13]
The p53 signaling pathway plays a critical role in mediating the cellular response to this compound-induced DNA damage. In tumors with wild-type p53, this compound treatment can lead to the activation of p53, resulting in cell cycle arrest and apoptosis.[2][3] Conversely, mutations in the p53 gene have been associated with reduced responsiveness to this compound.[2] Additionally, the PI3K/Akt signaling pathway is often implicated in chemoresistance, and its activation may contribute to reduced this compound efficacy.[14][15]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using xenograft models to evaluate the efficacy of this compound.
Table 1: Efficacy of this compound in Neuroblastoma PDX Models [16]
| PDX Model | This compound Dose (mg/kg/day, IV) | Treatment Schedule | Response |
| Neuroblastoma (4 of 6 models) | 0.61 | 5 days/week for 2 weeks, repeated every 21 days for 3 cycles | Complete Response (CR) |
| Neuroblastoma (4 of 6 models) | 0.36 | 5 days/week for 2 weeks, repeated every 21 days for 3 cycles | Partial Response (PR) |
Table 2: Efficacy of this compound in Various Xenograft Models [12][17]
| Tumor Type | Xenograft Model | This compound Dose (mg/kg) | Route | Treatment Schedule | Outcome |
| Gastric Cancer | GC-PDX | 1 | - | - | Reduced Tumor Growth |
| Hepatocellular Carcinoma | HCC-PDX | 1 | - | - | Reduced Tumor Growth |
| Rhabdomyosarcoma | - | 1.5 | Oral | 5 days/week for 12 weeks | Complete Response (CR) in 4 of 6 lines |
| Brain Tumors | - | 1.5 | Oral | 5 days/week for 12 weeks | Complete Response (CR) in 1 of 3 lines |
| Ovarian Carcinoma | OVCAR-3 | 0.625 | Intraperitoneal | Daily for 20 days | All mice cured |
Table 3: Objective Response Rates of Standard Chemotherapeutic Agents in Pediatric PDX Models [1]
| Drug | Overall Objective Response Rate (≥Partial Response) |
| This compound | 39.1% (72/184 studies) |
| Vincristine | - |
| Cyclophosphamide | - |
| Actinomycin D | - |
| Cisplatin | - |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the essential steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile PBS with antibiotics
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, trocars)
-
Anesthesia
-
Surgical clips or sutures
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Transport the tissue in a sterile container on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Mince the tumor into small fragments of approximately 2-3 mm³.[8]
-
Implantation:
-
Anesthetize an immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps or a trocar, subcutaneously implant a single tumor fragment.[4] For orthotopic models, implant the fragment in the corresponding organ.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved, fixed for histology, or used for subsequent passaging by repeating the implantation procedure in new mice.
-
Protocol 2: this compound Efficacy Study in Established PDX Models
This protocol describes a typical workflow for evaluating the efficacy of this compound in a cohort of mice with established PDX tumors.
Materials:
-
Cohort of mice with established PDX tumors (tumor volume 100-200 mm³)
-
This compound hydrochloride
-
Vehicle control (e.g., sterile saline or 5% Dextrose Injection)[18]
-
Dosing equipment (syringes, gavage needles, etc.)
-
Calipers for tumor measurement
-
Balance for weighing mice
Procedure:
-
Cohort Randomization: Once tumors reach the desired size range (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). Ensure the average tumor volume is similar across all groups.[8]
-
Drug Preparation and Administration:
-
Prepare the this compound solution fresh daily at the desired concentration.[19]
-
Administer this compound to the treatment group via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage).[4] Dosing schedules can vary, for example:
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Growth and Health Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.[8]
-
Monitor the body weight of the mice regularly to assess for toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined endpoint size, or after a specific treatment duration.
-
Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the control group.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
References
- 1. The Use of Pediatric Patient-Derived Xenografts for Identifying Novel Agents and Combinations | Oncohema Key [oncohemakey.com]
- 2. p53 Gene status and response to this compound-containing chemotherapy in advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of p53 knockout and this compound treatment on gene expression profiles in human colon carcinoma cells: a pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. Efficacy of topoisomerase I inhibitors, this compound and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and toxicity profile of oral this compound in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. Schedule-dependent activity of this compound in OVCAR-3 ovarian carcinoma xenograft: pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Topotecan Solubility: A Technical Guide for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Topotecan in cell culture experiments, focusing on its solubility characteristics in DMSO versus water.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For cell culture applications, it is highly recommended to prepare this compound hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). This compound hydrochloride exhibits significantly higher solubility in DMSO compared to aqueous solutions.[1][2] A common practice is to create a high-concentration stock in DMSO, which can then be serially diluted to the final working concentration in your cell culture medium.[1]
Q2: What are the solubility limits of this compound in DMSO and water?
A2: The solubility of this compound can vary slightly between different suppliers and batches. However, the general solubility data is summarized in the table below.
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] When stored properly, DMSO stock solutions can be stable for at least a year.[3] Aqueous solutions of this compound are less stable and it is recommended to prepare them fresh for each experiment or store them for no longer than one day.[1]
Q4: What is the maximum concentration of DMSO that cells can tolerate in culture?
A4: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium without significant cytotoxicity.[4][5] However, primary cells and some sensitive cell lines may be affected by lower concentrations. It is always best to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments to account for any potential effects of the solvent.
Q5: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Data Presentation: this compound Solubility
| Solvent | Form | Concentration | Reference |
| DMSO | Hydrochloride | ~10 mg/mL | [1] |
| DMSO | Hydrochloride | ≥20 mg/mL | [2] |
| DMSO | Hydrochloride | 91-92 mg/mL (up to 200.91 mM) | [6][7] |
| Water | Hydrochloride | Soluble to 100 mM | [8] |
| Water | Hydrochloride | >1 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | Hydrochloride | ~0.5 mg/mL | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The dilution was performed too quickly. | 1. Increase the final volume: Dilute the DMSO stock into a larger volume of media to keep the final this compound concentration below its solubility limit. 2. Stepwise dilution: Instead of a single large dilution, perform serial dilutions. 3. Vortexing/Mixing: Add the DMSO stock dropwise to the aqueous medium while vortexing or gently mixing to facilitate dissolution. 4. Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. Improper storage of stock solution. | 1. Prepare fresh dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. 2. Aliquot stock solutions: Aliquot your high-concentration DMSO stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Verify storage conditions: Ensure your DMSO stock is stored at -20°C or -80°C in a tightly sealed container. |
| High cell death in vehicle control | The final concentration of DMSO is too high for your specific cell line. | 1. Reduce final DMSO concentration: Optimize your dilution scheme to ensure the final DMSO concentration in your culture medium is within the tolerated range for your cells (typically ≤0.5%).[4] 2. Perform a DMSO toxicity curve: Determine the maximum tolerated DMSO concentration for your cell line by treating them with a range of DMSO concentrations and assessing viability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 457.91 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.58 mg of this compound hydrochloride powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Immediately vortex the solution gently to ensure proper mixing and prevent precipitation.
-
This will result in a 10 µM working solution of this compound with a final DMSO concentration of 0.1%. This working solution can be further serially diluted as required for your experiment.
Visualizations
Caption: Troubleshooting workflow for preparing this compound working solutions.
Caption: Signaling pathway of this compound's cytotoxic effect.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing Topotecan Dosage in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Topotecan dosage in cancer cell lines. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: My this compound solution changed color. Is it still usable?
A1: A color change in your this compound solution, often from yellowish to greenish, may indicate a pH shift. This compound's active lactone form is most stable in acidic conditions (pH below 7.0). At a physiological pH of 7.4, it undergoes hydrolysis to an inactive carboxylate form.[1] This conversion can reduce its cytotoxic efficacy. It is crucial to control the pH of your formulation to maintain the stability of the active compound.[1] For consistent results, prepare this compound in a buffered solution, such as a citrate buffer, to maintain an acidic pH during your experiment.[1]
Q2: I'm observing lower-than-expected cytotoxicity in my cancer cell line. What are the possible causes and solutions?
A2: Several factors can contribute to lower-than-expected cytotoxicity:
-
Drug Inactivation: As mentioned above, the active lactone form of this compound is pH-sensitive. Ensure your stock solutions and final dilutions in media maintain an acidic pH to prevent inactivation.[1]
-
Cell Line Resistance: Some cancer cell lines exhibit intrinsic or acquired resistance to this compound. This can be due to mechanisms such as increased expression of drug efflux pumps like ABCG2.[2] Consider using a different cell line or investigating the expression of resistance-associated proteins.
-
Suboptimal Drug Concentration or Exposure Time: The cytotoxic effect of this compound is dependent on both concentration and duration of exposure. It is recommended to perform a dose-response experiment with a range of concentrations and incubation times (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[3][4]
-
Cell Seeding Density: The initial number of cells seeded can influence the apparent cytotoxicity. Optimize cell density to ensure they are in the logarithmic growth phase during drug treatment.[2]
Q3: My experimental results are inconsistent between replicates. How can I improve reproducibility?
A3: Inconsistent results can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
-
Reagent Variability: Use the same batch of reagents (e.g., media, FBS, this compound) across all replicates and experiments if possible.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity) as variations can affect cell growth and drug efficacy.
Q4: How can I differentiate between cytostatic and cytotoxic effects of this compound?
A4: It is important to determine whether this compound is inhibiting cell proliferation (cytostatic) or inducing cell death (cytotoxic). Employing a combination of assays is recommended:[2]
-
Proliferation Assays: Assays like MTT or CellTiter-Glo measure metabolic activity, which reflects the number of viable cells.[2][3] A decrease in signal indicates either cell death or inhibition of proliferation.
-
Apoptosis/Cell Death Assays: To confirm cytotoxicity, use assays that specifically detect markers of apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or TUNEL assays.[2]
Q5: I am observing drug resistance in my long-term this compound treatment experiments. What could be the mechanism?
A5: Acquired resistance to this compound in cancer cell lines is a known phenomenon. The primary mechanism is often the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. The following table summarizes reported IC50 values for this compound in various human cancer cell lines. Note that these values can vary depending on the experimental conditions, such as the assay used and the duration of drug exposure.[3]
| Cancer Cell Line | Histologic Origin | IC50 Value (nM) | Reference |
| MCF-7 Luc | Breast Cancer | 13 | [5] |
| DU-145 Luc | Prostate Cancer | 2 | [5] |
| HCT8 | Colorectal Carcinoma | 1.5 | [5] |
| A549 | Non-small-cell lung carcinoma | 24 | [6] |
| NCI-H460 | Non-small-cell lung carcinoma | 7290 (this compound-resistant subline) | [6] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Higher than non-MYCN-amplified | [7] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Higher than non-MYCN-amplified | [7] |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Higher than non-MYCN-amplified | [7] |
| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | Lower than MYCN-amplified | [7] |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | Lower than MYCN-amplified | [7] |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | Lower than MYCN-amplified | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO at ≤0.1% final concentration).[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.[3]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells in 6-well plates.[3]
-
Drug Treatment: Expose cells to various concentrations of this compound for a defined period.[3]
-
Incubation: Wash out the drug and allow the cells to grow in fresh medium for 1-3 weeks until visible colonies are formed.[3]
-
Colony Staining: Fix and stain the colonies with crystal violet.[3]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[3]
-
Data Analysis: Calculate the surviving fraction of cells for each drug concentration and generate a dose-response curve to determine the IC50.[3]
Visualizations
Caption: this compound's mechanism of action involves the stabilization of the Topoisomerase I-DNA complex.
References
Technical Support Center: Troubleshooting Topotecan Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Topotecan and may encounter challenges with its stability in solution. Below are troubleshooting guides and frequently asked questions to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing its anti-tumor efficacy?
A1: The primary reason for the loss of this compound's anti-tumor activity is the pH-dependent hydrolysis of its active lactone ring.[1][2][3] Under physiological conditions (pH ~7.4), the active lactone form undergoes a reversible conversion to an inactive open-ring carboxylate form.[1][3] This carboxylate form has a reduced affinity for its target, topoisomerase I, and decreased membrane permeability.[3]
Q2: What is the optimal pH for maintaining this compound in its active form?
A2: this compound is most stable in acidic conditions, typically at a pH below 4.0.[1] The commercially available formulation for injection has a pH ranging from 2.0 to 2.5.[4] To maintain the active lactone form, it is crucial to prepare and store this compound solutions in an acidic environment.
Q3: What are the recommended solvents and buffers for preparing this compound solutions?
A3: For reconstitution, Sterile Water for Injection is commonly used.[5][6] For further dilution, 0.9% Sodium Chloride Injection or 5% Dextrose Injection are recommended.[4][5][7] To ensure stability, especially for in vivo studies, using a buffered formulation such as a citrate buffer to maintain an acidic pH is advisable.[8]
Q4: How should I store my this compound stock solutions and diluted infusions?
A4: Unopened vials of this compound should be stored at controlled room temperature (20° to 25°C or 68° to 77°F) and protected from light.[5] Reconstituted solutions should be used immediately.[5] If immediate use is not possible, diluted solutions in 0.9% NaCl or 5% Dextrose can be stored at room temperature for up to 24 hours or refrigerated (2°C to 8°C) for up to 7 days.[5][7] For longer-term storage, freezing at -20°C has been shown to maintain stability for extended periods.[9][10]
Q5: I've noticed a color change in my this compound solution. What does this indicate?
A5: The reconstituted solution of this compound hydrochloride typically ranges in color from yellow to yellow-green.[5] While slight variations may occur, any significant color change or the appearance of particulate matter should be a cause for concern, and the solution should be discarded.[4] Visual inspection for color change and precipitation is a key part of assessing the physical stability of the solution.[11]
Q6: Is this compound sensitive to light?
A6: Yes, this compound is light-sensitive.[12] It is recommended to store vials in their original cartons to protect them from light.[5] While some studies suggest that light protection during administration may not be necessary for short infusion times, it is good practice to minimize light exposure, especially during storage.[11][13]
Troubleshooting Guide
Problem: Inconsistent or poor experimental results with this compound.
This guide will help you troubleshoot potential issues related to this compound instability that may be affecting your experimental outcomes.
Caption: Troubleshooting workflow for inconsistent this compound results.
Data on this compound Stability
The stability of this compound is highly dependent on pH, temperature, and the diluent used. The following tables summarize quantitative data from various stability studies.
Table 1: pH-Dependent Equilibrium of this compound
| pH | Predominant Form | Activity Status | Reference |
| < 4.0 | Lactone | Active | [1] |
| 7.4 | Carboxylate | Inactive | [1] |
Table 2: Stability of this compound in Different Infusion Solutions and Containers
| Concentration (mg/mL) | Solution | Container | Storage Temperature (°C) | Duration | Stability (% initial concentration) | Reference |
| 0.05 | 5% Dextrose or 0.9% NaCl | PVC, Polyolefin, Glass | 23-24 | 24 hours | No significant loss | [7] |
| 0.05 | 5% Dextrose or 0.9% NaCl | PVC, Polyolefin, Glass | 5 | 7 days | No significant loss | [7] |
| 0.03 | 0.9% NaCl | Polyethylene | 15-25 | 31 days | > 90% | [11] |
| 0.03 | 0.9% NaCl | Polyethylene | 4-8 | 31 days | > 90% | [11] |
| 0.01 - 0.5 | 5% Dextrose or 0.9% NaCl | Not specified | 20-25 | 24 hours | Stable | [5] |
| 0.01 - 0.5 | 5% Dextrose or 0.9% NaCl | Not specified | Refrigerated | 7 days | Stable | [5] |
| 0.2 | Saline | Plastic Syringes | Room Temperature | 24 hours | Stable | [10] |
| 0.2 | Saline | Plastic Syringes | -20 | 167 days | Stable | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound hydrochloride powder, Sterile Water for Injection.
-
Procedure :
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Under sterile conditions, reconstitute the powder with Sterile Water for Injection to a desired stock concentration (e.g., 1 mg/mL).[14]
-
Ensure the powder is completely dissolved by gentle vortexing or swirling.
-
The pH of this reconstituted solution will be acidic (typically 2.5-3.5).[15]
-
-
Storage : Use the reconstituted solution immediately. If storage is necessary, it can be stored at 2-8°C for a limited time, protected from light. For longer-term storage, aliquoting and freezing at -20°C is recommended.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of this compound by separating and quantifying the active lactone form from its inactive carboxylate form and other degradation products.
Caption: Workflow for assessing this compound stability using HPLC.
-
Instrumentation : An HPLC system equipped with a UV-Vis detector and a C18 analytical column.[11][16]
-
Mobile Phase : A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.02M ammonium acetate, pH 4.2) and an organic solvent like acetonitrile or a methanol/isopropyl alcohol mixture.[16] The gradient elution program is optimized to achieve good separation.
-
Sample Preparation :
-
At specified time points, withdraw an aliquot of the this compound solution being tested.
-
Dilute the sample to a suitable concentration within the linear range of the assay using the mobile phase.
-
-
Chromatographic Conditions :
-
Data Analysis :
-
Identify the peaks corresponding to the this compound lactone and carboxylate forms based on their retention times, which are determined using reference standards.
-
Integrate the peak areas to quantify the concentration of each form.
-
Calculate the percentage of the remaining active lactone form at each time point relative to the initial concentration.
-
This detailed HPLC protocol provides a robust method for monitoring the stability of your this compound formulations and ensuring the integrity of your experimental results.
This compound Lactone-Carboxylate Equilibrium
The chemical equilibrium between the active lactone and inactive carboxylate forms of this compound is central to its stability profile. This equilibrium is highly sensitive to the pH of the solution.
Caption: pH-dependent equilibrium of this compound.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of pH and ring-opening hydrolysis kinetics on liposomal release of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. globalrph.com [globalrph.com]
- 6. drugs.com [drugs.com]
- 7. Stability and compatibility of this compound hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the storage of chemotherapeutics for ophthalmic oncology: stability of this compound solution for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akademiamedycyny.pl [akademiamedycyny.pl]
- 12. veeprho.com [veeprho.com]
- 13. ovid.com [ovid.com]
- 14. academic.oup.com [academic.oup.com]
- 15. publications.ashp.org [publications.ashp.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming ABCG2-Mediated Topotecan Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating topotecan resistance mediated by the ABCG2 transporter.
Frequently Asked Questions (FAQs)
Q1: What is ABCG2 and how does it cause this compound resistance? A1: ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is a transmembrane protein belonging to the ATP-binding cassette (ABC) transporter superfamily.[1][2] It functions as an efflux pump, using the energy from ATP hydrolysis to actively transport a wide variety of substances, including chemotherapeutic drugs like this compound, out of the cell.[3][4] When cancer cells overexpress ABCG2, they can efficiently pump this compound out, preventing it from reaching its intracellular target, topoisomerase I. This leads to decreased drug efficacy and the development of multidrug resistance (MDR).[5][6]
Q2: What are the primary strategies to overcome ABCG2-mediated this compound resistance? A2: There are three main strategies researchers are exploring:
-
Inhibition of ABCG2 Activity: Co-administering this compound with a small molecule inhibitor that directly blocks the efflux function of the ABCG2 pump. This is the most common approach.[1]
-
Inhibition of ABCG2 Expression: Using therapeutic agents to downregulate the transcription or translation of the ABCG2 gene, thereby reducing the number of pumps on the cell surface.[1][7] This can be achieved pharmacologically or through techniques like RNA interference (RNAi).[1]
-
Circumventing ABCG2: Developing novel chemotherapeutic agents that are poor substrates for the ABCG2 transporter, meaning they are not efficiently pumped out of the cell even in the presence of high ABCG2 expression.[1][7]
Q3: Are there any clinically approved drugs that specifically target ABCG2 to reverse this compound resistance? A3: Currently, there are no drugs approved specifically as ABCG2 inhibitors for reversing chemotherapy resistance. Early inhibitors, like Fumitremorgin C, showed promise in preclinical studies but were hindered by toxicity, such as neurotoxicity.[1][8] Some tyrosine kinase inhibitors (TKIs) approved for other indications, such as lapatinib and cabozantinib, have been found to inhibit ABCG2 activity and are being investigated for this secondary function.[8][9][10] However, clinical trials have faced challenges, including adverse hematologic events, and have not yet led to an approved combination therapy for this purpose.[8]
Troubleshooting Guides
Q4: My cell line is resistant to this compound. How can I confirm that this resistance is specifically mediated by ABCG2? A4: To confirm ABCG2-mediated resistance, you should follow a systematic workflow:
-
Assess ABCG2 Expression: Compare the ABCG2 mRNA and protein levels between your resistant cell line and its parental (sensitive) counterpart. Use Quantitative RT-PCR for mRNA and Western Blot or flow cytometry for protein. A significant increase in the resistant line is the first key indicator.[8]
-
Functional Assay with a Known Inhibitor: Treat your resistant cells with this compound in combination with a potent and specific ABCG2 inhibitor (e.g., Ko143). If the resistance is ABCG2-mediated, the inhibitor should significantly restore the cells' sensitivity to this compound, lowering its IC50 value.
-
Measure Intracellular Drug Accumulation: Use a fluorescent substrate of ABCG2 (this compound itself is fluorescent) and flow cytometry to measure its accumulation inside the cells. Resistant cells should show low accumulation, which should increase significantly when co-incubated with an ABCG2 inhibitor.[9]
Q5: My novel compound is intended to be an ABCG2 inhibitor, but it's not reversing this compound resistance in my in vitro assay. What could be wrong? A5: There are several potential reasons for this experimental outcome:
-
Insufficient Potency: Your compound may not be a potent inhibitor of ABCG2. Determine its IC50 for ABCG2 inhibition using a drug efflux assay. Potent inhibitors often work in the nanomolar range.[8]
-
Incorrect Concentration: The concentration used in the reversal experiment might be too low to effectively inhibit the pump, or so high that it causes confounding cytotoxicity on its own. Perform a dose-response curve for the compound alone first.
-
Mechanism of Resistance: The cell line's resistance may not be solely or primarily due to ABCG2. Other transporters like ABCB1 (P-gp) can also sometimes contribute to this compound resistance.[3][4][11] Verify the expression of other major ABC transporters.
-
Assay Conditions: Ensure the incubation time is sufficient for the inhibitor to act and for this compound to exert its cytotoxic effect (typically 48-72 hours for a viability assay).
-
Compound Stability: The compound may be unstable in your cell culture medium over the course of the experiment.
Q6: I observed successful reversal of resistance in my cell culture experiments, but the effect is not replicating in my mouse xenograft model. What are the potential reasons? A6: Translating in vitro results to an in vivo model introduces several complexities:
-
Pharmacokinetics and Bioavailability: Your inhibitor may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue.[12][13] Co-administration of the inhibitor might also alter the pharmacokinetics of this compound itself.[12]
-
Toxicity: The dose of the inhibitor required to achieve effective concentrations at the tumor site may cause systemic toxicity in the animal, limiting the therapeutic window.[1]
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug resistance in ways not captured by in vitro models.
-
Dosing and Schedule: The dosing regimen (dose, frequency, and route of administration) for both this compound and the inhibitor may need to be optimized for the in vivo setting to ensure overlapping exposure at the tumor site.[8][9][10]
Quantitative Data Hub
Table 1: Efficacy of Select Inhibitors in Reversing this compound Resistance In Vitro
| Cell Line | Inhibitor | Inhibitor Concentration | This compound IC50 (Resistant Cells) | This compound IC50 (with Inhibitor) | Fold Reversal | Reference |
|---|---|---|---|---|---|---|
| Igrov1/T8 (Ovarian) | CID44640177 | 100 nM (fixed) | >1000 nM | 2.1 nM (IC50 of inhibitor) | >476 | [8][14] |
| Igrov1/T8 (Ovarian) | CID1434724 | 100 nM (fixed) | >1000 nM | 4.7 nM (IC50 of inhibitor) | >212 | [8][14] |
| Igrov1/T8 (Ovarian) | CID46245505 | 100 nM (fixed) | >1000 nM | 9.8 nM (IC50 of inhibitor) | >102 | [8][14] |
| NCI-H460/TPT10 (NSCLC) | Cabozantinib | 5 µM | ~1100 nM | ~50 nM | ~22 | [9][10] |
| NCI-H460/TPT10 (NSCLC) | Ko143 | 1 µM | ~1100 nM | ~40 nM | ~27.5 |[9] |
Table 2: In Vivo Tumor Growth Inhibition by Combination Therapy
| Xenograft Model | Treatment Group | Average Tumor Volume Reduction | Notes | Reference |
|---|---|---|---|---|
| Igrov1/T8 (Ovarian) | This compound + CID1434724 | >60% reduction after 4 days | This compound or inhibitor alone had minimal effect. | [8][14] |
| NCI-H460/TPT10 (NSCLC) | this compound + Cabozantinib | Dramatic reduction vs. single agents | Combination treatment showed synergistic effects. |[9][10] |
Experimental Protocols
Protocol 1: Chemosensitivity (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound. Prepare solutions of your ABCG2 inhibitor at a fixed, non-toxic concentration (e.g., 1 µM Cabozantinib or 100 nM Ko143).
-
Treatment: Treat cells with this compound alone or in combination with the fixed concentration of the inhibitor. Include wells with inhibitor alone and vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Intracellular this compound Accumulation Assay (Flow Cytometry) Note: This protocol leverages the natural fluorescence of this compound.
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium or PBS with 1% FBS to a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. To the test samples, add the ABCG2 inhibitor (e.g., 5 µM Cabozantinib) and incubate for 1-2 hours at 37°C. Include a vehicle control.
-
This compound Incubation: Add this compound to the tubes to a final concentration of 10-100 µM. Incubate for another 2 hours at 37°C, protected from light.
-
Washing: Stop the accumulation by adding 2 mL of ice-cold PBS. Centrifuge the cells at 4°C, discard the supernatant, and wash twice more with ice-cold PBS.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples immediately on a flow cytometer, exciting with a blue laser (488 nm) and detecting emission in the appropriate channel (e.g., PE or FL2).
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) between samples. A higher MFI indicates greater intracellular this compound accumulation.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for validating ABCG2's role in this compound resistance.
Caption: Action of an ABCG2 inhibitor to increase intracellular this compound.
Signaling Pathway Diagram
Caption: The PI3K/Akt pathway can promote ABCG2-mediated resistance.
References
- 1. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. New and Old Genes Associated with this compound Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies | springermedicine.com [springermedicine.com]
- 8. Novel ABCG2 antagonists reverse this compound-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cabozantinib Reverses this compound Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]
- 10. Cabozantinib Reverses this compound Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Oral this compound: Bioavailability, pharmacokinetics and impact of ABCG2 genotyping in Chinese patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Topotecan Nanoparticle Formulations
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Topotecan-loaded nanoparticle formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the formulation, characterization, and testing of this compound nanoparticles.
Question 1: Why is my this compound encapsulation efficiency (EE) or drug loading (DL) consistently low?
Answer: Low EE and DL for this compound, a hydrophilic drug, is a common issue, often stemming from its tendency to partition into the external aqueous phase during formulation. Key causes and troubleshooting steps include:
-
pH-Dependent Instability: this compound's active lactone ring is prone to hydrolysis into an inactive, open-ring carboxylate form at neutral or alkaline pH.[1] This conversion can occur during formulation, reducing the amount of active drug available for encapsulation.
-
Formulation Method: For polymeric nanoparticles using emulsion-based methods, the drug can rapidly diffuse from the internal aqueous phase to the external one.
-
High Temperature: For lipid-based nanoparticles prepared using methods like hot microemulsion, high temperatures can degrade this compound, leading to low recovery.[6][7]
-
Solution: Precisely control the temperature of the microemulsion. Keep it as low as possible while still allowing for nanoparticle formation.[6]
-
Question 2: My nanoparticles are aggregating after formulation or during storage. How can I improve their stability?
Answer: Nanoparticle aggregation is often caused by insufficient surface charge or stabilizer concentration, leading to a low repulsive force between particles.
-
Zeta Potential: A low magnitude of zeta potential (e.g., between -10 mV and +10 mV) indicates poor colloidal stability.
-
Solution: Increase the concentration of surfactants or stabilizers (e.g., PVA, Poloxamers, Tween 80) in your formulation. For lipid nanoparticles, incorporating charged lipids can increase electrostatic repulsion.
-
-
Storage Conditions: Improper storage can lead to instability.
-
Solution: Store nanoparticle suspensions at 4°C to minimize particle kinetic energy.[8] For long-term storage, lyophilization (freeze-drying) is a viable option. It is critical to include a cryoprotectant (e.g., trehalose, sucrose) in the formulation before lyophilization to preserve nanoparticle integrity upon reconstitution.[2]
-
Question 3: The in vitro drug release is too fast (burst release) or incomplete. What can I do?
Answer: The release profile is dictated by the nanoparticle matrix, drug distribution, and assay conditions.
-
High Burst Release: This is often due to a significant amount of this compound being adsorbed onto the nanoparticle surface rather than being entrapped within the core.
-
Solution: Ensure nanoparticles are properly washed and purified post-formulation (e.g., via ultracentrifugation and resuspension) to remove surface-adsorbed drug. Increasing the polymer or lipid concentration can also create a denser matrix, reducing burst release.
-
-
Incomplete Release: This may indicate strong interactions between the drug and the matrix material or that the nanoparticle matrix is not degrading under the assay conditions.
-
Solution: Ensure your release medium provides sink conditions (the concentration of drug in the medium should not exceed 10-30% of its saturation solubility). Adding a small amount of surfactant (e.g., 0.5% Tween 80) to the release medium can help maintain sink conditions.[9] Also, confirm that the pH and enzymatic conditions (if applicable) are appropriate to facilitate the degradation of your chosen polymer or lipid matrix.
-
Question 4: My in vivo results show no improvement in efficacy compared to free this compound. What are the potential reasons?
Answer: A lack of improved efficacy can stem from issues with the formulation's stability in vivo, its pharmacokinetic profile, or the experimental design.
-
Premature Drug Release: The nanoparticle formulation may not be stable enough in the bloodstream, leading to rapid release of this compound before it can accumulate at the tumor site.
-
Solution: Re-evaluate the in vitro release profile in a medium that better mimics physiological conditions (e.g., in the presence of 10-50% serum).[10] A formulation that is stable in buffer may still break down quickly in the presence of serum proteins.
-
-
Poor Pharmacokinetics: The nanoparticles might be cleared too rapidly from circulation by the reticuloendothelial system (RES).
-
Solution: Ensure the particle size is within the optimal range (typically 100-200 nm) for exploiting the Enhanced Permeability and Retention (EPR) effect.[2] Surface modification with polyethylene glycol (PEG) can help reduce RES uptake and prolong circulation time.
-
-
Inactive Drug: The encapsulated this compound may have converted to its inactive carboxylate form.
-
Solution: Confirm the stability of the active lactone form within the nanoparticle core over time and under physiological conditions. The nanoparticle should act as a reservoir to protect the drug from hydrolysis.[3]
-
Data Presentation: Comparison of this compound Nanoparticle Formulations
The table below summarizes key quantitative data from various published studies on this compound-loaded nanoparticles.
| Nanoparticle Type | Formulation Method | Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Key Finding | Reference |
| PLGA | Double Emulsion Solvent Evaporation | 243.2 ± 4 | 60.9 ± 2.2 | Not Reported | Showed sustained release and a 13.05-fold increase in bioavailability over free drug. | [4][5] |
| Solid Lipid Nanoparticles (SLN) | Hot Microemulsion | ~150 | > 90 | ~1.8 | High entrapment was achieved, and nanoencapsulation improved chemical stability. | [7] |
| Thiolated Chitosan-Dextran | Coacervation | 30 ± 4 | 62.4 ± 3 | 10.2 ± 0.03 | Small particle size suitable for specific applications like intravitreal delivery. | [11] |
| Liposomes (Topophore C) | Copper/Ionophore Complexation | ~100 | > 98 | ~9 (Drug-to-Lipid Ratio 0.1) | Optimized loading led to a 22-fold increase in AUC compared to free this compound. | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the development and characterization of this compound nanoparticles.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the commonly used double emulsion (w/o/w) solvent evaporation method.[2][13]
-
Preparation of Internal Aqueous Phase (w1):
-
Dissolve 5 mg of this compound hydrochloride in 0.5 mL of an acidic aqueous solution (e.g., 0.01 N HCl or citrate buffer pH 4.5). To enhance encapsulation, a stabilizer like 0.5% w/v polyvinyl alcohol (PVA) can be added.[4]
-
-
Preparation of Organic Phase (o):
-
Dissolve 65 mg of PLGA (poly(lactic-co-glycolic acid), 50:50) in 2 mL of an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
-
Formation of Primary Emulsion (w1/o):
-
Add the internal aqueous phase (w1) to the organic phase (o).
-
Emulsify using a probe sonicator on an ice bath for 60-120 seconds at approximately 40% amplitude to form the primary w/o emulsion.
-
-
Formation of Double Emulsion (w1/o/w2):
-
Prepare the external aqueous phase (w2) consisting of 8 mL of a 2% w/v PVA solution.
-
Add the primary emulsion (w1/o) dropwise into the external aqueous phase (w2) while sonicating or homogenizing for another 120 seconds on an ice bath.
-
-
Solvent Evaporation:
-
Transfer the resulting double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to nanoparticle hardening.
-
-
Nanoparticle Purification:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Discard the supernatant (which contains unencapsulated drug and excess PVA).
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to ensure complete removal of free drug.
-
-
Final Product:
-
Resuspend the final nanoparticle pellet in water or a suitable buffer for characterization, or lyophilize for long-term storage.
-
Protocol 2: Nanoparticle Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Velocimetry for zeta potential.
-
Procedure:
-
Dilute the purified nanoparticle suspension in deionized water or 10 mM NaCl solution to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure at a fixed angle (e.g., 90° or 173°) at 25°C.
-
Perform measurements in triplicate to ensure reproducibility.
-
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Procedure:
-
Measure Total Drug (W_total): Use the initial amount of this compound added during formulation.
-
Measure Free Drug (W_free): After centrifugation (Step 6 in Protocol 1), collect and combine the supernatant and washing solutions. Quantify the amount of this compound in this solution using a calibrated HPLC or UV-Vis method.
-
Calculate EE and DL:
-
EE (%) = [(W_total - W_free) / W_total] * 100
-
To calculate DL, first determine the weight of the nanoparticles (W_np) by lyophilizing a known volume of the purified suspension.
-
DL (%) = [(W_total - W_free) / W_np] * 100
-
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method, which is standard for assessing drug release from nanoparticles.[8][9]
-
Preparation:
-
Procedure:
-
Transfer a known amount (e.g., 1 mL) of the purified this compound nanoparticle suspension into a dialysis bag (with a molecular weight cut-off of 12-14 kDa, which allows free drug to pass but retains nanoparticles).
-
Securely seal the dialysis bag and submerge it in a container with a known volume (e.g., 50 mL) of the release medium.
-
Place the entire setup in an orbital shaker incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected aliquots using HPLC or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound nanoparticle research.
Caption: Mechanism of Action: this compound stabilizes the Topoisomerase I-DNA complex, leading to DNA damage and apoptosis.
Caption: A typical experimental workflow for developing and evaluating this compound-loaded nanoparticles.
Caption: A logical flowchart for troubleshooting low encapsulation efficiency of this compound in nanoparticles.
References
- 1. ovid.com [ovid.com]
- 2. benchchem.com [benchchem.com]
- 3. Nanoplatform for the Delivery of this compound in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and optimization of this compound nanoparticles: In vitro characterization, cytotoxicity, cellular uptake and pharmacokinetic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound loaded lipid nanoparticles for chemical stabilization and prolonged release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Scrutiny on Liposomal Nanoparticles Drug Carriers as Modelled by this compound Encapsulation and Release in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assay for measuring real time this compound release from liposomes: release kinetics and cellular internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antitumor Effect of this compound Loaded Thiolated Chitosan-Dextran Nanoparticles for Intravitreal Chemotherapy: A Xenograft Retinoblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topophore C: a liposomal nanoparticle formulation of this compound for treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral delivery of this compound in polymeric nanoparticles: Lymphatic distribution and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability of Topotecan's Active Lactone Form
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Topotecan's active lactone form. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and why is its stability a concern?
A1: The pharmacologically active form of this compound is its lactone configuration.[1] This closed-ring structure is essential for binding to the topoisomerase I-DNA complex, which inhibits DNA replication in cancer cells.[2] However, the lactone ring is susceptible to pH-dependent, reversible hydrolysis, converting into an inactive open-ring carboxylate form.[3] This instability can significantly impact the drug's efficacy in experimental and physiological environments.
Q2: How does pH affect the equilibrium between the lactone and carboxylate forms of this compound?
A2: The equilibrium between the active lactone and inactive carboxylate forms of this compound is highly dependent on pH.[4] At acidic pH (below 4), the lactone form is predominant and the drug is most stable.[3][5] As the pH increases towards neutral and physiological conditions (pH 7.4), the equilibrium shifts significantly towards the inactive carboxylate form.[3][6] At alkaline pH (above 10), the hydrolysis to the carboxylate form is virtually complete.[5]
Q3: What is the half-life of the active lactone form of this compound at physiological pH?
A3: At physiological pH (around 7.4) and 37°C, the active lactone form of this compound hydrolyzes rapidly. The reported half-life of the lactone form under these conditions is approximately 2 to 3 hours.[3]
Q4: How can I maintain the stability of the active lactone form of this compound in my experiments?
A4: To maintain the stability of the lactone form, it is crucial to control the pH of your solutions. For in vitro experiments, preparing and storing this compound solutions in an acidic buffer (pH < 4.0) is recommended.[7] When working with biological samples or at physiological pH, it is important to minimize the time of exposure and to process samples quickly at low temperatures to slow down the hydrolysis.[3] For analytical purposes, immediate deproteinization with cold methanol and storage at -30°C can help preserve the lactone form.[7]
Q5: What are the key challenges in accurately quantifying the lactone and carboxylate forms of this compound?
A5: The primary challenge is the rapid interconversion between the two forms during sample preparation and analysis.[3] To obtain accurate measurements, it is essential to have a validated, stability-indicating analytical method, typically HPLC, that can separate and quantify both forms.[8] Sample handling is also critical; quenching the equilibrium by, for example, acidification and keeping the samples cold can prevent further conversion.
Quantitative Data: pH-Dependent Equilibrium of this compound
The following table summarizes the approximate percentage of the active lactone form of this compound at equilibrium across various pH values.
| pH | Approximate Percentage of Active Lactone Form (%) | Reference |
| < 4.0 | > 90% | [5] |
| 5.92 | Lactone form is greater | [4] |
| 6.33 | Lactone form is greater | [4] |
| 7.04 | Carboxylate fraction is greater | [4] |
| 7.4 | ~10% | [3] |
| > 10.0 | < 1% | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Lactone and Carboxylate Forms by HPLC
This protocol outlines a standard method for the separation and quantification of this compound's lactone and carboxylate forms.
1. Materials and Reagents:
-
This compound Hydrochloride standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Acetic Acid
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Water (HPLC grade)
-
Various pH buffers (e.g., acetate, phosphate)
-
C18 reverse-phase HPLC column (e.g., Supelcosil™ ABZ+, 250 x 4.6 mm, 5 µm)[4]
-
HPLC system with fluorescence or UV detector
2. Preparation of Mobile Phase:
-
Prepare a buffer solution of 5% triethylamine acetate (pH 5.5) with 50 mM TBAHS in water.[4]
-
The mobile phase will be a mixture of this buffer and acetonitrile. A common ratio is 86:14 (v/v) buffer to acetonitrile.[4]
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Lactone Standard: Prepare a stock solution of this compound in chilled, acidified methanol (-20°C) to ensure it is in the lactone form.[4]
-
Carboxylate Standard: Prepare a stock solution of this compound in a 10 mM sodium carbonate buffer (pH 10.1) to convert it to the carboxylate form.[4]
-
Prepare working standards by diluting the stock solutions to the desired concentration range (e.g., 20-200 nM) with the mobile phase.[4]
4. Sample Preparation for Stability Study:
-
Incubate this compound solution in buffers of different pH values (e.g., 4, 5, 6, 7, 7.4, 8) at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw an aliquot of the sample.
-
Immediately quench the reaction by diluting the aliquot in a chilled (-20°C) 2:1 (v/v) acetonitrile:methanol solution to stop the interconversion.[4]
5. HPLC Analysis:
-
Set the HPLC flow rate to 1.5 mL/min.[4]
-
Set the fluorescence detector to an excitation wavelength of 380 nm and an emission wavelength of 550 nm.[4]
-
Inject the prepared standards and samples.
-
The retention time for the carboxylate form is typically shorter (e.g., ~2.1 min) than the lactone form (e.g., ~5.5 min).[4]
6. Data Analysis:
-
Generate a standard curve for both the lactone and carboxylate forms.
-
Calculate the concentration of each form in the samples based on the peak areas from the chromatograms.
-
Determine the percentage of the lactone form at each pH and time point.
Troubleshooting Guide for HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than mobile phase. | 1. Flush the column or replace it if necessary. 2. Ensure the mobile phase pH is optimal for peak separation (e.g., pH 5.5).[4] 3. Dilute the sample in the mobile phase. |
| Inconsistent retention times | 1. Fluctuation in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Temperature fluctuations. | 1. Check the HPLC pump for leaks and ensure a stable flow rate. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a consistent temperature. |
| No peaks or very small peaks | 1. Detector issue (lamp off). 2. No sample injection. 3. Low sample concentration. | 1. Check the detector lamp and settings. 2. Verify the injection process and syringe/autosampler function. 3. Concentrate the sample or inject a larger volume. |
| Ghost peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and filter samples. 2. Run blank injections between samples and clean the injector. |
| Baseline drift or noise | 1. Mobile phase not properly degassed. 2. Detector lamp aging. 3. Column contamination. | 1. Degas the mobile phase thoroughly. 2. Replace the detector lamp if necessary. 3. Flush the column with a strong solvent. |
Visualizations
Caption: pH-dependent equilibrium between the active lactone and inactive carboxylate forms of this compound.
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the storage of chemotherapeutics for ophthalmic oncology: stability of this compound solution for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akademiamedycyny.pl [akademiamedycyny.pl]
- 6. Pharmacokinetics and pharmacodynamics of this compound administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stork: Clinical pharmacokinetics of this compound [storkapp.me]
- 8. Development and Validation of an HPLC Method for Analysis of this compound in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of this compound after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of Topotecan in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Topotecan in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of this compound observed in vivo?
A1: The most frequently reported off-target effects of this compound are hematological and gastrointestinal toxicities. Myelosuppression, particularly neutropenia, is the principal dose-limiting toxicity.[1][2][3] Other common adverse events include anemia, thrombocytopenia, nausea, vomiting, diarrhea, and stomatitis.[1] In some cases, severe complications like neutropenic colitis have been reported.[1][4]
Q2: How does the pH-dependent stability of this compound contribute to its off-target effects?
A2: this compound's active lactone form is unstable at physiological pH (7.4) and hydrolyzes to an inactive carboxylate form.[5][6] This rapid inactivation necessitates higher administered doses to achieve therapeutic concentrations at the tumor site, leading to increased systemic exposure and consequently, greater off-target toxicity.[7]
Q3: What are the main strategies currently being explored to reduce this compound's off-target effects?
A3: The primary strategies focus on targeted drug delivery and enhancing the stability of the active lactone form. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in liposomes, polymeric nanoparticles (e.g., PLGA), or mesoporous silica nanoparticles protects it from premature hydrolysis and can facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[8][9][10][11]
-
pH-sensitive nanoformulations: These carriers are designed to release the drug preferentially in the acidic tumor microenvironment or within acidic intracellular compartments like endosomes and lysosomes, minimizing systemic exposure.[5][7][8]
-
Active targeting strategies: This involves conjugating this compound or its nanocarrier to ligands (e.g., antibodies, folic acid, transferrin) that bind to receptors overexpressed on cancer cells, leading to more specific drug uptake.[8][12][13]
-
Antibody-Drug Conjugates (ADCs): this compound and its analogs can be used as payloads for ADCs, which selectively deliver the cytotoxic agent to tumor cells expressing a specific antigen.[6][14]
-
Localized delivery: Techniques like convection-enhanced delivery (CED) for brain tumors or drug-eluting microspheres for hepatic chemoembolization aim to concentrate the drug at the tumor site, thereby reducing systemic toxicity.[15][16]
-
Combination therapies: Combining this compound with other agents can potentially allow for lower, less toxic doses of this compound to be used.[2][17][18]
Troubleshooting Guides
Issue 1: High Hematological Toxicity (Neutropenia, Thrombocytopenia, Anemia)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High systemic exposure to free this compound. | Encapsulate this compound in a nanocarrier (e.g., liposomes, PLGA nanoparticles) to shield it from healthy tissues and prolong circulation time.[9][19] A liposomal formulation of this compound (FF-10850) has been shown to mitigate hematologic toxicity compared to free this compound.[19] |
| Dose is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific in vivo model.[20][21] Consider alternative dosing schedules, such as weekly administration, which may be better tolerated.[20][22] |
| Non-targeted delivery. | Utilize an active targeting strategy. For example, develop an antibody-drug conjugate (ADC) with a this compound-based payload to direct the drug specifically to tumor cells.[6][14] |
Issue 2: Significant Gastrointestinal (GI) Toxicity (Diarrhea, Vomiting)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High drug concentration in the GI tract with oral administration. | Consider parenteral administration (e.g., intravenous) to bypass initial GI exposure. If oral delivery is necessary, use a nanoformulation to control drug release.[12] |
| Systemic toxicity affecting GI cells. | Employ pH-sensitive nanoparticles that release this compound preferentially in the acidic tumor microenvironment, reducing drug release in healthy tissues.[5][7][13] |
| Off-target effects on rapidly dividing gut epithelial cells. | Use a targeted delivery system, such as transferrin-conjugated nanoparticles, to increase drug accumulation in tumor cells and reduce exposure to the GI tract.[12][13] |
Issue 3: Poor Therapeutic Efficacy at Non-Toxic Doses
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Instability of this compound's active lactone form at physiological pH. | Encapsulate this compound in a carrier that protects it from hydrolysis in the bloodstream. Mesoporous silica nanoparticles with a pH-sensitive gelatin coating have been shown to protect this compound from inactivation.[5][7] |
| Insufficient drug accumulation at the tumor site. | Utilize the enhanced permeability and retention (EPR) effect by formulating this compound into nanoparticles of an appropriate size (e.g., 100-200 nm).[9] For tumors that do not exhibit a strong EPR effect, consider active targeting strategies. |
| Drug resistance. | Combine this compound with other chemotherapeutic agents or with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance its cytotoxic effect.[14][17] |
Quantitative Data Summary
Table 1: In Vivo Toxicity of Different this compound Formulations
| Formulation | Animal Model | Dose | Key Toxicity Findings | Reference |
| Oral this compound | Human (Gynecologic Malignancies) | 6-12 mg/week | Grade 3 Neutropenia (25%), Grade 3 Anemia (8.3%), Grade 3 Diarrhea (16.7%) | [20][21] |
| Oral this compound | Human (Gynecologic Malignancies) | 14 mg/week | Grade 3/4 Neutropenia (38.5%), Grade 3/4 Anemia (15.4%), Grade 3 Diarrhea (7.7%) | [20][21] |
| Liposomal this compound (FF-10850) | Mice | 2 mg/kg (5 consecutive days) | Marginal effects on neutrophils, lymphocytes, platelets, and reticulocytes compared to significant decreases with free this compound. | [19] |
| Liposomal Irinotecan vs. This compound | Human (Small Cell Lung Cancer) | N/A | Grade ≥3 related adverse events: 42.0% (Liposomal Irinotecan) vs. 83.4% (this compound). Most common with this compound: Neutropenia (51.6%), Anemia (30.9%). | [23][24] |
Table 2: Efficacy of Targeted this compound Delivery Systems
| Delivery System | In Vitro/In Vivo Model | Key Efficacy Findings | Reference |
| PLGA Nanoparticles | Human Ovarian Cancer Cells (SKOV3) / In vivo pharmacokinetic study | Enhanced cytotoxic potency compared to native drug; 13.05-fold increase in bioavailability. | [10][25] |
| Transferrin-targeted Nanoparticles | MDA-MB-231 Tumor Xenograft Mice | Increased drug uptake into tumor cells and intensified toxicity compared to non-targeted nanoparticles. | [8][12] |
| Dequalinium-targeted Liposomes | MCF7/ADR Tumor-bearing Mice | Significantly inhibited tumor growth compared to free this compound and non-targeted liposomes. | [8] |
| Folate-targeted Liposomes | Lung Cancer Model | Reduced tumor volume and prolonged blood circulation. | [8] |
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Mesoporous Silica Nanoparticles (MSNs) for this compound Delivery
This protocol is a generalized summary based on the methodology described by Bernardos et al.[5][7]
-
Synthesis of MSNs: Synthesize MCM-41 type mesoporous silica nanoparticles using standard procedures.
-
This compound Loading:
-
Disperse the synthesized MSNs in a solution of this compound in an acidic buffer (e.g., pH 4.5) to ensure the drug is in its active lactone form.
-
Stir the suspension for 24 hours at room temperature to allow for drug loading into the mesopores.
-
Centrifuge the suspension to collect the this compound-loaded MSNs (TOP-MSNs) and wash with the acidic buffer to remove unloaded drug.
-
-
Gelatin Coating:
-
Disperse the TOP-MSNs in a solution of gelatin.
-
Add a cross-linking agent (e.g., glutaraldehyde) and stir to form a gelatin shell around the nanoparticles.
-
Purify the gelatin-coated nanoparticles (TOP-MSN-Gel) by centrifugation and washing.
-
-
Folic Acid (FA) Conjugation (for active targeting):
-
Activate the carboxyl groups on the gelatin shell using EDC/NHS chemistry.
-
Add folic acid and allow it to react with the activated gelatin to form FA-conjugated nanoparticles (TOP-MSN-Gel-FA).
-
Purify the final product by dialysis or centrifugation.
-
-
Characterization:
-
Confirm nanoparticle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine drug loading efficiency and release profile at different pH values (e.g., 7.4 and 5.5) using HPLC.
-
Protocol 2: Evaluation of In Vivo Toxicity of Liposomal this compound
This protocol is a generalized summary based on the methodology described by Wehbe et al.[26]
-
Animal Model: Use healthy, tumor-free immunodeficient mice (e.g., NRG mice), 6-8 weeks old.
-
Dose Formulation:
-
Prepare the liposomal this compound formulation at the desired concentrations.
-
Prepare free this compound (e.g., Hycamtin®) at an equivalent dose for comparison.
-
Use a vehicle control (e.g., sterile saline).
-
-
Dose Administration:
-
Administer the formulations intravenously (i.v.) according to the desired schedule (e.g., once a week for three weeks).
-
Include multiple dose levels of the liposomal formulation to determine a dose-response relationship for toxicity.
-
-
Toxicity Monitoring:
-
Monitor the health status of the animals daily.
-
Record body weight at regular intervals (e.g., twice weekly).
-
Observe for signs of ill health, including changes in appetite, behavior (lethargy, altered gait), and physical appearance.
-
-
Hematological Analysis:
-
Collect blood samples at baseline and at specified time points after treatment.
-
Perform complete blood counts (CBCs) to assess levels of neutrophils, platelets, and red blood cells.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals.
-
Compare the changes in body weight and blood cell counts between the different treatment groups to assess the toxicity profile of the liposomal formulation relative to free this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound nanoparticle formulation.
Caption: Troubleshooting logic for high in vivo toxicity.
References
- 1. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 2. This compound in combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. Selective this compound delivery to cancer cells by targeted pH-sensitive mesoporous silica nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Selective this compound delivery to cancer cells by targeted pH-sensitive mesoporous silica nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Nanoplatform for the Delivery of this compound in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Scrutiny on Liposomal Nanoparticles Drug Carriers as Modelled by this compound Encapsulation and Release in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and optimization of this compound nanoparticles: In vitro characterization, cytotoxicity, cellular uptake and pharmacokinetic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Transferrin-Conjugated pH-Responsive γ-Cyclodextrin Nanoparticles for Antitumoral this compound Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic convection-enhanced delivery of this compound for patients with recurrent glioblastoma: a first-in-patient, single-center, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound–Berzosertib Combination for Small Cell Lung Cancer - NCI [cancer.gov]
- 18. A Phase I Study of Weekly this compound in Combination with Pemetrexed in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FF-10850, a Novel Liposomal this compound Achieves Superior Antitumor Activity via Macrophage- and Ammonia-Mediated Payload Release in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicity of weekly oral this compound in relation to dosage for gynecologic malignancies: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxicity of weekly oral this compound in relation to dosage for gynecologic malignancies: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I/pharmacokinetic study of this compound by 24-hour continuous infusion weekly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. Liposomal Irinotecan vs this compound in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 25. researchgate.net [researchgate.net]
- 26. Optimization of liposomal this compound for use in treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Topotecan efficacy with altered dosing schedules
Technical Support Center: Enhancing Topotecan Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments focused on enhancing this compound efficacy through altered dosing schedules.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing schedule for this compound, and what are its primary limitations?
The standard dosing regimen for this compound is typically 1.5 mg/m² administered as an intravenous infusion over 30 minutes daily for five consecutive days, with the cycle repeated every 21 days.[1][2][3] The major limitation of this schedule is significant myelosuppression, particularly neutropenia, which can be dose-limiting and is more severe in heavily pre-treated patients.[1][4][5] This toxicity can lead to treatment delays and dose reductions, potentially compromising therapeutic efficacy.[4]
Q2: What is metronomic low-dose (LDM) chemotherapy, and how does its mechanism differ from the standard Maximum Tolerated Dose (MTD) approach?
Metronomic chemotherapy involves the frequent or continuous administration of low doses of cytotoxic drugs without extended drug-free periods.[6] Unlike the MTD approach, which aims to directly kill the maximum number of cancer cells, the primary mechanism of LDM this compound is thought to be anti-angiogenic.[7][8] It targets activated endothelial cells in the tumor's blood vessels and circulating endothelial progenitor cells (CEPs) derived from the bone marrow, thereby inhibiting the formation of new blood vessels that tumors need to grow.[7]
Q3: What are the demonstrated advantages of a weekly this compound administration schedule?
Preliminary studies of weekly bolus intravenous regimens have shown response rates comparable to the standard 5-day schedule but with a lower frequency of severe toxicity, particularly myelosuppression.[1] This improved safety profile offers greater patient convenience, may enhance quality of life, and increases the potential for developing new combination therapies.[1][2]
Q4: How can altering the dosing schedule help overcome or prevent drug resistance to this compound?
Altering dosing schedules can combat resistance through several mechanisms:
-
Preventing Upregulation of Efflux Pumps: Studies have shown that extended exposure (EE) to this compound, as opposed to MTD bolus doses, results in a lower expression of drug efflux pumps (like ABC transporters) and alternative topoisomerases, which are common mechanisms of resistance.[9][10]
-
Targeting Different Cell Populations: Metronomic dosing targets the tumor vasculature rather than just the tumor cells, which can be effective even when tumor cells have developed resistance to direct cytotoxicity.[6][8]
-
Maintaining a Less Aggressive Phenotype: Research indicates that MTD dosing can stimulate epithelial-mesenchymal transition (EMT), a process associated with increased aggressiveness and drug resistance.[9] Extended exposure schedules were found to prevent EMT, maintaining a less aggressive malignant phenotype.[9]
Q5: What is the rationale for combining this compound with anti-angiogenic agents like Pazopanib?
The combination is based on a synergistic anti-angiogenic strategy.[6][8] Metronomic this compound inhibits angiogenesis by targeting endothelial cells, while Pazopanib, a multi-targeted tyrosine kinase inhibitor, blocks key signaling pathways involved in angiogenesis, such as the VEGF receptor pathway.[6][7] Preclinical studies have shown that this dual approach leads to significantly enhanced anti-tumor activity compared to either agent alone.[7][11]
Troubleshooting Guides
Q1: We are observing severe myelosuppression (Grade 3/4 neutropenia) with the standard 1.5 mg/m²/day x 5-day this compound regimen in our clinical study. What are the recommended adjustments?
Answer: Severe myelosuppression is the dose-limiting toxicity of this regimen.[5] For patients experiencing severe neutropenia (neutrophil counts < 500/mm³), the recommended dose reduction for subsequent cycles is to 1.25 mg/m²/day.[3][12] An alternative strategy is to administer granulocyte-colony stimulating factor (G-CSF) starting no sooner than 24 hours after the last dose of this compound in the cycle to support neutrophil recovery before resorting to a dose reduction.[3][13] For patients with identified risk factors such as prior extensive therapy (especially with carboplatin), impaired renal function, or advanced age, consider initiating treatment at a reduced dose of 1.0 or 1.25 mg/m²/day.[4]
Q2: Our preclinical xenograft model shows initial tumor regression with MTD this compound, but resistance develops rapidly. What alternative dosing strategy should we investigate?
Answer: This is a common challenge. Acquired resistance often involves the upregulation of efflux pumps and DNA repair mechanisms.[10] You should investigate an extended exposure (EE) or metronomic low-dose (LDM) schedule. A recent study using a 3D spheroid model showed that EE this compound had a much higher barrier to resistance compared to MTD this compound over a six-week period (IC50 of 54.4 nM for EE vs. 2200 nM for MTD).[9] The EE schedule was shown to prevent the upregulation of efflux pumps and the induction of EMT.[9] An LDM oral this compound schedule (e.g., 1 mg/kg/day) could also be effective, as its anti-angiogenic mechanism may bypass the tumor cell's direct resistance.[7][11]
Q3: We are designing a preclinical study with metronomic oral this compound. How do we determine the Optimal Biologic Dose (OBD) rather than the MTD?
Answer: The OBD for metronomic chemotherapy is the dose that produces the desired biological effect (e.g., anti-angiogenesis) with minimal toxicity, and it is often lower than the MTD. A validated method for determining the OBD is by monitoring levels of bone marrow-derived Circulating Endothelial Progenitors (CEPs).[7] The dose that causes the greatest suppression (nadir) of CEP levels without signs of toxicity after a defined treatment period (e.g., 7 days) is considered the OBD.[7][14] For example, in preclinical models of ovarian cancer, the OBD for oral this compound was determined to be 1 mg/kg daily, as this dose significantly decreased CEP levels.[7]
Q4: We are testing a novel this compound schedule and suspect that resistance in our cell line is mediated by the ABCG2 drug efflux pump. How can we confirm this and potentially reverse it?
Answer: To confirm ABCG2-mediated resistance, you can perform several experiments:
-
Gene/Protein Expression Analysis: Use RT-PCR or Western blotting to compare ABCG2 expression levels between your resistant cell line and the parental (sensitive) cell line. Overexpression in the resistant line is a strong indicator.[15]
-
Functional Assay: Measure the intracellular accumulation of this compound. Cells overexpressing ABCG2 will show reduced accumulation.[16]
-
Reversal with Inhibitors: Test if a known ABCG2 inhibitor (e.g., Ko143, Cabozantinib, or Elacridar) can re-sensitize the resistant cells to this compound in a cell viability assay.[15][17] A significant decrease in the IC50 of this compound in the presence of the inhibitor confirms ABCG2's role.[17]
To overcome this resistance, you can co-administer this compound with a potent ABCG2 inhibitor in your experimental model.[15]
Data Summaries
Table 1: Comparison of Selected this compound Dosing Schedules
| Dosing Schedule | Typical Regimen (Clinical/Preclinical) | Primary Mechanism of Action | Key Efficacy & Toxicity Profile |
| Standard MTD | 1.5 mg/m² IV daily for 5 days, every 21 days.[3] | Direct cytotoxicity via Topoisomerase I inhibition.[3] | Efficacy: Response rates of 13-33% in recurrent ovarian cancer.[1] Toxicity: High incidence of severe (Grade 3/4) myelosuppression.[1][4] |
| Weekly Bolus | 6 mg/m² IV once weekly for 6 weeks, followed by a 2-week break.[18] | Direct cytotoxicity via Topoisomerase I inhibition.[3] | Efficacy: Comparable response rates to standard MTD.[1] Toxicity: Lower frequency of severe hematologic toxicity.[1][2] |
| Dose-Dense | 2.25 mg/m²/day IV for 3 days, every 2 weeks (MTD in a Phase I SCLC trial).[19] | Direct cytotoxicity; increased dose intensity.[20] | Efficacy: Overall response rate of 76% in extensive-stage SCLC.[19] Toxicity: Dose-limiting toxicities were thrombocytopenia and neutropenia.[19] |
| Metronomic (LDM) | Preclinical: 1 mg/kg oral, daily.[7][11] Clinical: 0.12 to 0.3 mg/m² oral, daily.[6] | Primarily anti-angiogenic; targets tumor vasculature and CEPs.[7][8] | Efficacy: Potent anti-tumor activity in preclinical models, especially with anti-angiogenic drugs.[7] Toxicity: Generally well-tolerated with less severe myelosuppression.[6] |
| Extended Exposure (EE) | Preclinical: Continuous daily exposure at 1/7th the MTD bolus dose.[9] | Direct cytotoxicity; aims to prevent the emergence of resistance.[9] | Efficacy: Maintained low IC50 over 6 weeks, while MTD IC50 increased >25-fold.[9] Toxicity: Improved toxicity profiles are a primary rationale.[9] |
Table 2: Preclinical Efficacy of Metronomic Oral this compound in an Advanced Ovarian Cancer Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | Statistical Significance (vs. Control) |
| Control (Vehicle) | Daily gavage. | 36 | - |
| MTD this compound | 1.5 mg/kg IP, 5 consecutive days every 3 weeks.[14] | Not explicitly stated, used as a comparator. | - |
| LDM Oral this compound | 1 mg/kg by gavage, daily.[14] | Excellent anti-tumor activity (survival data not specified in days).[7] | P < 0.05 (inferred from survival plots). |
| Pazopanib | 150 mg/kg by gavage, daily.[14] | Modest activity (survival data not specified in days).[7] | - |
| LDM this compound + Pazopanib | 1 mg/kg this compound + 150 mg/kg Pazopanib, daily.[14] | 100% survival after six months of continuous therapy.[7][14] | P < 0.05 (inferred from survival plots). |
Signaling Pathways and Experimental Workflows
Caption: this compound stabilizes the Topoisomerase I-DNA complex, leading to cell death.
Caption: Contrasting mechanisms of MTD versus Metronomic this compound therapy.
Caption: Key mechanisms leading to acquired resistance against this compound.
Experimental Protocols
Protocol 1: Determination of Optimal Biologic Dose (OBD) via Circulating Endothelial Progenitor (CEP) Analysis
This protocol is adapted from preclinical studies evaluating metronomic oral this compound.[7][14]
-
Animal Model: Use immunodeficient mice (e.g., SCID mice) bearing human tumor xenografts (e.g., SKOV-3 ovarian cancer).
-
Dose Ranging:
-
Blood Collection: At the end of the treatment period, collect peripheral blood from mice in each cohort into EDTA-containing tubes.
-
CEP Staining and Analysis (FACS):
-
Lyse red blood cells using a lysis buffer.
-
Isolate the mononuclear cell fraction using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Stain the cells with a panel of fluorescently-conjugated antibodies specific for CEPs. A common panel includes markers for vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1) and CD133.
-
Analyze the stained cells using a flow cytometer. Gate on the viable mononuclear cell population and quantify the percentage of CEPs (e.g., Flk-1+/CD133+ cells).
-
-
OBD Determination:
Protocol 2: Long-Term 3D Spheroid Culture to Evaluate Acquired Resistance
This protocol is based on a study comparing MTD and extended exposure (EE) this compound.[9]
-
Spheroid Formation:
-
Plate cancer cells (e.g., PC3 prostate cancer cells) in ultra-low attachment multi-well plates to promote the formation of 3D spheroids.
-
Culture for 3-4 days until uniform spheroids are formed.
-
-
Long-Term Dosing Regimens (6-8 weeks):
-
Control Group: Treat with vehicle only.
-
MTD Group: Administer a single high-concentration "bolus" dose of this compound (e.g., 100 nM) on Day 1 of each week.
-
EE Group: Administer a fractionated dose daily (e.g., 1/7th of the MTD dose) to achieve the same cumulative weekly exposure as the MTD group.
-
-
Weekly IC50 Assay:
-
At the end of each week, collect spheroids from each treatment group.
-
Dissociate the spheroids into single cells using trypsin.
-
Re-plate the single cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 1 to 100,000 nM) for 72 hours.
-
Assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay).
-
Calculate the IC50 value for each group for each week.
-
-
Analysis:
-
Plot the IC50 values over time for each treatment group. A significant and progressive increase in the IC50 for the MTD group compared to a stable IC50 in the EE and control groups indicates the development of resistance under the MTD schedule.[9]
-
At the end of the study, spheroids can be collected for transcriptomic analysis (e.g., scRNAseq) to investigate underlying resistance mechanisms like efflux pump expression.[9]
-
References
- 1. Alternate dosing schedules for this compound in the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weekly this compound: an alternative to this compound's standard daily x 5 schedule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound dosing guidelines in ovarian cancer: reduction and management of hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Low-Dose Metronomic this compound and Pazopanib (TOPAZ) in Children with Relapsed or Refractory Solid Tumors: A C17 Canadian Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Preclinical Impact of Metronomic Low-Dose Oral this compound Combined with the Antiangiogenic Drug Pazopanib for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metronomic Oral this compound with Pazopanib Is an Active Antiangiogenic Regimen in Mouse Models of Aggressive Pediatric Solid Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended Exposure this compound Significantly Improves Long-Term Drug Sensitivity by Decreasing Malignant Cell Heterogeneity and by Preventing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Potent preclinical impact of metronomic low-dose oral this compound combined with the antiangiogenic drug pazopanib for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Cabozantinib Reverses this compound Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]
- 16. Analysis of acquired resistance to metronomic oral this compound chemotherapy plus pazopanib after prolonged preclinical potent responsiveness in advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel ABCG2 antagonists reverse this compound-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. medscape.com [medscape.com]
- 20. clinician.com [clinician.com]
Troubleshooting inconsistent results in Topotecan cytotoxicity assays
Technical Support Center: Topotecan Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in this compound cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are highly variable between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors related to the drug itself, the cell line, or the assay protocol.
-
This compound Stability: this compound's active lactone form is pH-sensitive. At physiological pH, it is in equilibrium with an inactive carboxylate form.[1] Ensure that your stock solutions and dilutions are prepared and stored correctly to maintain the active form. It is recommended to use a buffer system that maintains an acidic pH (below 4.0) to favor the active lactone ring-closed form.[2]
-
Cell Line Health and Passage Number: The health and passage number of your cell line can significantly impact results. Cells that have been in culture for too long may exhibit altered growth rates and drug sensitivity. It's crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can affect the final assay readout. High cell density can lead to nutrient depletion and changes in growth rate, altering the apparent cytotoxicity of this compound. It is important to determine the optimal cell seeding density where there is a linear relationship between cell number and the assay signal.
-
Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability. Ensure that your protocol is standardized and followed precisely in every experiment.
Q2: I'm observing low or no cytotoxicity even at high concentrations of this compound. What could be the reason?
A2: A lack of cytotoxic effect can be due to drug inactivity, cell line resistance, or issues with the experimental setup.
-
Drug Inactivity:
-
Improper Storage: this compound solutions should be stored protected from light at controlled room temperature (20-25°C) or refrigerated, depending on the formulation and dilution.[3] Repeated freeze-thaw cycles of stock solutions should be avoided.[4]
-
Incorrect Solvent: this compound hydrochloride is soluble in water and DMSO, but insoluble in ethanol.[4][5] Using an incorrect solvent can lead to precipitation and inaccurate dosing.
-
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. A primary mechanism of resistance is the upregulation of drug efflux pumps like ABCG2, which reduce the intracellular concentration of the drug.[5]
-
Short Drug Exposure Time: The cytotoxic effects of this compound are often cell cycle-dependent and may require prolonged exposure to be observed. For some cell lines, an incubation period of 72 hours or longer may be necessary.[4]
Q3: My control wells (no drug) have high background absorbance in my MTT assay. What should I do?
A3: High background in control wells can be caused by several factors:
-
High Cell Seeding Density: Too many cells in the well can lead to a very strong signal, potentially saturating the detector.[6] Optimize the cell number to ensure the absorbance values fall within the linear range of the assay.
-
Media Components: Phenol red and serum in the culture medium can contribute to background absorbance.[7] It is recommended to use serum-free media during the MTT incubation step.[7]
-
Contamination: Bacterial or yeast contamination in the cell culture can lead to a false positive signal as they can also reduce the MTT tetrazolium salt. Visually inspect your cultures for any signs of contamination.
Q4: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
A4: Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate absorbance readings.
-
Insufficient Shaking: After adding the solubilization solution, ensure the plate is shaken thoroughly on an orbital shaker for at least 15 minutes.[7]
-
Pipetting: Gentle pipetting up and down within the wells can help to break up the formazan crystals and aid in their dissolution.[7]
-
Incubation Time: Allow the plate to stand at room temperature in the dark for at least 2 hours after adding the solubilizing agent to ensure complete dissolution.
Data Summary
Table 1: Stability of this compound Hydrochloride Solutions
| Concentration | Vehicle | Storage Condition | Duration | Stability |
| 0.025 mg/mL & 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | 23-24°C | 24 hours | Stable[8] |
| 0.025 mg/mL & 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | 5°C | 7 days | Stable[8] |
| 0.2 mg/mL | Saline Solution | -20°C | 167 days | Stable[9] |
| 20 µg/mL & 200 µg/mL | Not specified | 5±3°C and -20±5°C | 12 months | Stable[10] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 Luc | Breast Cancer | 13[11] |
| DU-145 Luc | Prostate Cancer | 2[11] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Higher than non-amplified |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Higher than non-amplified |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Higher than non-amplified |
| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | Lower than amplified |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | Lower than amplified |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | Lower than amplified |
| PSN-1 | Pancreatic Cancer | In the range of 0.037-0.280 µM |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.
-
Include control wells with medium and no drug.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visual Guides
This compound's Mechanism of Action
Caption: Mechanism of this compound-induced apoptosis.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent this compound IC50 values.
General Cytotoxicity Assay Workflow
Caption: General workflow for an MTT-based cytotoxicity assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physicochemical stability of this compound Accord after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine and non-PVC bags - GaBIJ [gabi-journal.net]
- 3. globalrph.com [globalrph.com]
- 4. heparin-cofactor-ii-precursor.com [heparin-cofactor-ii-precursor.com]
- 5. mcherry-sarna.com [mcherry-sarna.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Stability and compatibility of this compound hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating Topotecan Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Topotecan's efficacy in patient-derived xenograft (PDX) models against other therapeutic alternatives, supported by experimental data. The use of PDX models, which closely mimic the heterogeneity and microenvironment of human tumors, offers a valuable platform for preclinical drug evaluation.[1][2][3] This document summarizes key findings, presents data in a structured format, and details the experimental methodologies to aid in the design and interpretation of preclinical studies involving this compound.
Mechanism of Action: this compound
This compound is a semisynthetic, water-soluble analog of camptothecin that acts as a topoisomerase I inhibitor.[4] Topoisomerase I is a nuclear enzyme crucial for DNA replication and transcription. It relieves torsional strain in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks. This leads to the accumulation of DNA damage, ultimately triggering apoptosis and cell death, particularly in rapidly dividing cancer cells.[4]
Efficacy of this compound in Pediatric Solid Tumor and Leukemia PDX Models
The Pediatric Preclinical Testing Program (PPTP) has extensively evaluated the efficacy of this compound across a broad panel of patient-derived xenografts. These studies provide a benchmark for its activity in various pediatric malignancies.
Summary of this compound Activity in PPTP PDX Models
| Tumor Type | Number of Models Tested | Models with Significant EFS Increase (%) | Objective Responses (CR/PR) |
| Solid Tumors | 37 | 32 (87%) | 8 (Wilms, Rhabdomyosarcoma, Ewing Sarcoma, Neuroblastoma) |
| Neuroblastoma | 6 | - | 3 PR |
| Rhabdomyosarcoma | - | - | Response Noted |
| Ewing Sarcoma | - | - | Response Noted |
| Wilms Tumor | - | - | Response Noted |
| Acute Lymphoblastic Leukemia (ALL) | 8 | 8 (100%) | 2 Maintained CR, 3 CR, 2 PR |
CR: Complete Response, PR: Partial Response, EFS: Event-Free Survival. Data sourced from the Pediatric Preclinical Testing Program.[4][5]
These findings demonstrate this compound's broad in vivo activity against a range of pediatric cancers, with notable objective responses observed in several solid tumor types and significant efficacy in ALL models.[4]
Comparative Efficacy in Specific Cancer Types
While direct head-to-head comparisons of this compound with other agents in the same PDX studies are limited, this section synthesizes available preclinical and clinical data to provide a comparative perspective.
Small Cell Lung Cancer (SCLC)
The standard first-line treatment for extensive-stage SCLC is often a combination of a platinum agent (cisplatin or carboplatin) and etoposide.[1] PDX models of SCLC have been shown to recapitulate the drug sensitivities observed in patients.[1]
| Agent/Regimen | Efficacy in SCLC PDX Models | Clinical Context |
| This compound | Limited single-agent data in recent PDX studies. | Approved for second-line therapy. |
| Etoposide + Platinum | Demonstrates sensitivity in PDX models from treatment-naïve patients, with resistance corresponding to certain gene signatures.[1] | Standard first-line treatment. |
Ovarian Cancer
The standard of care for newly diagnosed advanced ovarian cancer typically involves a combination of paclitaxel and a platinum-based agent like carboplatin.[6][7][8]
| Agent/Regimen | Efficacy in Ovarian Cancer PDX Models | Clinical Context |
| This compound | - | Used in platinum-resistant/refractory cases. |
| Paclitaxel + Carboplatin | Significantly decreases tumor weight in high-grade serous ovarian cancer PDX models.[6] | Standard first-line treatment. |
Neuroblastoma
This compound is an important component of chemotherapy for high-risk and relapsed neuroblastoma.
| Agent/Regimen | Efficacy in Neuroblastoma PDX Models | Key Findings |
| This compound + Cyclophosphamide | Response varied, with PDX models from post-mortem, progressive disease samples showing less response than those from diagnosis samples.[9] | Highlights the utility of PDX models in studying chemoresistance. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of PDX studies. Below is a generalized protocol for establishing and evaluating therapeutic efficacy in PDX models.
Establishment and Maintenance of PDX Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection or biopsy.
-
Implantation: Tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Passaging: Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are excised, divided into smaller fragments, and re-implanted into new host mice for expansion. Early passages are cryopreserved to create a renewable resource.
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in a passage reach a suitable size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound and comparator agents are administered according to clinically relevant doses and schedules. For example, a clinically relevant dose of this compound in mice has been reported as 0.6 mg/kg daily for 5 days for 2 weeks.[4]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Event-Free Survival (EFS): The time for tumors to reach a predetermined endpoint (e.g., four times the initial volume) is recorded.
-
Objective Response: Assessed as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
Logical Relationship: Comparative Efficacy of this compound
The broad activity of this compound in pediatric PDX models suggests its potential as a valuable therapeutic option in this patient population. Its efficacy, particularly in ALL and various solid tumors, positions it as a key agent for further investigation, both as a monotherapy and in combination regimens.
References
- 1. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Patient-Derived Xenograft Models in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived models: Advanced tools for precision medicine in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle in Preclinical Cancer Models: Topotecan vs. Irinotecan
For researchers, scientists, and drug development professionals, the choice between Topotecan and Irinotecan, two semi-synthetic analogs of camptothecin, is a critical decision in the design of preclinical cancer studies. Both are potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. Their mechanism of action involves trapping the enzyme-DNA complex, leading to DNA strand breaks and ultimately, apoptotic cell death. Despite this shared mechanism, their distinct pharmacological profiles, preclinical efficacy, and potential for resistance warrant a detailed comparative analysis.
This guide provides an objective comparison of this compound and Irinotecan in preclinical cancer models, supported by experimental data. We will delve into their mechanisms of action, present comparative in vitro and in vivo data, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Shared Target, A Nuanced Interaction
Both this compound and Irinotecan exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound and the active metabolite of Irinotecan, SN-38, bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, triggering cell cycle arrest and apoptosis.[1][2]
Irinotecan itself is a prodrug that requires in vivo conversion by carboxylesterase enzymes to its highly potent active metabolite, SN-38.[2] This metabolic activation is a key differentiator from this compound, which is a directly active agent.[3] The efficiency of this conversion can influence the efficacy and toxicity of Irinotecan.
dot
References
- 1. Differential activity of this compound, irinotecan and SN-38 in fresh human tumour cells but not in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of the combination of this compound and irinotecan in children with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Topotecan and Cisplatin Efficacy in Preclinical Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent chemotherapy agents, Topotecan and Cisplatin, in preclinical ovarian cancer models. The information presented herein is curated from experimental data to inform researchers and professionals in the field of oncology drug development.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, with a critical need for effective therapeutic strategies. Cisplatin, a platinum-based compound, has been a cornerstone of ovarian cancer treatment for decades, exerting its cytotoxic effects through the induction of DNA adducts and subsequent apoptosis. However, the development of resistance to platinum-based therapies is a major clinical obstacle. This compound, a topoisomerase I inhibitor, offers an alternative mechanism of action by trapping the DNA-topoisomerase I complex, leading to DNA strand breaks and cell death. This guide delves into the comparative efficacy of these two agents in various ovarian cancer models, highlighting their individual strengths and potential for combination therapies.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of Cisplatin and this compound in various cancer cell lines. It is important to note that a direct head-to-head comparison of IC50 values from a single study across a panel of ovarian cancer cell lines was not available in the reviewed literature. The data presented is compiled from different sources and should be interpreted with consideration of potential inter-study variability in experimental conditions.
Table 1: IC50 Values of Cisplatin in Human Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) |
| CAOV3 | >200[1] |
| JHOS2 | Not Specified |
| HEY | Not Specified |
| OVCAR4 | Not Specified |
| OVCAR5 | Not Specified |
| SKOV3 | 10.7 (24h), 16.1 (48h)[2] |
| OVCAR-3 | >500 nM (12h), 209.7 nM (24h), 167.8 nM (48h), 18.5 nM (72h)[2] |
Table 2: IC50 Values of this compound in Other Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (µM) |
| H1299 | Lung Cancer | 12.67[3] |
| H1975 | Lung Cancer | 0.44[3] |
| HCC827 | Lung Cancer | 2.89[3] |
| U251 | Glioma | 2.73[3] |
| U87 | Glioma | 2.95[3] |
| GSCs-U251 | Glioma Stem Cells | 5.46[3] |
| GSCs-U87 | Glioma Stem Cells | 5.95[3] |
In Vivo Efficacy
In a study utilizing an IGROV-1 ovarian carcinoma xenograft model, the combination of suboptimal doses of Cisplatin and a low dose of this compound (5.1 mg/kg) resulted in a tumor weight inhibition of 60%, which was comparable or superior to the optimal dose of either drug administered alone.[4] This suggests a pharmacological advantage of the combination therapy in vivo.[4]
Mechanisms of Action and Signaling Pathways
This compound and Cisplatin induce cancer cell death through distinct mechanisms, which are visualized in the signaling pathway diagrams below.
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of topoisomerase I. By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately leading to apoptosis.
Caption: this compound's mechanism of action.
Cisplatin Signaling Pathway
Cisplatin is a platinum-based alkylating agent that forms intra- and inter-strand DNA crosslinks. These adducts distort the DNA structure, inhibit DNA replication and transcription, and trigger a DNA damage response that can lead to cell cycle arrest and apoptosis.
Caption: Cisplatin's mechanism of action.
Combination Therapy and Synergism
Preclinical studies have demonstrated that this compound can enhance the efficacy of Cisplatin, particularly in platinum-resistant ovarian cancer models.[5] A key mechanism underlying this synergy is the ability of this compound to inhibit the PI3K/Akt signaling pathway.[5] Cisplatin treatment can induce the activation of the pro-survival Akt pathway, contributing to drug resistance. This compound has been shown to inhibit this Cisplatin-induced Akt activation, thereby re-sensitizing resistant cells to Cisplatin-induced apoptosis.[5]
Furthermore, this compound can also block the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are also induced by Cisplatin and contribute to tumor progression and angiogenesis.[5]
Caption: Synergistic workflow of combination therapy.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Cisplatin for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or use paraffin-embedded tissue sections.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTP according to the manufacturer's protocol.
-
Detection: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Lysate Preparation: Treat cells with the desired compounds, then lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Signal Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.
In Vivo Ovarian Cancer Xenograft Model
This workflow outlines the general procedure for establishing and utilizing an ovarian cancer xenograft model for drug efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. In vitro and in vivo interaction between cisplatin and this compound in ovarian carcinoma systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Western Blot Analysis for Confirming Topotecan's Effect on Topoisomerase I
This guide provides a comprehensive comparison of Western blot analysis with alternative methods for evaluating the efficacy of Topotecan, a potent anti-cancer agent, by monitoring its target, topoisomerase I (Topo I). Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, presents supporting data, and visualizes key processes to aid in experimental design and interpretation.
This compound's Mechanism of Action
This compound is a semi-synthetic, water-soluble derivative of the natural alkaloid camptothecin.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an essential nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] this compound binds to the covalent complex formed between Topo I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[2][3] This stabilized "cleavable complex" leads to the accumulation of single-strand breaks. When a DNA replication fork collides with this complex, the single-strand break is converted into a lethal double-strand break, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][4]
Caption: Mechanism of this compound-induced apoptosis.
Western Blot Analysis of Topoisomerase I
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a sample. In the context of this compound treatment, it is employed to measure the amount of "free" or non-complexed Topo I enzyme. The formation of the stable cleavable complex results in a depletion of the free Mr 100,000 Topo I band detectable by Western blot.[5]
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Culture selected cancer cell lines (e.g., A-549, HT-29, MCF-7) to approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10x or 100x the IC50 value for the specific cell line) for desired time points (e.g., 1, 6, 24 hours).[6] Include an untreated control group.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay. This ensures equal loading of protein for all samples.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF (Polyvinylidene fluoride) membrane.[7] This can be done using a wet or semi-dry transfer system. The transfer is typically run for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to Topoisomerase I (e.g., anti-Topo I, Scl-70 antibody) overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL - Enhanced Chemiluminescence) and apply it to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands using software like ImageJ. Normalize the Topo I band intensity to a loading control protein (e.g., β-actin or GAPDH) to correct for loading differences.
-
Caption: Standard workflow for Western blot analysis.
Quantitative Data from Experimental Studies
The effect of this compound on Topo I levels has been quantified in various studies. Western blot analysis consistently shows a decrease in the detectable free Topo I protein, which correlates with drug exposure and duration.
Table 1: this compound-Induced Down-Regulation of Topo I in Solid Tumor Cell Lines
| Cell Line | Treatment (1h) | % Decrease in Full-Size Topo I (100-kDa) |
| HT-29 (Colorectal) | 10x IC50 | 20% |
| 100x IC50 | 40% | |
| A-549 (Lung) | 10x IC50 | 30% |
| 100x IC50 | 50% | |
| CaOv-3 (Ovarian) | 10x IC50 | 45% |
| 100x IC50 | 70% | |
| MCF-7 (Breast) | 10x IC50 | No significant change |
Data synthesized from findings reported on the differential response of cell lines to this compound.[6][10]
Table 2: Depletion of Free Topo I in Peripheral Blood Mononuclear Cells (PBMCs) During Prolonged this compound Infusion
| Time Point | Median % Decrease from Baseline (Free Topo I) | P-value |
| Week 1 | 26% | Not significant |
| Week 2 | 45% | 0.10 |
| Week 3 | 77% | 0.016 |
This clinical study demonstrates a progressive and significant depletion of the target enzyme with continuous drug exposure.[5]
Comparison with Alternative Methods
While Western blotting is a robust method, other techniques can provide complementary or alternative insights into this compound's effect on Topoisomerase I.
1. In-Vivo Complex of Enzyme (ICE) Bioassay This is a specific, antibody-based assay designed to directly measure the amount of Topo I covalently bound to DNA (the "cleavable complex").[11]
-
Protocol Summary: Cells are lysed in the presence of a detergent that traps the covalent complexes. DNA is then purified through cesium chloride gradients, and the amount of Topo I protein that co-purifies with the DNA is quantified by immunoblotting (slot blot or Western blot).[11][12]
-
Advantage: Directly measures the drug-stabilized complex, which is the primary mechanism of action, rather than inferring it from the depletion of free enzyme.[13]
-
Disadvantage: Technically more complex and labor-intensive than a standard Western blot.
2. Immunohistochemistry (IHC) IHC is used to visualize the expression and localization of Topo I within tissue samples.
-
Protocol Summary: Tumor tissue sections are incubated with an anti-Topo I antibody, followed by a secondary antibody detection system that produces a colored precipitate at the location of the protein. The staining intensity is then scored.
-
Advantage: Provides spatial information about protein expression within the tissue architecture and can be performed on clinical biopsy samples.[14] Strong Topo I expression has been associated with a better disease control rate in some cancers treated with this compound.[14]
-
Disadvantage: Generally semi-quantitative and can be subject to variability in tissue fixation and staining procedures.
3. Topoisomerase I Activity Assay These assays measure the enzymatic function of Topo I, specifically its ability to relax supercoiled DNA.
-
Protocol Summary: A supercoiled plasmid DNA substrate is incubated with nuclear extracts from control and this compound-treated cells. The reaction products are then resolved on an agarose gel. Active Topo I will relax the supercoiled plasmid into different topoisomers, which migrate differently. The presence of this compound inhibits this activity.[12]
-
Advantage: Directly measures the functional impact of the drug on the enzyme's catalytic activity.
-
Disadvantage: Does not directly measure protein levels and can be influenced by other factors in the nuclear extract.
Table 3: Comparison of Methods to Analyze this compound's Effect on Topo I
| Feature | Western Blot | ICE Bioassay | Immunohistochemistry (IHC) | Topo I Activity Assay |
| Primary Measurement | Amount of free Topo I protein | Amount of Topo I in covalent DNA complexes | Topo I protein expression and localization | Catalytic activity of Topo I |
| Sample Type | Cell lysates, tissue homogenates | Cell lysates, peripheral blood | Fixed tissue sections | Nuclear extracts |
| Quantification | Quantitative (with normalization) | Quantitative | Semi-quantitative | Semi-quantitative |
| Key Advantage | Standardized, widely used | Directly measures drug-target engagement | Provides spatial context in tissues | Measures functional enzyme inhibition |
| Key Disadvantage | Indirectly infers complex formation | Technically demanding | Prone to staining variability | Does not measure protein quantity |
| Best For | Confirming target protein depletion | Mechanistic studies of complex formation | Correlating protein levels with clinical response | Confirming functional enzyme inhibition |
Conclusion
Western blot analysis is a powerful and reliable method for confirming the effect of this compound by demonstrating the depletion of free Topoisomerase I. The quantitative data it generates is crucial for dose-response and time-course studies. However, for a more complete understanding of this compound's mechanism and its clinical implications, a multi-faceted approach is recommended. Combining Western blotting with methods like the ICE bioassay to directly measure the stabilized cleavable complex, IHC to assess protein levels in a tissue context, and activity assays to confirm functional inhibition provides a comprehensive picture of the drug's impact on its molecular target.
References
- 1. This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of prolonged this compound infusion on topoisomerase 1 levels: a phase I and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced alterations in the amount and stability of human DNA topoisomerase I in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacodynamics of topoisomerase I inhibition: Western blot determination of topoisomerase I and cleavable complex in patients with upper gastrointestinal malignancies treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. This compound-induced Alterations in the Amount and Stability of Human DNA Topoisomerase I in Solid Tumor Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 11. Analysis of topoisomerase I/DNA complexes in patients administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of topoisomerase I expression and identification of predictive markers for efficacy of this compound chemotherapy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Topotecan Combination Therapy Versus Monotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of topotecan in combination with other anticancer agents versus this compound monotherapy. The information presented is collated from preclinical studies, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is a semisynthetic analog of camptothecin, a cytotoxic alkaloid. It functions as a topoisomerase I inhibitor. By binding to the DNA-topoisomerase I complex, this compound prevents the religation of single-strand breaks induced by topoisomerase I during DNA replication. This stabilization of the "cleavable complex" leads to the accumulation of DNA damage, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2] Given its mechanism of action centered on DNA replication and repair, this compound is a rational candidate for combination therapies with other DNA-damaging agents.
This compound and the DNA Damage Response Pathway
The cytotoxic effects of this compound are intrinsically linked to the cell's DNA Damage Response (DDR) pathway. The accumulation of single and subsequent double-strand breaks triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.
Comparison of this compound Combination Therapies
This compound and Platinum Compounds (Carboplatin/Cisplatin)
Platinum-based drugs like carboplatin and cisplatin are alkylating-like agents that form adducts with DNA, leading to inter- and intrastrand cross-links.[3][4][5] This distortion of the DNA helix inhibits replication and transcription, ultimately inducing apoptosis. The combination of this compound with platinum compounds represents a synergistic approach by targeting DNA through two distinct mechanisms.
| Treatment Group | Mean Tumor Cell Number per Eye (x10^6) |
| Vehicle Control | 2.4 ± 0.6 |
| This compound | 1.2 ± 0.3 |
| Carboplatin | 0.79 ± 0.29 |
| This compound + Carboplatin | 0.35 ± 0.15 |
| Etoposide + Carboplatin + Vincristine | 0.6 ± 0.2 |
-
Animal Model: Newborn Sprague-Dawley rats.
-
Tumor Induction: Intraocular injection of 1,000 human retinoblastoma cells (Y79 line) into the vitreous.
-
Drug Administration:
-
This compound: 0.1 mg/kg, intraperitoneally (i.p.), daily for 5 days.
-
Carboplatin: 18 mg/kg, i.p., as a single dose.
-
Combination: this compound administered daily for 5 days, followed by a single dose of carboplatin.
-
-
Efficacy Evaluation: After one course of treatment, eyes were enucleated, and the number of viable tumor cells was quantified.
| Treatment Group | Tumor Weight Inhibition (%) |
| This compound (optimal dose) | ~60 |
| Cisplatin (optimal dose) | ~60 |
| This compound (suboptimal) + Cisplatin (suboptimal) | ~60 |
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of human ovarian carcinoma cells (IGROV-1).
-
Drug Administration:
-
This compound: 5.1 mg/kg (suboptimal dose).
-
Cisplatin: Dose not specified as "suboptimal".
-
Combination: Concomitant administration of suboptimal doses of both drugs.
-
-
Efficacy Evaluation: Tumor weight was measured at the end of the experiment, and the percentage of tumor weight inhibition was calculated compared to a control group.
This compound and Hypoxia-Activated Prodrugs (Evofosfamide)
Evofosfamide is a prodrug that is selectively activated under hypoxic conditions, which are common in solid tumors.[6][7] In low-oxygen environments, it releases a DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM), which cross-links DNA.[8][9] This combination therapy targets both the well-oxygenated (normoxic) and poorly-oxygenated (hypoxic) regions of a tumor, with this compound being more effective in normoxic areas and evofosfamide targeting hypoxic zones.
| Treatment Group | Tumor Volume (cm³) at Day 21 |
| Vehicle Control | ~2.5 |
| This compound | ~1.5 |
| Evofosfamide | ~1.0 |
| This compound + Evofosfamide | <0.5 (Significant Regression) |
-
Animal Model: SCID/SCID mice.
-
Tumor Induction: Subcutaneous implantation of 1 x 10^6 rhabdomyosarcoma cells (RH4 or RD lines).
-
Drug Administration:
-
This compound: 1 mg/kg, orally, daily for 5 days/week.
-
Evofosfamide: 50 mg/kg, i.p., daily for 5 days/week.
-
Combination: Both drugs administered as per their individual schedules.
-
-
Efficacy Evaluation: Tumor volume was monitored over time.
This compound and TDP1 Inhibitors
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that can counteract the effects of this compound by removing the topoisomerase I-DNA covalent complexes.[10][11] Inhibiting TDP1 can therefore enhance the cytotoxicity of this compound by preventing the repair of the DNA damage it induces.[12][13]
| Treatment Group (Inhibitor Dose: 4 mg/mouse) | Metastasis Growth Delay Index (%) | Inhibition of Metastasis (%) |
| This compound | Not specified | Not specified |
| This compound + TDP1 Inhibitor | 86 | 98 |
-
Animal Model: Mice.
-
Tumor Induction: Intravenous injection of 200,000 Lewis lung carcinoma cells to model metastasis.
-
Drug Administration:
-
This compound: Dose not specified.
-
TDP1 Inhibitor: 2, 4, or 6 mg/mouse.
-
Combination: Administered in various schedules to determine optimal timing.
-
-
Efficacy Evaluation: Macroscopic and morphometric analysis of the lungs to determine the number and size of metastatic lesions.
Conclusion
The preclinical in vivo data presented in this guide consistently demonstrate that this compound combination therapy offers superior efficacy compared to this compound monotherapy across a range of cancer models. The synergistic effects are achieved through complementary mechanisms of action, such as dual targeting of DNA, overcoming tumor microenvironment-related resistance, and inhibiting DNA repair pathways. These findings provide a strong rationale for the continued clinical investigation and development of this compound-based combination regimens in oncology. The detailed experimental protocols provided herein serve as a valuable resource for researchers designing future preclinical studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. scielo.br [scielo.br]
- 6. Evofosfamide - Wikipedia [en.wikipedia.org]
- 7. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by this compound In Vitro and Potentiates the Antitumor Effect of this compound In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the Antitumor and Antimetastatic Effect of this compound and Normalization of Blood Counts in Mice with Lewis Carcinoma by Tdp1 Inhibitors—New Usnic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Oral vs. Intravenous Topotecan in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and toxicity of oral versus intravenous administration of the topoisomerase I inhibitor, Topotecan, in preclinical xenograft models. The data presented is compiled from published studies to inform researchers on the potential advantages and disadvantages of each route of administration in a research setting.
Key Findings and Data Summary
A pivotal study by Nicoletti et al. (2000) systematically compared the therapeutic profiles of oral and intravenous this compound in athymic nude mice bearing a panel of seven different human tumor xenografts. The findings from this study are summarized below, offering a direct comparison of the two administration routes.
Efficacy and Tumor Growth Inhibition
Oral administration of this compound demonstrated comparable or superior antitumor activity compared to the intravenous route across a range of human tumor xenografts. In the study, oral this compound was found to be at least as effective as intravenous administration in three of the seven tumor models and significantly more effective in the remaining four.[1] This suggests that the oral route can achieve therapeutic concentrations at the tumor site sufficient to elicit a potent anti-cancer response.
Notably, a daily low-dose oral regimen allowed for a higher cumulative dose of this compound to be delivered, leading to improved antitumor efficacy, including instances of complete tumor regression in a large cell lung cancer model, without evidence of increased toxicity.[1] This highlights the potential of oral administration for more sustained drug exposure, which may be critical for the efficacy of cell cycle-specific agents like this compound.[1]
| Parameter | Oral this compound | Intravenous this compound | Reference |
| Antitumor Efficacy | At least as effective in 3/7 xenografts, significantly more effective in 4/7 xenografts | - | [1] |
| Daily Low-Dose Efficacy | Improved antitumor efficacy, 2/10 cures in a large cell lung cancer model | Not reported | [1] |
Toxicity Profile
The study also evaluated the toxicity of both administration routes. When administered on an intermittent schedule (every fourth day, four times), the maximum tolerated dose (MTD) was comparable for both oral and intravenous this compound. However, the toxicity profiles suggested that the oral route was better tolerated in terms of lethal effects.[1]
| Parameter | Oral this compound | Intravenous this compound | Reference |
| Maximum Tolerated Dose (MTD) - Intermittent Schedule | 15 mg/kg | 15 mg/kg | [1] |
| Tolerability | Better tolerability in terms of lethal effects | - | [1] |
| Daily Low-Dose Toxicity | No evidence of toxicity | Not applicable | [1] |
Experimental Protocols
The following is a generalized experimental protocol for comparing oral and intravenous this compound in a xenograft model, based on the methodologies described in the referenced literature.
Animal Model
-
Species: Athymic nude mice (nu/nu) are commonly used due to their compromised immune system, which prevents the rejection of human tumor xenografts.[1]
-
Age/Weight: Mice are typically 6-8 weeks old at the start of the experiment.
-
Housing: Animals should be housed in a sterile environment with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum.
Tumor Xenograft Establishment
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Cell Preparation: On the day of inoculation, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended to a final concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
Tumor Implantation:
-
Subcutaneous Model: A volume of 0.1-0.2 mL of the cell suspension is injected subcutaneously into the flank of each mouse.
-
Orthotopic Model: For some studies, tumor cells may be implanted in the organ of origin to better mimic human disease.
-
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
Drug Administration
-
Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound Preparation: this compound hydrochloride is dissolved in a suitable vehicle, such as sterile saline or a buffered solution.
-
Administration Routes:
-
Oral (p.o.): Administered via oral gavage using a feeding needle. The volume is typically 0.1-0.2 mL.
-
Intravenous (i.v.): Injected into a tail vein. The volume is typically 0.1 mL.
-
-
Dosing Schedules:
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Tumor volumes are measured at regular intervals throughout the study. The percentage of tumor growth inhibition is calculated relative to the control group.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Survival: In some studies, the experiment may continue until a predetermined endpoint (e.g., tumor volume reaches a certain size) to assess the impact on survival.
-
Toxicity Assessment: At the end of the study, blood samples may be collected for hematological analysis, and major organs may be harvested for histopathological examination to assess drug-related toxicities.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the underlying mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing oral and intravenous this compound in xenograft models.
Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.
References
Assessing the Synergistic Effect of Topotecan and Radiation Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Topotecan and radiation therapy. It summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological mechanisms.
The combination of this compound, a topoisomerase I inhibitor, and radiation therapy has shown promise in enhancing anti-tumor effects. This synergy is primarily attributed to this compound's ability to interfere with DNA repair processes, thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation. This guide synthesizes preclinical and clinical findings to provide a comprehensive overview of this combination therapy.
Quantitative Data Summary
The following tables summarize quantitative data from both preclinical and clinical studies, offering a clear comparison of the efficacy and safety of this compound in combination with radiation therapy.
Preclinical Studies: In Vitro and In Vivo Efficacy
| Cell Line/Tumor Model | Treatment Group | Key Findings | Reference |
| Human Glioblastoma (GBM) cells | This compound + Radiation | Supra-additive effect in cell killing. | [1] |
| Non-Small-Cell Lung Cancer (H460) cells | This compound + Radiation | Infra-additive effect at low radiation doses, slight supra-additive effect at doses > 3 Gy. | [1] |
| Human Rhabdomyosarcoma Xenografts | This compound (12.5 mg/kg) + Radiation (20 Gy) | Efficacy enhancement factors of 1.54 and 1.60 compared to the sum of individual treatments.[2] | [2] |
| Murine Fibrosarcoma | This compound (20 mg/kg) + Radiation | Significant radiosensitizing effect. | [3] |
| Human Small-Cell Lung Carcinoma (54A) Xenografts | This compound + Radiation | Additive effect on tumor growth delay. | [4] |
| Human Glioblastoma Multiforme (U87) Xenografts | This compound + Radiation | Synergistic interaction in tumor growth delay. | [4] |
| Human Breast Cancer Xenografts | This compound + 90Y-MX-DPTA BrE3 RIT | Substantially reduced tumor growth and prolonged tumor-free survival.[5] | [5] |
Clinical Trials: Patient Outcomes and Toxicity
| Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| Non-Small Cell Lung Cancer | This compound (0.5 mg/m²/day) + Thoracic Radiotherapy (60 Gy) | Well-tolerated with manageable toxicity. | |
| CNS Metastases from Lung Cancer | This compound (0.4 mg/m²/day) + Whole Brain Radiation (40 Gy) | No significant improvement in overall survival compared to radiotherapy alone.[6] | [6] |
| Glioblastoma Multiforme (mutant TP53) | This compound (0.05 and 1 µM) + Radiation (2 Gy) | S/G2/M or G1 arrest, p53 phosphorylation and p21 expression.[7] | [7] |
| Glioblastoma Multiforme (wildtype TP53) | This compound (1 µM) + Radiation (2 Gy) | p53 phosphorylation and p21 expression.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Clonogenic Assay
The clonogenic assay is a standard in vitro method to assess the reproductive integrity of cells after treatment.
-
Cell Seeding: Plate single-cell suspensions in 6-well plates at densities determined by the expected toxicity of the treatment (typically 200-1000 cells/well). Allow cells to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). For combination treatment, irradiate the cells with different doses of ionizing radiation (e.g., 2, 4, 6 Gy) during the final hours of or immediately after this compound incubation.
-
Incubation: After treatment, replace the medium with fresh growth medium and incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.[8]
Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with this compound and/or radiation as described for the clonogenic assay.
-
Cell Harvesting: At various time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[9]
DNA Damage Analysis (γ-H2AX Assay)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation.
-
Fixation and Permeabilization: At desired time points, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound and radiation therapy.
References
- 1. Interaction of ionizing radiation with this compound in two human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo potentiation of radiation response by this compound in human rhabdomyosarcoma xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of radiation response in human carcinoma cells in vitro and murine fibrosarcoma in vivo by this compound, an inhibitor of DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiosensitization of tumor-targeted radioimmunotherapy with prolonged this compound infusion in human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase III trial of this compound and whole brain radiation therapy for patients with CNS-metastases due to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle effects of this compound alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Topotecan's Battle Against Resistance: A Comparative Analysis in Multi-Drug Resistant Cancer Cells
For researchers and drug development professionals, understanding the mechanisms of resistance to established chemotherapeutic agents like Topotecan is paramount for designing next-generation therapies. This guide provides a comprehensive comparison of this compound's cross-resistance profile in various multi-drug resistant (MDR) cancer cell lines, supported by experimental data and detailed methodologies.
This compound, a topoisomerase I inhibitor, is a crucial component in the treatment of several cancers. However, its efficacy is often limited by the development of MDR, a phenomenon where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively efflux chemotherapeutic agents, thereby reducing their intracellular concentration and cytotoxic effect.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity of this compound and its cross-resistance to other chemotherapeutic agents in various MDR cell lines. The data is presented as IC50 values (the drug concentration required to inhibit cell growth by 50%) and the resistance factor (RF), which is the ratio of the IC50 of the resistant cell line to that of the parental, sensitive cell line.
| Cell Line Model | Drug | IC50 (Parental) | IC50 (Resistant) | Resistance Factor (RF) | Primary Resistance Mechanism | Reference |
| Human NSCLC (NCI-H460 vs. NCI-H460/TPT10) | This compound | - | - | 394.7-fold | ABCG2 Overexpression | [1] |
| SN-38 | - | - | 176.9-fold | ABCG2 Overexpression | [1] | |
| Mitoxantrone | - | - | 172.6-fold | ABCG2 Overexpression | [1] | |
| Doxorubicin | - | - | 8.5-fold | ABCG2 Overexpression | [1] | |
| Human Squamous Cell Carcinoma (A431 vs. A431/TPT) | This compound | 0.04 µM | 1.2 µM | 30-fold | Not specified | [2] |
| Namitecan | 0.21 µM | 0.29 µM | 1.4-fold | Not specified | [2] | |
| Ovarian Cancer (A2780 vs. A2780/TPT) | This compound | - | - | - | BCRP (ABCG2) Overexpression | [3] |
| Cells Overexpressing Specific ABC Transporters | This compound | - | - | 3.7 to 12.1-fold | ABCB1, ABCC2, ABCC4, ABCG2 | [4] |
Key Observations:
-
The NCI-H460/TPT10 cell line, developed through stepwise exposure to this compound, exhibits a remarkable 394.7-fold resistance to the drug.[1] This high level of resistance is primarily attributed to the overexpression of the ABCG2 transporter.
-
Significant cross-resistance is observed in NCI-H460/TPT10 cells to other known ABCG2 substrates, including SN-38 (the active metabolite of Irinotecan) and Mitoxantrone.[1] This highlights the broad impact of a single resistance mechanism on the efficacy of multiple chemotherapeutic agents.
-
The novel camptothecin analog, Namitecan, demonstrates a significantly lower resistance index (1.4) compared to this compound (30) in a this compound-resistant cell line, suggesting its potential to overcome this compound resistance.[2]
-
Studies consistently point to the overexpression of ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) as a major mechanism of this compound resistance in various cancer types, including ovarian and non-small cell lung cancer.[1][3][5] ABCB1 (P-glycoprotein) has also been implicated, often in conjunction with ABCG2.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's cross-resistance profile.
Establishment of this compound-Resistant Cell Lines
The development of drug-resistant cell lines is a cornerstone for studying resistance mechanisms. A common method is the stepwise selection protocol:
-
Initial Exposure: Parental cancer cell lines (e.g., NCI-H460) are cultured in their standard growth medium.
-
Incremental Drug Concentration: The cells are exposed to a low concentration of this compound, typically starting at the IC50 value of the parental line.
-
Subculturing: As the cells adapt and resume proliferation, they are subcultured and the concentration of this compound in the medium is gradually increased.
-
Selection of Resistant Population: This process of incremental dose escalation is continued until a cell population capable of growing in a high concentration of this compound (e.g., 10 µM) is established.[1][7]
-
Characterization: The resulting resistant cell line (e.g., NCI-H460/TPT10) is then characterized to confirm the level of resistance and investigate the underlying mechanisms.
Cytotoxicity and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the chemotherapeutic agent (e.g., this compound, SN-38, Mitoxantrone) for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[2][7]
Gene Expression Analysis (RT-PCR)
Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the messenger RNA (mRNA) levels of specific genes, such as those encoding ABC transporters.
-
RNA Extraction: Total RNA is isolated from both the parental and resistant cell lines.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific to the target gene (e.g., ABCG2, ABCB1) and a reference gene (e.g., GAPDH) for normalization.
-
Quantification: The amount of amplified PCR product is quantified, often using real-time PCR, to determine the relative expression level of the target gene in the resistant cells compared to the parental cells.[3][5]
Visualizing Resistance Mechanisms and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Establishment and Characterization of a this compound Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [The mechanism of this compound resistance in ovarian cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overlapping functions of ABC transporters in this compound disposition as determined in gene knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. New and Old Genes Associated with this compound Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. Frontiers | Cabozantinib Reverses this compound Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]
In Vitro Cytotoxicity of Topotecan and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of the topoisomerase I inhibitor, Topotecan, and its analogs. The information presented is supported by experimental data from various studies to assist in research and drug development decisions.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and several of its analogs against a variety of human cancer cell lines, as determined by in vitro cytotoxicity assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, assay type (e.g., MTT, SRB), and duration of drug exposure.
| Drug/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | A2780 | Ovarian Cancer | 0.058 - 1.2 | [1] |
| A-427 | Lung Carcinoma | 0.049 | [1] | |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | >IC50 of non-MYCN amplified | [2] | |
| SH-SY-5Y | Neuroblastoma (non-MYCN amplified) | [2] | ||
| A431 | Squamous Cell Carcinoma | 0.04 ± 0.01 | [3] | |
| A431/TPT (this compound-Resistant) | Squamous Cell Carcinoma | 1.2 ± 0.2 | [3] | |
| Irinotecan (CPT-11) | PSN-1 | Pancreatic Cancer | 19.2 (at 72h) | |
| SN-38 (Active metabolite of Irinotecan) | Various | Solid Tumors | More potent than this compound in some cancers | [4] |
| Namitecan (ST1968) | A431 | Squamous Cell Carcinoma | 0.21 | [3] |
| A431/TPT (this compound-Resistant) | Squamous Cell Carcinoma | 0.29 | [3] | |
| Belotecan | Recurrent Epithelial Ovarian Cancer | Ovarian Cancer | Higher overall response rate than this compound in a clinical setting | [5] |
| FL118 | Various | Irinotecan/Topotecan-Resistant Cancers | Greater potency than SN-38 | [6] |
Key Observations:
-
The cytotoxicity of this compound can vary significantly across different cancer cell types.[1]
-
Resistance to this compound is a significant factor, as evidenced by the 30-fold increase in the IC50 value in the A431/TPT resistant cell line compared to the parental line.[3]
-
The active metabolite of Irinotecan, SN-38, has been shown to be more potent than this compound in certain cancer types.[4]
-
Novel analogs like Namitecan and FL118 show promise in overcoming this compound resistance, with Namitecan demonstrating a minimal loss of activity in a this compound-resistant cell line.[3][6]
-
Belotecan has shown a higher overall response rate compared to this compound in clinical studies of recurrent epithelial ovarian cancer.[5]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium (e.g., RPMI-1640, DMEM with 10% FBS, penicillin/streptomycin)
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the drug).[7]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
6-well plates or culture dishes
-
Complete cell culture medium
-
This compound or its analogs
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.[7]
-
Drug Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24 hours).[7]
-
Incubation: Wash the cells with fresh medium to remove the drug and continue to incubate for 1-3 weeks, allowing viable cells to form colonies.[7][8]
-
Colony Fixation and Staining: When colonies are visible (typically >50 cells), remove the medium, wash the wells with PBS, and fix the colonies with a fixing solution for 10-15 minutes. After fixation, stain the colonies with a crystal violet solution for 10-30 minutes.[7]
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each drug concentration relative to the untreated control. Generate a dose-response curve to determine the IC50.[7]
Signaling Pathway and Experimental Workflow
Mechanism of Action: DNA Damage Response Pathway
This compound and its analogs exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA single-strand breaks. When a replication fork collides with this complex, it leads to the formation of DNA double-strand breaks (DSBs).[9] These DSBs trigger the DNA Damage Response (DDR) pathway, a complex signaling network that activates cell cycle checkpoints and apoptosis. Key kinases in this pathway include Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively.[10][11]
Caption: this compound-induced DNA damage response pathway.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound and its analogs.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the efficacy between this compound- and belotecan-, a new camptothecin analog, based chemotherapies for recurrent epithelial ovarian cancer: a single institutional experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Topotecan
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of cytotoxic agents like Topotecan is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures minimizes occupational exposure, prevents environmental contamination, and ensures the well-being of the broader community. This compound, a potent antineoplastic agent, requires specific disposal protocols due to its hazardous nature.[1][2]
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to be familiar with the Safety Data Sheet (SDS) and to have the appropriate personal protective equipment (PPE) readily available.[3][4] This includes, but is not limited to, chemotherapy-rated gloves, disposable gowns, and eye and face protection.[5][6] All handling of this compound should be performed in a designated area, such as a containment cabinet, to minimize the risk of aerosolization and exposure.[6] In the event of a spill, it should be immediately contained with an inert absorbent material and the area decontaminated.[3][6]
Waste Segregation: The First Step in Proper Disposal
A crucial aspect of this compound waste management is the proper segregation of waste at the point of generation. Cytotoxic waste is typically categorized as either "trace" or "bulk" waste, and each has a designated disposal pathway.[7]
-
Trace Cytotoxic Waste: This category includes items that are contaminated with small amounts of this compound, such as empty vials, syringes with no visible residual drug, gloves, gowns, and other disposable materials used during preparation and administration.[8]
-
Bulk Cytotoxic Waste: This includes any unused or expired this compound, partially filled vials or syringes, and materials used to clean up large spills.[8]
Disposal Procedures for this compound Waste
All waste contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3] The primary and universally recommended method for the final destruction of cytotoxic waste is high-temperature incineration.[1][9]
Step-by-Step Disposal Guide:
-
Containment:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-proof, and leak-proof sharps container that is clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[1][7][10] These containers are often color-coded, typically yellow with a purple lid or red.[2][10]
-
Non-Sharps Solids: Items such as gloves, gowns, and absorbent pads should be placed in a designated, leak-proof bag or container, also clearly labeled for cytotoxic waste.[1][10] These are often yellow bags.[2]
-
Bulk Waste: Unused or expired this compound and materials from large spills must be disposed of in a specifically designated hazardous chemical waste container, often a black RCRA (Resource Conservation and Recovery Act) container.[8] These containers must be securely sealed and properly labeled.[1]
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste - Incinerate" and display the nationally accepted symbol for cytotoxic substances.[1]
-
Storage: Filled and sealed waste containers should be stored in a secure, designated area away from general traffic until they are collected by a licensed hazardous waste transporter.[1]
-
Transport and Final Disposal: The transportation of cytotoxic waste must comply with all relevant national and state codes.[1] The waste is then transported to a licensed facility for high-temperature incineration, which is the required method for the destruction of cytotoxic drugs.[1]
| Waste Type | Container Type | Labeling | Final Disposal Method |
| Trace Sharps | Puncture-proof, leak-proof sharps container (often yellow with purple lid or red) | "Cytotoxic Waste," Biohazard Symbol | High-Temperature Incineration |
| Trace Non-Sharps | Leak-proof bag or container (often yellow) | "Cytotoxic Waste" | High-Temperature Incineration |
| Bulk Waste | RCRA-regulated hazardous waste container (often black) | "Hazardous Waste," "Cytotoxic Waste" | High-Temperature Incineration |
Experimental Workflow for this compound Disposal
The logical flow of proper this compound disposal, from initial handling to final destruction, is a critical process for ensuring laboratory safety and environmental protection.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. echemi.com [echemi.com]
- 6. medline.com [medline.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. web.uri.edu [web.uri.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Navigating the Safe Handling of Topotecan: A Guide to Personal Protective Equipment and Disposal
Topotecan, a potent cytotoxic agent used in cancer therapy, necessitates stringent safety protocols to minimize occupational exposure and ensure the well-being of laboratory personnel.[1][2] Handling this antineoplastic drug requires a comprehensive understanding of appropriate personal protective equipment (PPE), exposure response, spill containment, and disposal procedures. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to mitigate the risks associated with this compound, which may include reproductive hazards, bone marrow suppression, and respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate PPE is the cornerstone of safe this compound handling. Given its cytotoxic nature, a multi-layered approach to personal protection is recommended.[5][6] Personnel should be thoroughly trained in the correct donning and doffing procedures to prevent contamination.[5][7]
| PPE Component | Specification | Rationale and Handling Scenario |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (e.g., nitrile, neoprene) tested to ASTM D6978 standards.[2][8] | The outer glove should be worn over the gown cuff, and the inner glove underneath.[8] Double gloving is recommended at all times when handling this compound.[1] Change gloves regularly and immediately if contaminated or damaged. |
| Gown | Disposable, lint-free, low-permeability gown with a solid front (back closure), long sleeves, and tight-fitting elastic or knit cuffs.[2][3][8] | Protects against splashes and contamination of skin and clothing. Gowns should be replaced every 2-3 hours or immediately after a spill or splash.[8] |
| Eye & Face Protection | Safety glasses with side shields are a minimum requirement.[3] A full-face shield or goggles should be worn when there is a risk of splashing.[2][5][6][8] | Protects mucous membranes of the eyes and face from splashes of liquid or aerosolized powder. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or higher respirator.[2][6][8] | Required when handling the powder form to avoid inhalation, where significant amounts are used, or when there is a risk of aerosol generation.[3] |
| Shoe Covers | Disposable, impermeable shoe covers.[3][8] | Protects personal footwear from contamination and prevents the spread of the hazardous drug to other areas.[8] |
| Head/Hair Covers | Full-coverage head and hair covers (and beard covers, if applicable).[8] | Prevents contamination of hair and head. |
Operational Plans: From Handling to Disposal
A systematic workflow ensures that every stage of working with this compound is conducted with the highest safety standards. This includes preparation, handling, and the crucial final step of waste disposal.
Standard Operating Procedure for Handling this compound
-
Preparation : Before handling, ensure all necessary PPE is available and a designated area, preferably a containment cabinet like a vertical laminar flow hood, is prepared.[1][4] All personnel involved must be trained on the specific hazards of this compound.[5][7] Pregnant staff should be excluded from working with this drug.[5][7]
-
Donning PPE : Put on PPE in the correct order: shoe covers, head/hair cover, inner gloves, gown, face/eye protection, respirator (if needed), and finally, outer gloves over the gown cuffs.[8]
-
Handling : Conduct all manipulations of this compound, especially of the powder form, within a containment device to avoid generating dust and aerosols.[3] Use dry clean-up procedures for any minor powder spills.[3] Avoid all personal contact, including inhalation and skin contact.[1][3]
-
Doffing PPE : Remove PPE carefully to avoid self-contamination. First, remove the outer gloves. Then, remove the gown and other protective equipment before finally removing the inner gloves.[8]
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[1]
Exposure Response Plan
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and copious amounts of water. Seek medical attention if irritation persists or signs of toxicity occur.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][9] Seek prompt medical attention.[1]
-
Inhalation : Move the individual to fresh air. If signs of toxicity or respiratory irritation occur, seek immediate medical attention.[1][3]
-
Ingestion : Seek immediate medical advice and attention.[1]
Spill Management and Disposal Plan
Proper containment and disposal of spills and waste are critical to prevent wider contamination.[3] Cytotoxic spill kits should be readily available in all areas where this compound is handled.[3]
Spill Management Protocol
| Spill Size | Procedure |
| Minor Spill | 1. Cordon off the area to prevent spreading. 2. Wear full PPE as described above, including a respirator for powders.[3] 3. Use dry clean-up procedures for powders to avoid generating dust.[3] 4. For liquids, absorb the spill with a suitable material.[1] 5. Clean the area with soap and water, followed by a 10% bleach solution.[1] 6. Place all cleanup materials in a segregated, sealed plastic container for hazardous waste.[3] |
| Major Spill | 1. Evacuate and clear the area of all personnel, moving upwind if possible.[3] 2. Alert the appropriate safety personnel or emergency response team.[3] 3. Responders must wear full-body protective clothing and breathing apparatus.[3] 4. Prevent spillage from entering drains or water courses by any means available.[3] 5. Follow established institutional procedures for large chemical spills. |
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[3]
-
Segregation : Place all contaminated items (e.g., gloves, gowns, vials, cleaning materials) into clearly labeled, sealed, high-risk waste disposal bags or containers.[3][5][7]
-
Containerization : Ensure waste containers are robust and leak-proof.[3] Do not cut, drill, or weld empty containers that may contain residual dust.[3]
-
Final Disposal : All waste must be handled in accordance with local, state, and federal regulations.[1][3] The recommended method for the destruction of cytotoxic waste is high-temperature incineration (1100°C or higher) in a licensed facility.[3]
References
- 1. medline.com [medline.com]
- 2. ohsinsider.com [ohsinsider.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. aupe.org [aupe.org]
- 7. cdsco.gov.in [cdsco.gov.in]
- 8. halyardhealth.com [halyardhealth.com]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
